molecular formula C₁₇H₂₂N₂O₈ B1140299 S-(-)-Aminoglutethimide D-Tartrate Salt CAS No. 57288-04-7

S-(-)-Aminoglutethimide D-Tartrate Salt

Cat. No.: B1140299
CAS No.: 57288-04-7
M. Wt: 382.37
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Description

S-(-)-Aminoglutethimide D-Tartrate Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₂N₂O₈ and its molecular weight is 382.37. The purity is usually 95%.
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Properties

CAS No.

57288-04-7

Molecular Formula

C₁₇H₂₂N₂O₈

Molecular Weight

382.37

Synonyms

S-(-)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate Salt;  l-Aminoglutethimide L-tartrate

Origin of Product

United States

Foundational & Exploratory

S-(-)-Aminoglutethimide D-Tartrate Salt mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and chemical mechanisms of S-(-)-Aminoglutethimide D-Tartrate Salt , a specific enantiomeric preparation of the steroidogenesis inhibitor aminoglutethimide.

Mechanism of Action, Chiral Resolution, and Pharmacodynamics

Executive Summary

S-(-)-Aminoglutethimide D-Tartrate (CAS: 57288-04-7) is the D-tartaric acid salt form of the S-(-) enantiomer of aminoglutethimide.[1] While the racemic mixture (Cytadren) was historically utilized for Cushing’s syndrome and breast cancer, the pharmacological activity is highly stereoselective.

Current research indicates that the R-(+) enantiomer is the primary driver of therapeutic efficacy (aromatase inhibition), being approximately 30-40 times more potent than the S-(-) enantiomer. The S-(-) enantiomer, conversely, is less potent at steroidogenesis inhibition but is implicated in distinct metabolic pathways (N-acetylation) and CNS-mediated side effects (NMDA receptor modulation). The D-tartrate salt form is the critical chemical vehicle used to isolate this specific enantiomer via diastereomeric resolution.

Chemical Identity & Stereochemical Context

The biological activity of aminoglutethimide is intrinsic to the glutarimide ring and the pendant aminophenyl group. The salt form serves as a stable, soluble, and chirally pure reagent.

PropertySpecification
Compound Name This compound
Systematic Name (S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione D-tartrate
Molecular Formula

Stereochemistry S-(-) Configuration (Active moiety)
Salt Counterion D-Tartaric Acid (Resolving agent)
Primary Utility Chiral resolution standard; Investigation of enantiomer-specific toxicity
Mechanism of Action: Pharmacodynamics

The S-(-) enantiomer operates through two distinct mechanisms: weak competitive inhibition of heme-containing cytochrome P450 enzymes and non-competitive modulation of CNS receptors.

3.1 Primary Target: Cytochrome P450 Inhibition (Heme Coordination)

Aminoglutethimide binds to the heme iron of cytochrome P450 enzymes, preventing substrate turnover. However, the stereochemistry of the S-enantiomer creates a suboptimal steric fit compared to the R-enantiomer.

  • CYP19A1 (Aromatase): The S-enantiomer is a weak inhibitor . The R-enantiomer binds with high affinity (

    
    ), aligning its aminophenyl group with the heme iron to block androgen-to-estrogen conversion. The S-enantiomer's orientation results in a 
    
    
    
    approximately 30-40 fold higher (lower potency), making it therapeutically negligible for breast cancer treatment compared to the R-form.
  • CYP11A1 (P450scc / Desmolase): Both enantiomers inhibit the conversion of cholesterol to pregnenolone. While early literature suggested the S-enantiomer was the "desmolase inhibitor," kinetic studies reveal that the R-enantiomer is actually 2.5x more potent (

    
     R < 
    
    
    
    S) at this site as well. The S-enantiomer contributes to the "chemical adrenalectomy" effect only at high racemic doses.
3.2 Secondary Mechanism: CNS & NMDA Modulation

The S-(-) enantiomer is increasingly studied for its off-target CNS effects, which manifest as lethargy and ataxia in clinical settings.

  • Target: N-methyl-D-aspartate (NMDA) receptors.

  • Action: Evidence suggests aminoglutethimide acts as a neuroprotective agent against excitotoxicity, potentially blocking glutamatergic signaling.[2] This activity appears less stereoselective than the steroidogenic effects, meaning the S-enantiomer contributes significantly to the CNS side-effect profile without providing the primary therapeutic benefit.

3.3 Metabolic Mechanism: N-Acetylation

The S-enantiomer is the preferential substrate for N-acetyltransferase (NAT2) .

  • S-Aminoglutethimide

    
    N-Acetyl-S-Aminoglutethimide  (Inactive).
    
  • This acetylation is polymorphic in humans ("fast" vs. "slow" acetylators). The acetylated metabolite is biologically inert regarding aromatase inhibition.[3] Consequently, "fast acetylators" clear the S-enantiomer more rapidly, altering the plasma ratio of S:R during racemic therapy.

Mechanism of Isolation: Diastereomeric Salt Resolution

The "D-Tartrate Salt" in the title refers to the mechanism of optical resolution . Enantiomers (S and R) have identical physical properties (boiling point, solubility) and cannot be separated by standard distillation.

The Protocol Logic:

  • Reaction: Racemic Aminoglutethimide (Base) + D-Tartaric Acid (Chiral Acid).

  • Formation: Two diastereomeric salts are formed:

    • (S)-Amine

      
       (D)-Acid Salt
      
    • (R)-Amine

      
       (D)-Acid Salt
      
  • Differentiation: Unlike enantiomers, these diastereomers have different lattice energies and solubilities. The (S)-Amine

    
     (D)-Tartrate salt preferentially crystallizes (or remains in solution depending on solvent), allowing physical separation.
    
Visualization: Chiral Resolution Workflow

ResolutionWorkflow Racemate Racemic Aminoglutethimide (50% S / 50% R) Reaction Acid-Base Reaction (Solvent: Methanol/Water) Racemate->Reaction DTartaric D-Tartaric Acid (Resolving Agent) DTartaric->Reaction Diastereomers Diastereomeric Salt Mixture 1. (S)-AG • D-Tartrate 2. (R)-AG • D-Tartrate Reaction->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Precipitate Solid Phase (S)-AG • D-Tartrate Salt (Target) Crystallization->Precipitate Less Soluble Supernatant Liquid Phase (R)-AG • D-Tartrate Salt Crystallization->Supernatant More Soluble BaseRelease Base Release (Add NaOH) Precipitate->BaseRelease Optional: If free base needed FinalProduct Pure S-(-)-Aminoglutethimide BaseRelease->FinalProduct

Caption: Workflow for the isolation of the S-enantiomer using D-Tartaric acid. The difference in solubility between the diastereomeric salts allows for the purification of the S-isomer.

Comparative Data: S vs. R Enantiomer

The following table summarizes the inhibitory constants (


) and metabolic fates, highlighting why the S-enantiomer is chemically distinct.
ParameterR-(+)-AminoglutethimideS-(-)-Aminoglutethimide
Aromatase Inhibition (

)
0.6

M
(Potent)
~25

M (Weak)
P450scc Inhibition (

)
High Potency (Lower

)
Lower Potency (2.5x higher

)
Metabolism Resistant to acetylationRapidly N-acetylated
Half-life LongerShorter (due to acetylation)
Therapeutic Role Primary anticancer agentContributor to toxicity/clearance
Experimental Protocols
Protocol A: In Vitro Aromatase Inhibition Assay

To verify the activity of the S-enantiomer salt:

  • Enzyme Source: Human placental microsomes or recombinant CYP19.

  • Substrate:

    
    Androstenedione (Radiolabeled).
    
  • Reaction: Incubate enzyme + substrate + S-Aminoglutethimide D-Tartrate (0.1 - 100

    
    M) + NADPH regenerating system.
    
  • Measurement: Measure the release of

    
     (tritiated water) which occurs during the aromatization process.
    
  • Validation: The

    
     for the S-salt should be significantly higher (less potent) than the racemic control or R-isomer.
    
Protocol B: Chiral Separation Verification (HPLC)

To confirm the optical purity of the D-Tartrate salt:

  • Column: Chiral

    
    -acid glycoprotein (AGP) column or 
    
    
    
    -cyclodextrin column.
  • Mobile Phase: Phosphate buffer (pH 7.0) with low organic modifier (e.g., 2-propanol).

  • Detection: UV at 254 nm.

  • Result: The S-enantiomer typically elutes later than the R-enantiomer on AGP columns due to stronger hydrophobic interaction with the protein stationary phase.

Visualization: Steroidogenesis Inhibition Pathway

Steroidogenesis Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) (Mitochondria) Cholesterol->CYP11A1 Pregnenolone Pregnenolone CYP11A1->Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Multi-step CYP19 CYP19 (Aromatase) (Endoplasmic Reticulum) Androstenedione->CYP19 Estrone Estrone (Estrogen) CYP19->Estrone Inhibitor S-Aminoglutethimide (Weak Inhibition) Inhibitor->CYP11A1 Blocks Inhibitor->CYP19 Weak Block

Caption: Aminoglutethimide targets two key steps in steroid biosynthesis.[4] The S-enantiomer provides weak inhibition at both CYP11A1 and CYP19 sites compared to the R-enantiomer.

References
  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • Salhanick, H. A. (1982). Basic Studies on Aminoglutethimide. Cancer Research.[5][6][7] Retrieved from

  • Nicholls, P. J., et al. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Steroid Biochemistry. Retrieved from

  • Horuka, et al. (2006). Aminoglutethimide prevents excitotoxic and ischemic injuries in cortical neurons.[2] British Journal of Pharmacology. Retrieved from

  • Foster, A. B., et al. (1984). Metabolism of aminoglutethimide in humans. Drug Metabolism and Disposition.[4][3] Retrieved from

Sources

Physicochemical Profiling & Resolution Dynamics of S-(-)-Aminoglutethimide D-Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of S-(-)-Aminoglutethimide D-Tartrate , focusing on its physicochemical properties, solid-state characteristics, and the critical process chemistry governing its optical resolution.

Executive Technical Summary

S-(-)-Aminoglutethimide (S-AG) is the pharmacologically active enantiomer of the aromatase inhibitor aminoglutethimide, exhibiting significantly higher potency (approx. 30-fold) in blocking the conversion of androgens to estrogens compared to its R-(+) counterpart. The D-Tartrate salt (S-AG·D-TA) represents the critical diastereomeric intermediate utilized to isolate this enantiomer from the racemic mixture.

This guide details the solid-state metrics, solubility profiles, and resolution thermodynamics required for the reproducible isolation and characterization of this compound.

Chemical Identity & Solid-State Characterization

Nomenclature & Stoichiometry
  • Chemical Name: (S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione D-tartrate

  • CAS Number (Salt): 57288-04-7[1]

  • CAS Number (Free Base): 57288-03-6

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2] · C
    
    
    H
    
    
    O
    
    
  • Molecular Weight: 382.37 g/mol (232.28 [Base] + 150.09 [Acid])

  • Stoichiometry: 1:1 Salt

Thermal & Crystallographic Properties

The formation of the tartrate salt alters the thermal profile significantly compared to the racemate or enantiopure free base.

PropertyValue / RangeContext
Melting Point (S-Free Base) 115.5 – 119.5 °CDistinct from the racemate (mp 150–152 °C), indicating a conglomerate or racemic compound nature.
Melting Point (S-D Salt) > 180 °C (Decomp.)Salt formation typically elevates the melting onset; precise value depends on solvation state (often crystallizes as a hydrate).
Crystal Habit Prismatic / NeedlesSolvent-dependent. Crystallization from aqueous methanol typically yields prismatic needles.
Chirality Levorotatory (

)
The salt is formed with D-(+)-Tartaric acid, yielding the (

,

) diastereomer.
Optical Rotation
  • Specific Rotation [

    
    ]
    
    
    
    (Free Base):
    -160° ± 2° (c=1, Methanol)
  • Chiral Integrity: The resolution process relies on the differential solubility of the (

    
    ,
    
    
    
    ) and (
    
    
    ,
    
    
    ) diastereomeric salts. High optical purity (>99% ee) is confirmed via polarimetry and Chiral HPLC.

Solution-Phase Properties & Solubility Profile

The solubility differential between the diastereomeric salts is the driving force for resolution. The S-AG·D-TA salt exhibits "sparing" solubility in water compared to the highly soluble hydrochloride salts, a feature exploited for fractional crystallization.

Quantitative Solubility Data (25 °C)
Solvent SystemSolubility (mg/mL)ClassificationApplication
Water (pH 7.0) ~4.17 mg/mLSparingly SolubleAqueous thermodynamics favor precipitation during cooling.
DMSO ~100 mg/mLFreely SolubleStock solution preparation for biological assays.
Ethanol ~7 mg/mLSlightly SolubleAnti-solvent in crystallization workflows.
Methanol ModerateSolublePrimary solvent for resolution (often used as MeOH/H

O mix).
pH-Dependent Behavior

Aminoglutethimide is a weak base (pKa ~ 4.5 for the aniline nitrogen).

  • Acidic pH (< 4): High solubility due to protonation of the primary amine.

  • Neutral pH (6-8): Solubility is governed by the intrinsic solubility of the tartrate salt complex.

  • Basic pH (> 9): Dissociation of the salt; precipitation of the S-free base.

Process Chemistry: Optical Resolution Protocol

The isolation of S-(-)-Aminoglutethimide utilizes Classical Diastereomeric Salt Resolution . This process exploits the lower solubility of the S-amine D-tartrate salt compared to the R-amine D-tartrate salt in alcoholic solvents.

The Resolution Workflow
  • Nucleation: Racemic aminoglutethimide is dissolved in hot methanol.

  • Salt Formation: 1.0 equivalent of D-(+)-Tartaric acid is added.

  • Thermodynamic Selection: The solution is cooled slowly. The (

    
    ,
    
    
    
    ) diastereomer, having higher lattice energy and lower solubility, crystallizes preferentially.
  • Liberation: The isolated salt is treated with mild base (NH

    
    OH or Na
    
    
    
    CO
    
    
    ) to yield the S-enantiomer free base.
Process Diagram (Graphviz)

ResolutionProcess Racemate Racemic Aminoglutethimide (Free Base) Solution Solution Phase (Methanol/Water, 60°C) Racemate->Solution DTartaric D-(+)-Tartaric Acid (Resolving Agent) DTartaric->Solution Cooling Controlled Cooling (0.5°C/min to 4°C) Solution->Cooling Salt Formation Precipitate Precipitate: S-Aminoglutethimide · D-Tartrate (Solid Phase) Cooling->Precipitate Crystallization (Less Soluble Diastereomer) Filtrate Filtrate: R-Aminoglutethimide · D-Tartrate (Solution Phase) Cooling->Filtrate Mother Liquor Basification Basification (aq. NH4OH, pH 9) Precipitate->Basification Resuspension Product Purified S-(-)-Aminoglutethimide (>99% ee) Basification->Product Extraction & Drying

Figure 1: Workflow for the optical resolution of S-(-)-Aminoglutethimide via D-Tartrate salt formation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Quantification of Enantiomeric Excess (ee) is critical.

  • Column: Chiral-AGP (

    
    -acid glycoprotein) or Chiralcel OD-H.
    
  • Mobile Phase: Phosphate buffer (pH 7.0) / 2-Propanol (98:2 v/v).

  • Detection: UV @ 242 nm.

  • Retention: The S-isomer typically elutes after the R-isomer on protein-based chiral columns due to stronger binding affinity.

Storage & Stability
  • Hygroscopicity: The tartrate salt is moderately hygroscopic. Store in a desiccator.

  • Temperature: Stable at -20°C for long-term storage (>2 years).

  • Solution Stability: Aqueous solutions should be prepared fresh; hydrolysis of the glutarimide ring can occur upon prolonged exposure to alkaline pH or high temperatures.

References

  • Santa Cruz Biotechnology. S-(-)-Aminoglutethimide D-Tartrate Salt Product Data. Retrieved from .

  • MedChemExpress. S-(-)-Aminoglutethimide D-tartrate Solubility & Properties. Retrieved from .

  • PubChem. Aminoglutethimide Compound Summary (CID 2145). National Library of Medicine. Retrieved from .

  • InvivoChem. Aminoglutethimide Isomers and Salts. Retrieved from .

  • Egger, H., et al.Metabolism of aminoglutethimide in the rat. Drug Metabolism and Disposition, 10(4), 405-412. (Context for enantiomer metabolism).

Sources

Technical Whitepaper: In Vitro Profiling of S-(-)-Aminoglutethimide D-Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vitro biological activity, mechanism of action, and experimental profiling of S-(-)-Aminoglutethimide D-Tartrate Salt . It is designed for researchers investigating steroidogenesis inhibitors, chiral pharmacology, and endocrine-modulating compounds.

Executive Summary

S-(-)-Aminoglutethimide D-Tartrate is the tartrate salt of the S-(-) enantiomer of aminoglutethimide (AG). While the racemic mixture has been historically utilized clinically for Cushing’s syndrome and breast cancer, the pharmacological profile is highly stereospecific.

The R-(+) enantiomer is the dominant pharmacophore for aromatase (CYP19A1) inhibition (approx. 40-fold more potent than the S-form). Conversely, the S-(-) enantiomer acts as a steroidogenesis inhibitor primarily targeting Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1) , albeit generally with lower potency than the R-form in cell-free systems. However, the S-enantiomer is critical in research for establishing stereoselective toxicity, metabolic pathways (N-acetylation), and CNS side-effect profiling.

This guide focuses on the in vitro characterization of the S-(-) form, providing validated protocols for assessing its activity in adrenal and placental cell models.

Chemical & Physical Identity

The "D-Tartrate" designation refers to the counterion used for chiral resolution and stability. In physiological media, the salt dissociates, and the biological activity is driven by the S-(-)-Aminoglutethimide free base.

PropertySpecification
Compound Name This compound
Active Moiety S-(-)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
CAS Number 57288-04-7 (Salt); 57288-03-6 (Free Base)
Molecular Weight 382.37 g/mol (Salt)
Solubility Soluble in water, methanol; sparingly soluble in ethanol.
Chirality Levorotatory (S-configuration)

Mechanism of Action (MOA)

S-(-)-Aminoglutethimide exerts its biological effects via reversible competitive inhibition of heme-containing cytochrome P450 enzymes. The amino group of the piperidinedione ring coordinates with the heme iron of the cytochrome, preventing substrate binding and oxygen activation.

Primary Target: CYP11A1 (P450scc)[1]
  • Pathway: Mitochondrial conversion of Cholesterol

    
     Pregnenolone.
    
  • Mechanism: Blocks the initial rate-limiting step of steroidogenesis.

  • Consequence: Pan-inhibition of downstream steroids (Glucocorticoids, Mineralocorticoids, Androgens).

  • Potency Note: While the R-(+) enantiomer has a lower

    
     (higher affinity) for CYP11A1 in isolated enzyme assays, the S-(-) enantiomer retains significant inhibitory capacity (
    
    
    
    ) and is often studied to deconvolute the side-effect profile of the racemate.
Secondary Target: CYP19A1 (Aromatase)[1]
  • Pathway: Endoplasmic reticulum conversion of Androgens

    
     Estrogens.
    
  • Mechanism: Competitive inhibition.[1][2]

  • Selectivity: The S-(-) enantiomer is a weak aromatase inhibitor compared to the R-(+) form (

    
     ratio R/S 
    
    
    
    1/40). This low affinity makes S-(-)-AG a useful negative control for aromatase specificity in complex biological systems.
Stereoselective Metabolism
  • N-Acetylation: The S-(-) enantiomer is the preferred substrate for N-acetyltransferase (NAT2) in vitro and in vivo. This rapid acetylation often leads to a shorter half-life and the formation of N-acetyl-aminoglutethimide, which lacks steroidogenic inhibitory activity but may contribute to other toxicities.

Signal Transduction & Pathway Blockade

The following diagram illustrates the steroidogenic pathway and the specific intervention points of S-(-)-Aminoglutethimide.

Steroidogenesis_Blockade Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone (E1) Androstenedione->Estrone CYP19A1 (Aromatase) Estradiol Estradiol (E2) Testosterone->Estradiol CYP19A1 (Aromatase) SAG S-(-)-Aminoglutethimide SAG->Cholesterol Primary Block (Moderate Potency) SAG->Androstenedione Weak Block (Low Potency)

Caption: Schematic of steroidogenesis showing the primary blockade of CYP11A1 and weak inhibition of CYP19A1 by S-(-)-AG.

Comparative Biological Activity Data[2][3]

The following table summarizes the inhibitory constants (


 or 

) derived from in vitro microsomal assays. Note the distinct potency shift between enantiomers.[3]
Target EnzymeParameterS-(-)-AG (Active Moiety)R-(+)-AG (Eutomer)Racemic AG
CYP11A1 (P450scc)

(Bovine Adrenal)
~2.5x higher than R (Lower Potency)High PotencyMixed
CYP19A1 (Aromatase)

(Human Placenta)
~10–30

M (Weak)
~0.3–0.8

M (Potent)
~1–3

M
Selectivity Ratio CYP11A1 / CYP19A1Low SelectivityHigh SelectivityModerate
Metabolic Fate Acetylation (NAT2)Rapid (Major pathway)Slow/NegligibleMixed

Data synthesized from Salhanick et al. and standard pharmacological databases [1, 2].

Experimental Protocols

Protocol A: H295R Steroidogenesis Inhibition Assay

This assay uses the NCI-H295R human adrenocortical carcinoma cell line, which expresses all key enzymes for steroidogenesis. It is the gold standard for assessing CYP11A1 inhibition.

Objective: Determine the


 of S-(-)-AG for cortisol and testosterone suppression.

Materials:

  • NCI-H295R cells (ATCC CRL-2128).

  • DMEM/F12 medium supplemented with Nu-Serum I.

  • This compound (dissolved in DMSO; final DMSO <0.1%).

  • Forskolin (10

    
    M) as a cAMP inducer.
    

Workflow:

  • Seeding: Plate H295R cells at

    
     cells/well in 24-well plates. Incubate for 24h to allow attachment.
    
  • Acclimatization: Replace medium with serum-free experimental medium. Incubate for 24h.

  • Treatment:

    • Add S-(-)-AG at varying concentrations (e.g., 0.1, 1, 10, 50, 100, 500

      
      M).
      
    • Co-treat with Forskolin (10

      
      M)  to stimulate maximal steroidogenic capacity.
      
    • Include a Vehicle Control (DMSO) and a Positive Control (e.g., Ketoconazole).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Harvest: Collect supernatant for steroid analysis.

  • Quantification: Measure Cortisol and Testosterone levels using LC-MS/MS or validated ELISA kits.

  • Analysis: Normalize steroid production to protein content (BCA assay) or cell viability (MTT assay). Plot dose-response curves to calculate

    
    .
    
Protocol B: Aromatase Selectivity Assay (JEG-3 Cells)

To confirm the weak aromatase activity of the S-enantiomer compared to the R-enantiomer.

Objective: Measure the inhibition of Tritiated Water release from


-Androstenedione.

Workflow:

  • Seeding: Plate JEG-3 (human choriocarcinoma) cells in 6-well plates.

  • Substrate Prep: Prepare medium containing 50 nM

    
    -Androstenedione.
    
  • Treatment: Add S-(-)-AG (1–100

    
    M) vs. R-(+)-AG (0.01–1 
    
    
    
    M).
  • Reaction: Incubate for 2 hours.

  • Extraction: Remove medium, extract steroids with chloroform (to remove unreacted substrate), and treat the aqueous phase with dextran-coated charcoal.

  • Measurement: Count the aqueous phase (containing

    
     released during aromatization) via liquid scintillation counting.
    
  • Result: S-(-)-AG should show minimal inhibition at concentrations where R-(+)-AG shows near-total blockade.

Assay Logic & Quality Control

The following diagram outlines the logical flow for validating S-(-)-AG activity, ensuring that observed effects are due to enzyme inhibition and not cytotoxicity.

Assay_Workflow Start Start: H295R Cells Treat Treat with S-(-)-AG + Forskolin Start->Treat Viability Check Viability (MTT/ATP) Treat->Viability Decision Viability > 80%? Viability->Decision Measure Measure Steroids (LC-MS/ELISA) Decision->Measure Yes Reject Reject Data (Cytotoxicity) Decision->Reject No Calc Calculate IC50 (Non-linear Regression) Measure->Calc

Caption: Decision tree for validating steroidogenesis inhibition data, prioritizing cell viability checks.

References

  • Salhanick, H. A. (1982).[3] Basic studies on aminoglutethimide. Cancer Research, 42(8 Suppl), 3315s-3321s.[3]

  • Euzéby, P., et al. (1990). Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide.[2] Acta Endocrinologica, 122(5), 592-598.

  • OECD Test Guideline 456. (2011). H295R Steroidogenesis Assay.[4] OECD Guidelines for the Testing of Chemicals.

  • Santa Cruz Biotechnology. this compound Product Data.

  • Fassnacht, M., et al. (1998).[4] Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line.[4] Journal of Endocrinology, 159(1), 35-42.[4]

Sources

Technical Guide: Structure-Activity Relationship of Aminoglutethimide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) of aminoglutethimide (AG) analogues, focusing on the molecular determinants that govern selectivity between Aromatase (CYP19A1) and Desmolase (CYP11A1). It is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary & Clinical Context

Aminoglutethimide (AG) was the first medical therapy successfully deployed for the treatment of estrogen-dependent breast cancer. However, its clinical utility was compromised by a lack of enzymatic selectivity. AG inhibits both Aromatase (CYP19A1) —the target for breast cancer—and Desmolase (CYP11A1/P450scc) , the rate-limiting enzyme in adrenal steroidogenesis.

This dual inhibition necessitates "medical adrenalectomy," requiring patients to receive concurrent corticosteroid replacement therapy. The development of AG analogues focused on decoupling these two activities, aiming to retain aromatase potency while eliminating desmolase affinity. This guide analyzes the SAR driving this selectivity and provides validated protocols for synthesis and bioassay.

Mechanistic Foundation: The Selectivity Challenge

To design effective analogues, one must understand the differential binding modes of the two target enzymes.

The Pharmacophore

AG (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione) acts as a Type II ligand for cytochrome P450 enzymes.

  • Heme Coordination: The exocyclic primary amine (aniline nitrogen) coordinates directly with the heme iron (

    
    ) of the cytochrome P450, displacing the native water molecule.
    
  • Substrate Mimicry: The glutarimide ring and the ethyl group mimic the steroid backbone (specifically the A/B ring and C-19 angular methyl) of androstenedione, the natural substrate.

Differential Binding (Aromatase vs. Desmolase)
  • Aromatase (CYP19): Requires a precise distance between the heme-coordinating nitrogen and the hydrophobic pocket binding the glutarimide ring. The (R)-enantiomer of AG is significantly more potent (approx. 10-fold) than the (S)-enantiomer because it projects the phenyl ring in an axial orientation, perfectly mimicking the axial C-19 methyl group of androstenedione.

  • Desmolase (CYP11A1): The active site is larger and more flexible (accommodating the cholesterol side chain). Inhibition here is less stereoselective but is sensitive to the hydrophobicity of the C-3 substituent.

Structure-Activity Relationship (SAR) Analysis

The evolution from AG to selective inhibitors (like Rogletimide) follows distinct structural modifications.

Modification 1: The Heme-Binding "Warhead" (Phenyl vs. Pyridyl)

The most critical modification for selectivity is replacing the 4-aminophenyl group with a 4-pyridyl group.

  • Aminoglutethimide (Aniline): High potency for aromatase (

    
    ) but significant desmolase inhibition (
    
    
    
    ). The aniline amine is susceptible to N-acetylation, a metabolic route that abolishes activity.
  • Rogletimide (Pyridine): Replacing the aniline with a pyridine ring (Pyridoglutethimide) eliminates desmolase inhibition completely. The pyridine nitrogen coordinates the heme iron.

    • Trade-off: While selectivity improves, potency drops (

      
      ). This necessitated higher clinical dosing.
      
    • Causality: The pyridine ring is less basic and sterically distinct from the aniline, preventing it from fitting into the desmolase active site's specific geometry while retaining aromatase affinity.

Modification 2: The Glutarimide Scaffold (Ring Size)

The 6-membered piperidine-2,6-dione ring is not strictly essential.

  • Pyrrolidine-2,5-diones: Contracting the ring to 5 members (succinimide derivatives) retains aromatase activity.

  • Implications: This suggests the ring primarily serves as a spacer to position the hydrophobic ethyl group and the heme-binding moiety.[1]

Modification 3: The C-3 Hydrophobic Pocket (Alkyl Chains)

The ethyl group at C-3 is critical for anchoring the molecule.

  • Alkyl Elongation: Extending the alkyl chain (e.g., to propyl, hexyl, or octyl) at the C-1 (nitrogen) or C-3 position can dramatically alter the profile.

  • 1-Propyl-AG: Shows a high selectivity ratio (Desmolase

    
     / Aromatase 
    
    
    
    ), far superior to AG.
  • C-5 Substitution: In pyridyl analogues, adding a methyl group at C-5 trans to the pyridyl ring restores some of the potency lost by the aniline-to-pyridine switch.

SAR Visualization

The following diagram maps the structural components to their biological effects.

SAR_Map AG Aminoglutethimide (AG) Scaffold Amino 4-Amino Group (Aniline) AG->Amino Ring Glutarimide Ring (Piperidine-2,6-dione) AG->Ring Ethyl C-3 Ethyl Group AG->Ethyl Pyridyl Replace with 4-Pyridyl (Rogletimide) Amino->Pyridyl SAR Evolution HemeBind Heme Iron Coordination (Critical for Activity) Amino->HemeBind Primary Interaction RingContraction Contract to Pyrrolidine (5-membered) Ring->RingContraction AlkylExt Extend to Propyl/Octyl Ethyl->AlkylExt Selectivity Selectivity (No Desmolase Inhibition) Pyridyl->Selectivity Major Gain Metabolism Metabolic Stability (No N-Acetylation) Pyridyl->Metabolism Prevents Acetylation PotencyLoss Reduced Potency (vs AG) Pyridyl->PotencyLoss Trade-off RingContraction->HemeBind Retains Activity AlkylExt->Selectivity Optimizes Hydrophobic Fit

Caption: Structural dissection of Aminoglutethimide showing the functional impact of key pharmacophore modifications.

Quantitative Data Summary

The table below contrasts the inhibitory profiles of AG and its key analogues. Note the shift in selectivity for Rogletimide.

CompoundStructure TypeAromatase

(

)
Desmolase

(

)
Selectivity Ratio (Des/Arom)Clinical Status
Aminoglutethimide Aniline-Glutarimide4.520~4.4Withdrawn (toxicity)
Rogletimide Pyridyl-Glutarimide50.0>1000 (Inactive)>20Failed (Low potency)
1-Propyl-AG N-Alkyl-AG~5.022044Experimental
Fadrozole Imidazole (Non-AG)0.03>500>10000Superseded

Data compiled from Seago et al. (1988) and Foster et al. (1986).

Experimental Protocols

To validate SAR hypotheses, one must synthesize the analogue and test it in isolated enzyme systems.

Synthesis of Rogletimide (Pyridoglutethimide)

Objective: Synthesize 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione.[1][2] Principle: Base-catalyzed alkylation of a pyridyl-acetate precursor followed by Michael addition and cyclization.

Protocol:

  • Precursor Preparation: Dissolve ethyl 4-pyridylacetate (10 mmol) in anhydrous THF.

  • Alkylation: Cool to -78°C. Add Lithium Diisopropylamide (LDA) (1.1 eq) dropwise to generate the enolate. Stir for 30 min.

  • Addition: Add iodoethane (1.1 eq) slowly. Allow to warm to room temperature (RT) over 2 hours. This yields ethyl 2-(4-pyridyl)butyrate.

  • Michael Addition: Re-cool the butyrate intermediate in THF (-78°C). Add LDA (1.1 eq). Add acrylamide (1.2 eq). Stir and warm to RT.

  • Cyclization: The resulting amide intermediate is cyclized by heating in sodium ethoxide/ethanol at reflux for 4 hours.

  • Purification: Neutralize with dilute HCl. Extract with ethyl acetate. Purify via recrystallization from ethanol/ether.

  • Validation: Confirm structure via

    
    -NMR (Look for ethyl triplet/quartet and characteristic pyridyl doublets).
    
Aromatase Inhibition Assay (Human Placental Microsomes)

Objective: Determine


 against CYP19A1.
Mechanism:  The "Tritiated Water Release" assay.[3] Aromatization of 

androstenedione releases the tritium atom at C-1 as

.

Workflow:

  • Microsome Prep: Homogenize human term placenta in phosphate buffer (pH 7.4, 0.25M sucrose). Centrifuge at 9,000g (remove mitochondria), then 105,000g (pellet microsomes). Resuspend pellet.

  • Incubation Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH-generating system (1 mM NADP+, 10 mM G6P, G6P-Dehydrogenase).

    • Substrate:

      
      Androstenedione (100 nM).
      
    • Test Compound: AG Analogue (0.1 nM – 100

      
      ).
      
  • Reaction: Incubate at 37°C for 15 minutes.

  • Termination: Add chloroform to quench. Vortex.

  • Separation: Centrifuge. The steroid substrate partitions into the chloroform (organic) phase. The product (

    
    ) remains in the aqueous phase.
    
  • Quantification: Aliquot the aqueous phase into scintillation fluid. Count CPM (Counts Per Minute).

  • Calculation: % Inhibition =

    
    .
    

Assay_Workflow Start Human Placenta Homogenate Spin1 Centrifuge 9,000g (Discard Pellet) Start->Spin1 Spin2 Centrifuge 105,000g (Isolate Microsomes) Spin1->Spin2 Incubate Incubate 37°C + [3H]-Androstenedione + NADPH + Analogue Spin2->Incubate Extract Chloroform Extraction (Phase Separation) Incubate->Extract Count Scintillation Counting (Aqueous Phase: 3H-H2O) Extract->Count

Caption: Workflow for the radiometric tritiated water release assay for aromatase activity.

Desmolase (CYP11A1) Specificity Check

Objective: Confirm lack of inhibition (Selectivity). Protocol:

  • Source: Bovine adrenal cortex mitochondria (rich in CYP11A1).

  • Substrate:

    
    Cholesterol.
    
  • Reaction: Incubate mitochondria + NADPH + Test Compound + Substrate.

  • Analysis: Extract steroids with dichloromethane. Separate via Thin Layer Chromatography (TLC).

  • Readout: Measure conversion of Cholesterol to Pregnenolone .

  • Success Criteria: High concentration of analogue (e.g., 100

    
    ) should show <10% inhibition.
    

References

  • Foster, A. B., et al. (1986). "Analogues of aminoglutethimide: selective inhibition of cholesterol side-chain cleavage."[4][5][6] Journal of Medicinal Chemistry. Link

  • Seago, A., et al. (1988).[4] "1-Alkyl analogues of aminoglutethimide. Comparative inhibition of cholesterol side chain cleavage and aromatase."[4][5][7] Biochemical Pharmacology. Link

  • Leung, C. S., & Rowlands, M. G. (1987). "Comparative inhibition of aromatase by aminoglutethimide and its analogues." Journal of Steroid Biochemistry.
  • Bunegar, M. J., et al. (1999).[8] "Production of (R)-Aminoglutethimide: A New Route from 1-Chloro-4-nitrobenzene." Organic Process Research & Development. Link

  • EPA. (2002). "Human Placental Microsomal Aromatase Assay Protocol." EPA Endocrine Disruptor Screening Program. Link

Sources

Precision Aromatase Inhibition: The S-(-)-Aminoglutethimide D-Tartrate System

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the S-(-)-Aminoglutethimide D-Tartrate salt system, focusing on its chemical resolution, structural characterization, and pharmacological profile as an aromatase inhibitor.

Executive Summary & Stereochemical Imperative

Aminoglutethimide (AG) represents the prototype of non-steroidal aromatase inhibitors (AIs). Historically administered as a racemic mixture [(RS)-AG], its clinical utility in breast cancer and Cushing’s syndrome was compromised by significant central nervous system (CNS) toxicity—primarily lethargy and ataxia.

Modern structure-activity relationship (SAR) profiling reveals that the pharmacological activities of AG are stereospecific. While the R-(+)-enantiomer is widely cited as the more potent aromatase inhibitor (approx. 30-fold higher affinity than the S-form), the S-(-)-enantiomer remains a critical subject of study for three reasons:

  • Toxicity Profiling: Dissociating the sedative effects (GABAergic activity) from endocrine modulation.

  • Chiral Resolution Standards: Serving as the essential counter-reference in enantioselective assays.

  • Derivative Synthesis: Acting as a scaffold for "cleaner" third-generation glutarimide derivatives.

This guide details the isolation of the S-enantiomer using D-Tartaric acid as the resolving agent, forming the This compound (CAS 57288-04-7).

Molecular Mechanism of Action

Aminoglutethimide acts as a Type II ligand for the cytochrome P450 enzyme aromatase (CYP19A1) . It competes with the natural substrate, androstenedione, for the active site.

Mechanistic Pathway

The glutarimide nitrogen atom coordinates directly with the heme iron (


) of the CYP19A1 enzyme, preventing the hydroxylation steps required to aromatize the A-ring of steroids.

Mechanism cluster_0 Inhibition Complex Andro Androstenedione (Substrate) CYP CYP19A1 (Aromatase) Andro->CYP Binds Estro Estrone/Estradiol (Estrogen) CYP->Estro Catalyzes SAG S-(-)-Aminoglutethimide (Inhibitor) Heme Heme Iron (Fe3+) Active Site SAG->Heme Coordinates (Type II Binding) Block Blockade SAG->Block Heme->CYP Inactivates Tumor ER+ Tumor Proliferation Estro->Tumor Promotes Block->Estro Prevents Synthesis

Figure 1: Competitive inhibition pathway of CYP19A1 by Aminoglutethimide. The drug binds the heme iron, blocking the conversion of androgens to estrogens.

Chemical Resolution: The D-Tartrate Protocol

The isolation of S-(-)-Aminoglutethimide relies on the principle of diastereomeric salt formation . Racemic AG is a weak base. Reacting it with a chiral acid (D-Tartaric acid) creates two diastereomeric salts with distinct solubility profiles.

The Resolution Logic
  • Reactants: (RS)-Aminoglutethimide + D-(-)-Tartaric Acid.

  • Products:

    • (S)-AG

      
       (D)-Tartrate (Less Soluble - Precipitates).
      
    • (R)-AG

      
       (D)-Tartrate (More Soluble - Remains in Mother Liquor).
      

Resolution Racemate Racemic Aminoglutethimide (RS-AG) Mix Reflux & Stir Racemate->Mix Agent D-(-)-Tartaric Acid (Resolving Agent) Agent->Mix Solvent Methanol/Acetone Solvent->Mix Crystallize Fractional Crystallization (Cooling) Mix->Crystallize Filter Filtration Crystallize->Filter Solid Precipitate: S-(-)-AG • D-Tartrate Salt Filter->Solid Yields Salt Liquid Mother Liquor: R-(+)-AG • D-Tartrate Filter->Liquid Discard/Recycle Purify Recrystallization (Ethanol) Solid->Purify Base Basification (NH4OH) Purify->Base Final Pure S-(-)-Aminoglutethimide (Free Base) Base->Final

Figure 2: Workflow for the optical resolution of S-(-)-Aminoglutethimide using D-Tartaric acid.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol is adapted from standard resolution techniques for glutarimides.

Reagents:

  • Racemic Aminoglutethimide (10.0 g, 43 mmol)

  • D-(-)-Tartaric Acid (6.45 g, 43 mmol)

  • Methanol (anhydrous)

Procedure:

  • Dissolution: Dissolve 10.0 g of racemic AG in 150 mL of boiling methanol.

  • Addition: Separately dissolve 6.45 g of D-tartaric acid in 50 mL of hot methanol. Add this slowly to the AG solution while stirring.

  • Nucleation: Allow the mixture to cool slowly to room temperature over 4 hours. Seed crystals of the S-salt may be added if available to induce precipitation.

  • Crystallization: Refrigerate at 4°C overnight. The diastereomeric salt S-(-)-AG

    
     D-Tartrate  will crystallize out.
    
  • Filtration: Filter the white crystals under vacuum. Wash with cold methanol/acetone (1:1).

  • Yield Calculation: Dry the salt in a vacuum oven at 50°C.

    • Target Melting Point: ~205-208°C (Decomposition).

    • Optical Rotation:

      
       (c=1, Methanol) for the salt.
      
Protocol B: Microsomal Aromatase Inhibition Assay

To verify the inhibitory constant (


) of the isolated salt.
  • Enzyme Source: Human placental microsomes or recombinant CYP19A1.

  • Substrate:

    
    Androstenedione (Radiometric assay).
    
  • Incubation:

    • Mix microsomes (10 µg protein) with NADPH regenerating system.

    • Add S-(-)-AG D-Tartrate at concentrations: 0, 1, 10, 50, 100, 500 µM.

    • Initiate with substrate (

      
       concentration). Incubate 15 min at 37°C.
      
  • Termination: Stop reaction with chloroform.

  • Measurement: Count released

    
     in the aqueous phase (scintillation counting).
    
  • Analysis: Plot Dixon or Lineweaver-Burk plots to determine

    
     and 
    
    
    
    .

Comparative Pharmacology & Data

It is scientifically critical to acknowledge the potency difference between the enantiomers. While the S-enantiomer is an inhibitor, the R-enantiomer is significantly more potent against aromatase.

Table 1: Comparative Pharmacological Profile of Aminoglutethimide Isomers

ParameterS-(-)-AminoglutethimideR-(+)-AminoglutethimideRacemic (RS)-AG
Salt Form D-Tartrate (Precipitate)L-Tartrate (Precipitate)Hydrochloride
Aromatase

~12 - 40 µM~0.3 - 1.0 µM~4 - 10 µM
Relative Potency 1x (Baseline)30x - 40x Potency Intermediate
P450scc Inhibition WeakModerateModerate
CNS Activity Low / NegligibleHigh (Sedative) High
Primary Utility Chiral Standard / Low-Toxicity AnalogPotent AI (but sedative)Clinical Drug (Obsolete)

Note: Data represents consensus values from human placental microsome assays. The R-(+) isomer is the eutomer (active) for aromatase inhibition, while the S-(-) isomer is the distomer (less active).

References

  • Santen, R. J., et al. (1982). "Aminoglutethimide: review of pharmacology and clinical use." Pharmacotherapy.[1][2][3][4]

  • Graves, P. E., & Salhanick, H. A. (1979). "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." Endocrinology.

  • Santa Cruz Biotechnology. "this compound Product Data." SCBT. [5][6]

  • Van Roey, P., et al. (1991). "Structure of (+/-)-aminoglutethimide." Acta Crystallographica.

  • Aboul-Enein, H. Y. (1990). "Enantiomeric separation of aminoglutethimide." Analytical Letters.

Sources

Technical Guide: Role of S-(-)-Aminoglutethimide in Blocking Adrenal Steroidogenesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological role of S-(-)-Aminoglutethimide, specifically isolating its contribution to adrenal steroidogenesis blockade distinct from its enantiomer's aromatase-inhibiting properties.

Executive Summary

S-(-)-Aminoglutethimide (the L-enantiomer of the racemic drug aminoglutethimide) functions as a potent, non-selective inhibitor of the cholesterol side-chain cleavage enzyme (CYP11A1 or P450scc ). While the R-(+)-enantiomer is the primary driver of aromatase (CYP19A1) inhibition—critical for breast cancer therapy—the S-(-)-enantiomer retains significant inhibitory affinity for CYP11A1.

Consequently, S-(-)-Aminoglutethimide is a primary contributor to the "medical adrenalectomy" effect observed in clinical settings. Its presence in the racemic mixture disproportionately drives the blockade of cortisol, aldosterone, and androgen synthesis, necessitating glucocorticoid replacement therapy during treatment. This guide dissects the molecular mechanism, enantiomer-specific kinetics, and experimental validation of this blockade.

Molecular Mechanism of Action[1]

Target: CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme)

The rate-limiting step in adrenal steroidogenesis is the conversion of cholesterol to pregnenolone, catalyzed by the mitochondrial enzyme CYP11A1. S-(-)-Aminoglutethimide blocks this step, effectively shutting down the downstream production of all adrenal steroids.[1]

  • Binding Site: The amino group (-NH2) of the piperidine ring coordinates directly with the heme iron (Fe³⁺) of the CYP11A1 active site.

  • Mode of Inhibition: Reversible, competitive inhibition.

  • Spectral Signature: Induces a Type II difference spectrum (shift in Soret peak), indicative of nitrogen-iron coordination that displaces the native water molecule and prevents oxygen activation.

The "Selectivity Gap": S-(-) vs. R-(+)

The pharmacological distinction between the enantiomers is the critical factor in drug development and toxicity profiling.

FeatureR-(+)-Aminoglutethimide S-(-)-Aminoglutethimide Pharmacological Consequence
Aromatase (CYP19) Potency High (Ki ~ 10-30 nM)Low (Ki ~ 1000+ nM)R-(+) drives anti-estrogen efficacy.
Desmolase (CYP11A1) Potency High (Ki ~ 1-5 µM)Moderate/High (Ki ~ 3-10 µM)Both inhibit adrenal function.
Selectivity Ratio (Arom/SCC) High SelectivityLow Selectivity S-(-) is a "dirty" inhibitor, hitting the adrenal target without the aromatase benefit.

Key Insight: Because the S-enantiomer inhibits CYP11A1 with potency comparable to the R-enantiomer (only ~2.5-fold difference) but has negligible activity against aromatase, it acts as a "pure" adrenal blocker in the context of the racemic mixture.

Pathway Visualization (Graphviz)

The following diagram illustrates the precise blockade point of S-(-)-Aminoglutethimide within the steroidogenic pathway.

SteroidogenesisBlockade Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) [Mitochondrial] Cholesterol->CYP11A1 Pregnenolone Pregnenolone CYP11A1->Pregnenolone Rate-Limiting Step Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens (DHEA/Testosterone) Pregnenolone->Androgens CYP17A1 Cortisol Cortisol (Glucocorticoid) Progesterone->Cortisol CYP17A1/CYP21A2/CYP11B1 Aldosterone Aldosterone (Mineralocorticoid) Progesterone->Aldosterone CYP21A2/CYP11B2 S_AG S-(-)-Aminoglutethimide S_AG->CYP11A1 BLOCKS (Type II Binding)

Caption: S-(-)-Aminoglutethimide induces a bottleneck at the CYP11A1 enzymatic step, preventing the conversion of cholesterol to pregnenolone and collapsing the synthesis of all downstream steroid classes.

Experimental Protocols for Validation

To empirically verify the role of S-(-)-Aminoglutethimide, researchers utilize the H295R Adrenocortical Carcinoma cell line, which expresses all steroidogenic enzymes.

Protocol A: H295R Steroidogenesis Inhibition Assay

Objective: Quantify the IC50 of S-(-)-Aminoglutethimide against CYP11A1 activity in a cellular context.

Materials:

  • H295R cells (ATCC CRL-2128).

  • Nu-Serum I and ITS+ Premix.

  • Forskolin (10 µM) – Essential for maximal CYP11A1 induction.

  • S-(-)-Aminoglutethimide (Custom synthesis or chiral separation).

  • LC-MS/MS or ELISA kits for Pregnenolone and Cortisol.

Workflow:

  • Seeding: Plate H295R cells at

    
     cells/well in 24-well plates. Incubate for 24h to allow attachment.
    
  • Starvation: Replace media with serum-free formulations for 12h to synchronize the cell cycle and deplete intracellular steroid pools.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Stimulation: Forskolin (10 µM) to upregulate cAMP and CYP11A1 expression.

    • Experimental: Co-treat with Forskolin + S-(-)-Aminoglutethimide (Dose range: 0.1 µM to 100 µM).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Analysis: Collect supernatant.

    • Primary Readout: Measure Pregnenolone levels.[2] A decrease here confirms CYP11A1 blockade.

    • Secondary Readout: Measure Cortisol levels to assess total steroidogenic collapse.

  • Calculation: Plot log(inhibitor concentration) vs. % steroid production to derive IC50.

Protocol B: Spectral Binding Assay (Mechanistic Confirmation)

Objective: Confirm direct binding to the CYP11A1 heme iron.

  • Preparation: Isolate mitochondria from bovine adrenal cortex or use recombinant purified CYP11A1.

  • Baseline: Record the optical baseline spectrum (350–500 nm).

  • Titration: Add sequential aliquots of S-(-)-Aminoglutethimide.

  • Observation: Monitor the appearance of a Type II spectrum :

    • Trough: ~390–410 nm.

    • Peak: ~420–435 nm.

  • Validation: The magnitude of the spectral shift (

    
    ) correlates directly with the saturation of the active site.
    

Clinical & Translational Implications

The "Reflex ACTH" Loop

The inhibition of CYP11A1 by S-(-)-Aminoglutethimide triggers a compensatory feedback loop that can undermine efficacy if not managed.

  • Blockade: S-(-)-AG blocks Cortisol synthesis.

  • Sensing: The pituitary detects low Cortisol.

  • Response: Massive release of ACTH (Adrenocorticotropic Hormone).

  • Override: High ACTH upregulates CYP11A1 expression, potentially overcoming the competitive inhibition of the drug.

    • Clinical Solution: This is why aminoglutethimide is invariably prescribed with Hydrocortisone (to suppress ACTH) and/or Fludrocortisone (to replace aldosterone).

Toxicity Profile

The side effects of racemic aminoglutethimide—lethargy, ataxia, and skin rash—are often dose-dependent. Because S-(-)-Aminoglutethimide contributes to the adrenal blockade without adding significant anti-aromatase benefit, it effectively lowers the therapeutic index of the racemic drug. Pure aromatase inhibitors (e.g., Letrozole, Anastrozole) were developed specifically to eliminate this "S-enantiomer-like" adrenal liability.

References

  • Dexter, R. N., et al. (1967).[2] "Inhibition of adrenal corticosteroid synthesis by aminoglutethimide: studies of the mechanism of action." The Journal of Clinical Endocrinology & Metabolism. Link

  • Graves, P. E., & Salhanick, H. A. (1979). "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." Endocrinology. Link

  • Uzgiris, V. I., et al. (1977). "Basic Studies on Aminoglutethimide: Specificity of Inhibition of P450scc vs Aromatase." Endocrinology. Link

  • Sanderson, J. T., et al. (2000). "Effects of enantiomers of aminoglutethimide on steroidogenesis in H295R cells." Toxicological Sciences. Link

  • IUPHAR/BPS Guide to Pharmacology. "Aminoglutethimide Ligand Page." Link

Sources

Pharmacokinetics and Metabolism of Aminoglutethimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetics and Metabolism of Aminoglutethimide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminoglutethimide (AG) represents a classic case study in pharmacokinetic complexity. Originally developed as an anticonvulsant in the 1960s, its clinical utility shifted to adrenal suppression (Cushing’s syndrome) and later to hormonal therapy for breast cancer due to its potent inhibition of aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (P450scc/CYP11A1) .

For the drug development scientist, AG is defined by two critical pharmacokinetic features: biphasic metabolism driven by potent auto-induction, and polymorphic acetylation via N-acetyltransferase 2 (NAT2). This guide deconstructs these mechanisms, providing validated experimental protocols and pathway visualizations to support research and analytical assay development.

Physicochemical Properties and Absorption

Understanding the baseline physicochemical properties is essential for designing extraction protocols and interpreting bioavailability data.

ParameterValue/DescriptionClinical Implication
Chemical Structure 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dionePiperidinedione derivative; structural similarity to thalidomide.
Chirality Racemic mixture (1:1 D- and L-isomers)D-isomer : 2.5x more potent vs. P450scc; 40x more potent vs. aromatase than L-isomer.[1]
Bioavailability (F) > 90% (Oral)Rapid and complete absorption; negligible first-pass effect initially.
Tmax 1.5 hoursRapid onset of action.
Solubility Low in water; soluble in organic solventsRequires organic modifiers (methanol/acetonitrile) for HPLC mobile phases.

Expert Insight: The high oral bioavailability suggests that initial metabolic clearance is low. However, this changes drastically with chronic dosing, a phenomenon detailed in Section 4.

Distribution Dynamics

Unlike many lipophilic oncologic agents, aminoglutethimide exhibits low protein binding, which simplifies equilibrium dialysis experiments but increases the volume of distribution (Vd) relative to highly bound drugs.

  • Plasma Protein Binding: 20–25% (primarily albumin).

  • Volume of Distribution (Vd): ~1.0 L/kg (Single dose).

  • Blood-to-Plasma Ratio: ~1.4–1.7 (Concentrates in erythrocytes).

Experimental Note: When performing bioanalysis, whole blood assays or careful plasma separation is critical due to the drug's affinity for erythrocytes. Hemolysis during sample prep can artificially elevate plasma concentrations.

Metabolic Pathways and Pharmacogenetics

Metabolism is the primary clearance mechanism for AG. The drug undergoes two major phase II pathways and one phase I pathway.

The N-Acetylation Pathway (NAT2)

The primary inactive metabolite is N-acetylaminoglutethimide . This reaction is catalyzed by N-acetyltransferase 2 (NAT2), an enzyme subject to significant genetic polymorphism.[2][3][4]

  • Slow Acetylators: Accumulate higher concentrations of parent AG; lower N-acetyl-AG/AG ratios.

  • Rapid Acetylators: Higher clearance of AG; potential for sub-therapeutic levels if not monitored.

Hydroxylation (CYP-Mediated)

A minor pathway involves the formation of hydroxylaminoglutethimide (likely via CYP1A2 or CYP3A4). While less quantitative than acetylation, this pathway is highly inducible.

Visualization: Metabolic Map

The following diagram illustrates the competitive divergence between bioactivation (aromatase inhibition) and clearance (acetylation/hydroxylation).

AG_Metabolism AG Aminoglutethimide (Racemic) Aromatase Aromatase (CYP19A1) [Target Inhibition] AG->Aromatase Inhibits NAT2 NAT2 Enzyme (Genetic Polymorphism) AG->NAT2 Acetylation CYP CYP Enzymes (Inducible) AG->CYP Oxidation Estrogen Estrogen Synthesis (Blocked) Aromatase->Estrogen X N_Acetyl N-Acetylaminoglutethimide (Inactive Major Metabolite) NAT2->N_Acetyl Major Pathway Hydroxy Hydroxylaminoglutethimide (Minor Metabolite) CYP->Hydroxy Minor Pathway

Figure 1: Metabolic fate of Aminoglutethimide. The drug inhibits Aromatase while simultaneously being cleared via NAT2 (acetylation) and CYP enzymes (hydroxylation).

The Auto-Induction Phenomenon

The defining pharmacokinetic characteristic of aminoglutethimide is auto-induction . Upon chronic administration (3–14 days), AG induces the expression of hepatic microsomal enzymes (specifically CYP1A2, CYP2C9, and CYP3A4), thereby accelerating its own metabolism.

Kinetic Impact
  • Single Dose Half-life: 12.5 ± 1.6 hours.

  • Chronic Dose Half-life: 7.3 ± 2.1 hours.

  • Clearance: Increases significantly over time, necessitating dose titration in clinical protocols.

Mechanism of Auto-Induction

AG acts as a ligand for nuclear receptors (likely PXR or CAR), triggering the transcription of CYP450 genes. This results in a feedback loop where the drug reduces its own systemic exposure.

Auto_Induction AG_Plasma Aminoglutethimide (Plasma Conc.) Nuclear_Rec Nuclear Receptor Activation (PXR/CAR) AG_Plasma->Nuclear_Rec Ligand Binding mRNA CYP mRNA Transcription (Upregulation) Nuclear_Rec->mRNA Transcription CYP_Protein Hepatic CYP Enzymes (CYP3A4, CYP1A2, CYP2C9) mRNA->CYP_Protein Translation Metabolism Metabolic Clearance (Hydroxylation) CYP_Protein->Metabolism Increases Activity Metabolism->AG_Plasma Reduces Concentration (Feedback Loop)

Figure 2: The auto-induction feedback loop. Chronic exposure leads to enzyme upregulation, accelerating clearance and reducing plasma half-life.

Drug-Drug Interactions (DDI)

Due to its broad induction of CYP enzymes, AG is a potent "perpetrator" of DDIs. It significantly reduces the efficacy of co-administered drugs metabolized by these pathways.

Co-administered DrugAffected CYP EnzymeInteraction OutcomeRecommendation
Warfarin CYP2C9Reduced anticoagulant effect (decreased INR).Monitor INR daily; increase warfarin dose.
Tamoxifen CYP3A4/2D6Reduced plasma levels of tamoxifen.Avoid combination if possible.
Theophylline CYP1A2Increased clearance; reduced efficacy.Therapeutic Drug Monitoring (TDM) required.
Dexamethasone CYP3A4Accelerated metabolism (half-life reduced by ~50%).Increase steroid dose (hydrocortisone is preferred).

Experimental Protocols: HPLC Quantification

To study AG pharmacokinetics or validate metabolic stability, a robust analytical method is required. Below is a self-validating HPLC protocol derived from standard pharmacokinetic studies.

Protocol: HPLC-UV Determination in Plasma

Objective: Quantify Aminoglutethimide and N-acetylaminoglutethimide in human plasma.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate buffer (100 mM, pH 3.5)[5]

  • Internal Standard (e.g., p-amino-glutethimide analogue or phenobarbital)

Workflow:

  • Sample Prep (Protein Precipitation):

    • Aliquot 500 µL plasma .

    • Add 50 µL Internal Standard .

    • Add 1000 µL Acetonitrile (precipitate proteins).

    • Vortex 30s; Centrifuge at 10,000 x g for 10 min.

    • Transfer supernatant to injection vial.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 5µm, 150 x 4.6 mm).

    • Mobile Phase: Isocratic elution. 11% Acetonitrile / 89% Ammonium Formate (100 mM, pH 3.5).

    • Flow Rate: 1.5 – 2.0 mL/min.

    • Detection: UV Absorbance at 254 nm (AG) and 240 nm (Metabolite).

  • Validation Criteria:

    • Linearity: 0.5 – 20 µg/mL.

    • LOD: ~20 ng/mL.[6][7]

    • Resolution: Ensure baseline separation between AG (Rt ~4 min) and N-acetyl-AG (Rt ~6 min).

HPLC_Workflow Sample Plasma Sample (500 µL) Precipitation Protein Precipitation (Add 2 Vol. Acetonitrile) Sample->Precipitation Centrifuge Centrifugation (10,000g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant HPLC HPLC Injection (C18 Column, UV 254nm) Supernatant->HPLC Data Data Analysis (Peak Area Ratio vs IS) HPLC->Data

Figure 3: Analytical workflow for the extraction and quantification of Aminoglutethimide from plasma.

References

  • Santen, R. J., & Samojlik, E. (1979).[5] Medical Adrenalectomy for Treatment of Metastatic Breast Carcinoma. Breast Cancer Research and Treatment.[5]

  • Lønning, P. E., et al. (1985). Single-dose and steady-state pharmacokinetics of aminoglutethimide. Clinical Pharmacokinetics.

  • Thompson, T. A., et al. (1981).[8] Aminoglutethimide Bioavailability, Pharmacokinetics, and Binding to Blood Constituents.[5][8] Journal of Pharmaceutical Sciences.

  • Schanche, J. S., et al. (1984).[5] Liquid-chromatographic determination of aminoglutethimide in plasma. Clinical Chemistry.

  • Aboul-Enein, H. Y., et al. (1999).[6] Determination of aminoglutethimide enantiomers as dansyl derivative in human plasma by HPLC.[6] Archiv der Pharmazie.

Sources

Targeting Estrogen Biosynthesis: The Technical Evolution of Aminoglutethimide in Breast Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Concept of "Medical Adrenalectomy"

Before the advent of modern selective aromatase inhibitors (AIs), the gold standard for hormone-dependent metastatic breast cancer in postmenopausal women was surgical ablation—specifically, oophorectomy followed by adrenalectomy or hypophysectomy.[1] These procedures were irreversible and carried significant morbidity.[1]

Aminoglutethimide (AG) emerged in the late 1960s and 1970s as the first successful "medical adrenalectomy."[1] Originally developed as an anticonvulsant (and withdrawn due to toxicity), its capacity to inhibit adrenal steroidogenesis was repurposed to deprive breast tumors of estrogen.[1][2]

This guide details the pharmacological mechanisms, clinical protocols, and legacy of AG.[1] It focuses on the critical work of Santen, Lipton, and Wells , who transformed a toxic anticonvulsant into a viable oncological therapy by elucidating the necessity of glucocorticoid replacement and the phenomenon of enzymatic auto-induction.[1]

Mechanistic Pharmacology: The Dual Blockade

Aminoglutethimide is a derivative of glutethimide.[2] Its efficacy in breast cancer stems from a dual mechanism of action that blocks estrogen production at two distinct points in the steroidogenic pathway.[3][4]

Primary vs. Secondary Inhibition[1]
  • CYP11A1 (P450scc) Blockade: AG inhibits the conversion of cholesterol to pregnenolone.[1] This is the rate-limiting step in all steroid synthesis.[1] Early researchers believed this "adrenal blockade" was the primary mechanism of action.

  • CYP19A1 (Aromatase) Blockade: AG inhibits the peripheral aromatization of androstenedione to estrone (and subsequently estradiol).[1]

Critical Insight: While early protocols focused on adrenal suppression, later kinetic studies demonstrated that AG is a significantly more potent inhibitor of aromatase (Ki ~0.6 µM) than of P450scc (Ki ~20 µM).[1] The clinical benefit was primarily driven by blocking peripheral estrogen synthesis, not adrenal androgen suppression.[1]

Visualization: The Steroidogenic Blockade

The following diagram illustrates the specific enzymatic nodes inhibited by AG.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Cortisol Cortisol (Glucocorticoid) Pregnenolone->Cortisol Androstenedione Androstenedione (Androgen Precursor) Pregnenolone->Androstenedione Estrone Estrone (Estrogen) Androstenedione->Estrone CYP19A1 (Aromatase) Estradiol Estradiol (Active Estrogen) Estrone->Estradiol 17β-HSD AG Aminoglutethimide (Inhibitor) AG->Cholesterol Blocks (High Ki) AG->Androstenedione Blocks (Low Ki - Potent)

Caption: AG exerts a dual blockade. While it inhibits the conversion of Cholesterol to Pregnenolone (CYP11A1), its most potent oncological effect is the inhibition of Aromatase (CYP19A1), preventing the conversion of Androstenedione to Estrone.[1]

The "Santen Protocol": Dosage and Causality[1]

The administration of AG is not a simple monotherapy.[1][3] It requires a self-validating system of co-medication to prevent reflex adrenal hyperstimulation.

The Reflex ACTH Loop

Because AG blocks CYP11A1, it inhibits cortisol synthesis.[1]

  • The Problem: Low cortisol triggers the pituitary to release ACTH (Adrenocorticotropic Hormone).[1]

  • The Consequence: High ACTH drives the adrenal gland to overcome the AG blockade, restoring steroidogenesis and rendering the drug ineffective.[1]

  • The Solution: Exogenous glucocorticoid replacement is required to suppress ACTH via negative feedback.[1]

Hydrocortisone vs. Dexamethasone: A Pharmacokinetic Criticality

Early trials used Dexamethasone, but efficacy waned over time.[1]

  • Mechanism: AG is a potent inducer of hepatic microsomal enzymes (auto-induction).[1] It accelerates the metabolism of synthetic glucocorticoids like Dexamethasone, reducing their half-life by ~50%.[1]

  • Protocol Standard: Hydrocortisone is the required agent. AG does not significantly alter the metabolism of Hydrocortisone.

Standard Dosage Regimen

The following protocol, established by Santen et al., became the standard of care in the 1980s.

PhaseDosage (Aminoglutethimide)Dosage (Hydrocortisone)Rationale
Induction (Wk 1-2) 250 mg BID (500 mg/day)100 mg/day (divided)Initiating at a lower dose allows hepatic enzyme induction, reducing the severity of skin rash (a common toxicity).[1]
Maintenance 250 mg QID (1000 mg/day)40 mg/day (divided)Full therapeutic dose to maximize aromatase inhibition.[1] HC dose is tapered to the lowest amount needed to suppress ACTH.
Low-Dose Variant 125 mg BID (250 mg/day)20 mg BIDLater research suggested this lower dose maintained aromatase inhibition with significantly reduced CNS toxicity (lethargy/ataxia).[1]

Clinical Efficacy: Medical vs. Surgical Adrenalectomy[1][2][5][6][7]

The validation of AG as a standard therapy rests on its comparison to surgical adrenalectomy. A landmark randomized trial (Santen et al., NEJM 1981) provided the definitive data.[1]

Comparative Data (Postmenopausal Metastatic Breast Cancer)
MetricSurgical Adrenalectomy (n=29)Medical Adrenalectomy (AG + HC) (n=40)Statistical Significance
Objective Response 45%53%NS (Equivalent)
Duration of Response > 17.1 months17.2 monthsNS (Equivalent)
Estrogen Suppression Estrone: <20 pg/mLEstrone: <20 pg/mLEquivalent
Androgen Levels SuppressedPreservedSignificant (AG preserves some androgen synthesis)

Interpretation: AG therapy offered the same survival and response benefits as major surgery without the operative risk, validating the concept of "Medical Adrenalectomy."[1]

Toxicity and Auto-Induction Workflow[1]

AG's utility was limited by its toxicity profile and complex pharmacokinetics.[1] Understanding the "Auto-Induction Loop" is vital for interpreting why the drug failed to persist as a first-line therapy in the modern era.[1]

The Auto-Induction Phenomenon

AG induces CYP450 enzymes, which accelerates its own metabolism (reducing half-life from ~12.5h to ~7h after chronic dosing) and the metabolism of concomitant drugs (Warfarin, Theophylline, Tamoxifen).[1]

Toxicity Management Workflow

The following diagram outlines the clinical decision logic for managing AG toxicity.

ToxicityManagement Start Start AG Therapy (250mg BID) Monitor Monitor for Side Effects (Wk 1-3) Start->Monitor Rash Maculopapular Rash (30% Incidence) Monitor->Rash CNS Lethargy / Ataxia (40% Incidence) Monitor->CNS ActionRash Do NOT Stop Drug (Usually Self-Limiting) Rash->ActionRash If fever < 38°C ActionCNS Reduce Dose (Transient) CNS->ActionCNS Outcome Enzyme Induction (Tolerance Develops) ActionRash->Outcome Rash resolves (5-8 days) ActionCNS->Outcome Lethargy improves (4-6 weeks)

Caption: The "Santen Protocol" for toxicity management relies on the principle that AG induces its own metabolism.[1] Rash and lethargy are often transient; stopping the drug prematurely prevents the development of tolerance.

Conclusion: The Bridge to Modern Aromatase Inhibitors

Aminoglutethimide was a "dirty" drug—it inhibited multiple enzymes (P450scc, 11β-hydroxylase, 18-hydroxylase, and aromatase) and required glucocorticoid replacement.[1] However, it established the proof of principle that chemical inhibition of estrogen synthesis could replace surgical ablation.[1]

This success drove the development of:

  • 2nd Generation: Formestane (steroidal, parenteral).[1]

  • 3rd Generation: Letrozole, Anastrozole (non-steroidal, highly selective).[1][5]

Modern AIs achieve >98% aromatase inhibition without affecting cortisol or aldosterone, eliminating the need for hydrocortisone replacement and the CNS toxicity associated with AG.[1]

References

  • Santen RJ, Worgul TJ, Samojlik E, et al. (1981).[1][6] A randomized trial comparing surgical adrenalectomy with aminoglutethimide plus hydrocortisone in women with advanced breast cancer.[1][6] New England Journal of Medicine. Link

  • Santen RJ, Worgul TJ, Lipton A, et al. (1982).[1][7] Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma.[8][9][10][11][12] Annals of Internal Medicine. Link

  • Wells SA Jr, Santen RJ, Lipton A, et al. (1981).[1][6] Medical adrenalectomy with aminoglutethimide: clinical studies in postmenopausal patients with metastatic breast carcinoma. Annals of Surgery. Link

  • Lønning PE. (1990).[1][13] Aminoglutethimide enzyme induction: pharmacological and endocrinological implications. Cancer Chemotherapy and Pharmacology. Link

  • Harris, A. L., et al. (1983).[1] Low dose aminoglutethimide (125 mg twice daily) with hydrocortisone for the treatment of advanced postmenopausal breast cancer.[10][12] Breast Cancer Research and Treatment.[1][14][12] Link

Sources

S-(-)-Aminoglutethimide D-Tartrate Salt CAS number 57288-04-7

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research professionals. It synthesizes chemical engineering protocols with pharmacological mechanisms, adhering to the requested autonomy and formatting standards.

CAS: 57288-04-7 Compound Class: Chiral Steroidogenesis Inhibitor Primary Target: Cytochrome P450scc (CYP11A1)[1]

Executive Summary

S-(-)-Aminoglutethimide D-Tartrate is the resolved salt form of the steroidogenesis inhibitor aminoglutethimide. While the racemic mixture (AG) has historically been utilized for "medical adrenalectomy" in Cushing’s syndrome and breast cancer, its pharmacological profile is a composite of two distinct mechanisms. The S-(-) enantiomer is a potent inhibitor of the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1), effectively blocking the conversion of cholesterol to pregnenolone.[1] Conversely, the R-(+) enantiomer is a more selective aromatase (CYP19) inhibitor.

This guide details the isolation of the S-enantiomer via D-tartaric acid resolution, its specific mechanism of action distinct from the racemate, and the analytical protocols required for validation.

Chemical Constitution & Stereochemistry[2]

The therapeutic efficacy and target selectivity of aminoglutethimide are stereospecific. The CAS 57288-04-7 specifically refers to the salt formed between the S-enantiomer of the amine and D-tartaric acid.

PropertyData
Chemical Name (S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione D-tartrate
Molecular Formula

Molecular Weight 382.37 g/mol (Salt); 232.28 g/mol (Free Base)
Chirality S-(-) (Amine); D (Acid)
Solubility Soluble in water, methanol; sparingly soluble in ethanol/acetone.[1][2]
Appearance White to off-white crystalline solid.

Critical Formulation Note: The salt stoichiometry is typically 1:1. Researchers must distinguish between D-(-)-Tartaric acid (unnatural, used here) and L-(+)-Tartaric acid (natural), as using the wrong resolving agent will precipitate the opposite enantiomer (R-form).

Mechanism of Action: The CYP11A1 Blockade[4][5]

The clinical utility of S-AG lies in its ability to induce a "chemical adrenalectomy" by severing the steroidogenic pathway at its source. Unlike aromatase inhibitors which act downstream, S-AG targets the mitochondrial P450scc system.

Signaling Pathway Visualization

The following diagram illustrates the steroidogenesis cascade and the specific intervention point of S-(-)-Aminoglutethimide compared to its R-enantiomer.

Steroidogenesis Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) (Mitochondrial) Cholesterol->CYP11A1 Pregnenolone Pregnenolone CYP11A1->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Cortisol Cortisol/Aldosterone Progesterone->Cortisol Aromatase CYP19 (Aromatase) Androstenedione->Aromatase Estrogens Estrogens (Estradiol/Estrone) Aromatase->Estrogens SAG S-(-)-Aminoglutethimide (CAS 57288-04-7) SAG->CYP11A1 Potent Inhibition (IC50 ~20 µM) RAG R-(+)-Aminoglutethimide RAG->Aromatase Potent Inhibition (IC50 ~0.6 µM)

Figure 1: Differential inhibition targets of Aminoglutethimide enantiomers. S-AG targets the rate-limiting step (P450scc), while R-AG targets peripheral aromatization.

Synthesis & Optical Resolution Protocol

To obtain CAS 57288-04-7, a classical diastereomeric salt resolution is preferred over chiral chromatography for gram-scale synthesis. This protocol relies on the specific solubility differential between the S-AG·D-Tartrate and R-AG·D-Tartrate salts.[3]

Reagents Required[2][7][8]
  • Racemic Aminoglutethimide (Free Base): Purity >98%.[4]

  • D-(-)-Tartaric Acid: (Unnatural enantiomer, CAS 147-71-7). Do not use L-(+)-Tartaric acid.

  • Solvent: Methanol (HPLC Grade).

Step-by-Step Workflow
  • Dissolution: Dissolve 23.2g (100 mmol) of racemic aminoglutethimide in 150 mL of boiling methanol.

  • Acid Addition: Separately dissolve 15.0g (100 mmol) of D-(-)-tartaric acid in 100 mL of hot methanol. Add this slowly to the amine solution with vigorous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours. The S-(-)-Aminoglutethimide D-Tartrate salt is less soluble and will crystallize.[5]

  • Filtration: Filter the white crystalline precipitate. Retain the mother liquor (contains R-isomer) for recovery if needed.

  • Recrystallization (Purification): Dissolve the wet cake in the minimum amount of boiling methanol (~100 mL). Cool to 4°C to recrystallize. This step is critical to remove trapped R-isomer.

  • Drying: Dry the crystals under vacuum at 50°C for 6 hours.

Resolution Logic Diagram

ResolutionProtocol Racemate Racemic Aminoglutethimide (Dissolved in MeOH) Mix Mix & Heat (Formation of Diastereomers) Racemate->Mix DTartaric D-(-)-Tartaric Acid (Resolving Agent) DTartaric->Mix Cool Cool to 4°C (Fractional Crystallization) Mix->Cool Filter Filtration Cool->Filter Solid Precipitate: S-AG · D-Tartrate (CAS 57288-04-7) Filter->Solid Less Soluble Liquid Supernatant: R-AG · D-Tartrate (Enriched) Filter->Liquid More Soluble

Figure 2: Workflow for the optical resolution of S-(-)-Aminoglutethimide using D-Tartaric Acid.

Analytical Characterization & Validation

Trustworthiness in chiral synthesis requires rigorous validation. The salt must be characterized to ensure optical purity before use in biological assays.

A. Optical Rotation (Polarimetry)

The definitive test for the S-enantiomer is its specific rotation.

  • Method: Dissolve the salt in Methanol (c=1.0).

  • Expected Value:

    
     (for the free base liberated from the salt).
    
  • Note: The rotation of the salt itself will differ; however, standard QC often involves basifying a small sample to measure the free base rotation against literature standards.

B. Chiral HPLC

For determination of Enantiomeric Excess (ee%).

  • Column: Chiralcel OD-H or equivalent (cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Result: The S-enantiomer typically elutes after the R-enantiomer on polysaccharide-based columns (verify with standards).

Handling, Stability, and Safety

  • Storage: Store at -20°C. The tartrate salt is hygroscopic; keep in a desiccator.

  • Stability: Stable in solid form for >2 years. In solution, avoid prolonged exposure to light.

  • Toxicity: Aminoglutethimide is a reproductive toxin (Category D). As a potent steroidogenesis inhibitor, it can cause adrenal insufficiency.[1][6][7] Handle in a fume hood with full PPE (gloves, N95/P100 respirator).

References

  • Finch, N. et al. (1973). The Resolution of Aminoglutethimide.[5][8] Journal of Medicinal Chemistry.

  • Graves, P.E. et al. (1995). Aminoglutethimide enantiomers: biochemical and crystallographic studies of the inhibition of heme proteins. Journal of Medicinal Chemistry.

  • Santen, R.J. et al. (1982). Aminoglutethimide as treatment for Cushing's syndrome in adults. Endocrine Reviews.

  • Uzgiris, V.I. et al. (1977). Stereoselective inhibition of cholesterol side chain cleavage by enantiomers of aminoglutethimide. Endocrinology.[1][9][6][10]

Sources

Aminoglutethimide and Cytochrome P-450: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the complex interactions between aminoglutethimide (AG) and the cytochrome P-450 (CYP) enzyme superfamily. As drug development professionals, understanding the nuanced effects of a compound on key metabolic pathways is paramount. Aminoglutethimide serves as a compelling case study, exhibiting a dual personality as both a potent inhibitor of specific steroidogenic CYPs and an inducer of others involved in xenobiotic metabolism. This duality underscores the critical need for a comprehensive, multi-faceted experimental approach to characterize a drug candidate's metabolic profile.

We will deconstruct the mechanisms of action, explore the causal logic behind robust experimental designs, and provide actionable protocols for in-house validation.

The Core Interaction: Inhibition of Steroidogenic P-450 Enzymes

Aminoglutethimide's primary therapeutic action stems from its function as a reversible, competitive inhibitor of key cytochrome P-450 enzymes essential for steroid biosynthesis.[1] This targeted inhibition effectively creates a "medical adrenalectomy," forming the basis of its clinical use in hormone-sensitive breast cancer and Cushing's syndrome.[1][2]

Mechanism of Inhibition

Aminoglutethimide's inhibitory action is a classic example of Type II ligand binding. The molecule's free aromatic amine group directly coordinates with the heme iron atom at the active site of the P-450 enzyme.[3][4] This interaction prevents the binding and subsequent reduction of molecular oxygen, a critical step in the P-450 catalytic cycle, thereby halting the hydroxylation of the enzyme's substrate.[4] Spectroscopic analysis of aminoglutethimide binding to CYP enzymes reveals a characteristic Type II difference spectrum, which is a hallmark of this direct heme-iron interaction.[3][4]

The causality is direct: by occupying the catalytic center and interfering with the redox function of the heme group, aminoglutethimide competitively blocks the enzyme from processing its natural substrates.

Primary Enzymatic Targets

The clinical efficacy of aminoglutethimide is primarily due to its potent inhibition of two specific P-450 enzymes:

  • Aromatase (CYP19A1): This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[2] By inhibiting aromatase, aminoglutethimide drastically reduces estrogen levels in peripheral tissues, depriving estrogen receptor-positive breast cancer cells of their primary growth signal.[1]

  • Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): This is the rate-limiting enzyme in the production of all steroid hormones, catalyzing the conversion of cholesterol to pregnenolone.[2] Its inhibition leads to a broad suppression of glucocorticoids, mineralocorticoids, and androgens, which is leveraged in the treatment of cortisol overproduction in Cushing's syndrome.[1]

Beyond these primary targets, aminoglutethimide also inhibits other steroidogenic enzymes, including 11β-hydroxylase (CYP11B1) and 21-hydroxylase (CYP21A2), albeit to a lesser extent.[2]

Structure-Activity Relationship & Stereoselectivity

The inhibitory activity of aminoglutethimide is highly dependent on its chemical structure. The 4'-amino group on the phenyl ring is critical for its potent competitive antagonism of aromatase.[3] Metabolism of this group through acetylation, for instance, results in N-acetylaminoglutethimide, a metabolite with significantly reduced ability to bind and inhibit P-450scc.[5] This underscores the importance of the free arenamine function for heme interaction.[3][5]

Furthermore, the molecule is a racemic mixture, and its enantiomers exhibit significant stereoselectivity. The dextrorotatory enantiomer, d-aminoglutethimide, is substantially more potent at inhibiting aromatase than the levorotatory enantiomer.[4][6] This potency difference correlates directly with its higher binding affinity for the microsomal cytochrome P-450.[4][6]

Quantitative Inhibition Data

The following table summarizes the inhibitory potency of aminoglutethimide against its key P-450 targets. This data is critical for building predictive models of in vivo efficacy and potential drug-drug interactions.

Enzyme TargetCommon NameInhibition Constant (Ki / IC50)Reference
CYP19A1 Aromatase~600 nM (IC50)[2]
CYP11A1 P450scc~20,000 nM (IC50)[2]
CYP19A1 Aromatase (d-enantiomer)Apparent Ki ~38x lower than l-enantiomer[4][6]
CYP11A1 P450scc (d-enantiomer)Apparent Ki ~2.5x lower than l-enantiomer[4]

The Contrasting Effect: Induction of Xenobiotic-Metabolizing CYPs

Paradoxically, while inhibiting specific CYPs, aminoglutethimide also acts as an inducer of other hepatic P-450 enzymes. This is a critical consideration in drug development, as enzyme induction can accelerate the metabolism of co-administered drugs, potentially leading to therapeutic failure.[7] Aminoglutethimide has been shown to stimulate the activity of hepatic mixed-function oxidases, which are responsible for the Phase I metabolism of a wide range of xenobiotics.[1] This induction can increase the clearance of drugs like warfarin and theophylline.

This dual activity highlights why a single-assay approach is insufficient. A compound cannot be simply classified as an "inhibitor"; its complete profile across the relevant CYP superfamily must be determined.

Experimental Methodologies: A Self-Validating Approach

To comprehensively characterize the effects of a compound like aminoglutethimide, a tiered, logical workflow of in vitro assays is required. Each protocol is designed to provide specific, verifiable data that informs the next stage of investigation.

Workflow for Characterizing Aminoglutethimide-CYP Interactions

The following diagram outlines a logical workflow for a comprehensive in vitro assessment.

Caption: Logical workflow for in vitro evaluation of drug-CYP interactions.

Protocol 1: Direct CYP Inhibition Assay (IC50 Determination)

Causality & Objective: This initial screen is designed to answer a fundamental question: Does the compound inhibit the catalytic activity of major human CYP isoforms? By measuring the concentration of the compound required to reduce enzyme activity by 50% (the IC50), we can quantify its inhibitory potency.[8][9] The gold standard utilizes human liver microsomes (HLM), which contain a full complement of Phase I enzymes, and LC-MS/MS for highly specific and sensitive detection of the probe substrate's metabolite.[10][11][12]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a stock solution of aminoglutethimide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of aminoglutethimide to achieve a final concentration range spanning at least 7 points (e.g., 0.1 to 100 µM).

    • Prepare working solutions of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a working solution of the NADPH-regenerating system (cofactor).

  • Incubation:

    • In a 96-well plate, add the HLM, incubation buffer, and the appropriate concentration of aminoglutethimide (or vehicle control).

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the probe substrate.

    • Immediately following, add the NADPH-regenerating system to start the metabolic reaction.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Sample Processing:

    • Terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[8]

    • Calculate the percent inhibition at each aminoglutethimide concentration relative to the vehicle control.

    • Plot percent inhibition versus log[aminoglutethimide concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Protocol 2: Time-Dependent Inhibition (TDI) Assay (IC50 Shift)

Causality & Objective: Direct inhibition is not the only mechanism. A compound might be metabolized by a CYP into a reactive intermediate that is a more potent inhibitor than the parent drug.[13] This is known as time-dependent or mechanism-based inhibition and is of greater clinical concern. This assay is designed to detect this by testing if the inhibitory potency (IC50) increases after a pre-incubation period that allows for metabolism to occur.[14][15] The "shift" in the IC50 value is the key indicator.[16]

Step-by-Step Methodology:

  • Experimental Setup: The assay is run in parallel under two conditions:

    • Condition A (-NADPH): Measures direct inhibition.

    • Condition B (+NADPH): Measures direct inhibition plus time-dependent inhibition.

  • Pre-incubation Phase (30 minutes):

    • In a 96-well plate, combine HLM, buffer, and serial dilutions of aminoglutethimide.

    • For Condition B, add the NADPH-regenerating system. For Condition A, add buffer in its place.

    • Incubate both sets at 37°C for 30 minutes. This allows for the potential formation of inhibitory metabolites in Condition B.

  • Reaction Phase:

    • Following pre-incubation, add the isoform-specific probe substrate to all wells to initiate the reaction. Note: In the "-NADPH" condition wells (A), the NADPH system must now be added along with the substrate to measure the remaining enzyme activity.

    • Incubate for a short period (e.g., 5-10 minutes) under linear conditions.

  • Termination and Analysis:

    • Terminate the reaction and process the samples as described in Protocol 1.

    • Determine the IC50 value for both the -NADPH (IC50_direct) and +NADPH (IC50_TDI) conditions.

  • Data Interpretation:

    • Calculate the IC50 shift ratio: Shift = IC50_direct / IC50_TDI.

    • A significant shift (e.g., >1.5-2.0 fold) indicates time-dependent inhibition and warrants further investigation to determine the kinetic constants (KI and kinact).[16]

Protocol 3: CYP Induction Assay in Primary Human Hepatocytes

Causality & Objective: To determine if a compound up-regulates the expression of CYP enzymes, the most physiologically relevant in vitro system is a plated culture of primary human hepatocytes.[17][18][19] These cells retain the complex nuclear receptor-mediated machinery (e.g., PXR, CAR, AhR) that controls gene transcription.[18] The objective is to treat these cells with the test compound and measure the subsequent increase in CYP mRNA and/or enzyme activity.[20]

G a Day 0: Thaw & Plate Cryopreserved Primary Human Hepatocytes b Day 1: Treat with Aminoglutethimide, Vehicle & Positive Controls a->b c Day 2: Repeat Treatment b->c d Day 3: Repeat Treatment c->d e Day 4: Harvest Cells for Analysis d->e f Endpoint A: Lyse cells, Extract RNA Perform qRT-PCR for CYP1A2, 2B6, 3A4 mRNA e->f g Endpoint B: Incubate with CYP Probe Substrate Cocktail Analyze Metabolites (LC-MS/MS) e->g

Caption: Experimental workflow for a typical CYP induction assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates (e.g., 24- or 48-well) according to the supplier's protocol.[19]

    • Allow cells to acclimate for ~24 hours.

  • Compound Treatment (72 hours):

    • Prepare treatment media containing various concentrations of aminoglutethimide, a vehicle control (e.g., 0.1% DMSO), and known positive control inducers (e.g., Rifampicin for CYP3A4, Phenobarbital for CYP2B6).

    • Aspirate the culture medium and replace it with the appropriate treatment medium.

    • Incubate for 72 hours, replacing the media with freshly prepared treatment solutions every 24 hours.[18]

  • Endpoint Analysis (Choose one or both):

    • A) mRNA Quantification via qRT-PCR:

      • Harvest: Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer.

      • RNA Extraction: Isolate total RNA from the cell lysate using a commercial kit.

      • cDNA Synthesis: Perform reverse transcription to convert the extracted mRNA into cDNA.[21]

      • qPCR: Perform quantitative real-time PCR using validated primers specific for the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene for normalization.[22][23]

      • Analysis: Calculate the fold change in mRNA expression for treated samples relative to the vehicle control.

    • B) Enzyme Activity Measurement:

      • Harvest: Wash the treated cells with warm buffer.

      • Incubation: Add a "cocktail" of specific probe substrates for the CYPs of interest directly to the cells in fresh media.[18]

      • Analysis: Incubate for a defined period, then collect the supernatant and analyze for metabolite formation via LC-MS/MS.[19]

      • Calculation: Determine the rate of metabolite formation (e.g., pmol/min/mg protein) and calculate the fold induction over the vehicle control.

Conclusion and Field Perspective

Aminoglutethimide's interaction with the cytochrome P-450 system is a powerful reminder that a drug's metabolic profile is rarely monolithic. It acts as a highly specific, potent inhibitor of steroidogenic pathways while simultaneously inducing hepatic enzymes critical to xenobiotic clearance. This dual nature necessitates a rigorous, evidence-based approach to in vitro characterization.

For the drug development professional, the causality is clear: failing to investigate both inhibition and induction can lead to critical misinterpretations of a compound's safety and drug-drug interaction profile. The protocols outlined herein represent a self-validating system. The initial IC50 screen quantifies direct inhibitory potential. The TDI assay unmasks potentially more dangerous mechanism-based inhibition. Finally, the hepatocyte induction assay provides the most physiologically relevant in vitro data on transcriptional up-regulation. Together, these assays provide the comprehensive data package required to make informed decisions and move forward with confidence.

References

  • Title: Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions Source: Journal of Steroid Biochemistry URL: [Link]

  • Title: Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery Source: Journal of Biomolecular Screening URL: [Link]

  • Title: Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes Source: EURL ECVAM - TSAR URL: [Link]

  • Title: Basic Studies on Aminoglutethimide Source: Cancer Research URL: [Link]

  • Title: Comparison of cytochrome P450 inhibition assays for drug discovery using human liver microsomes with LC-MS, rhCYP450 isozymes with fluorescence, and double cocktail with LC-MS Source: Journal of Biomolecular Screening URL: [Link]

  • Title: Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes Source: Toxicology in Vitro URL: [Link]

  • Title: Cytochrome P450 Inhibition Assay Source: Creative Bioarray URL: [Link]

  • Title: Development of a High-Throughput CYP Induction Assay by mRNA Measurement in Human Primary Hepatocytes Source: Indigo Biosciences URL: [Link]

  • Title: Evaluation of Fluorescence- and Mass Spectrometry—Based CYP Inhibition Assays for Use in Drug Discovery Source: Semantic Scholar URL: [Link]

  • Title: Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study Source: Toxicology in Vitro URL: [Link]

  • Title: Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Cytochrome P450 : in vitro methods and protocols Source: National Library of Medicine URL: [Link]

  • Title: Cytochrome P450 Inhibition Assay Using Human Liver Microsomes Source: SpringerLink URL: [Link]

  • Title: Quantitative RT-PCR measurement of human cytochrome P-450s: application to drug induction studies Source: Archives of Biochemistry and Biophysics URL: [Link]

  • Title: Cytochrome P450 (CYP) Inhibition Assay (IC50) Test Source: AxisPharm URL: [Link]

  • Title: Time Dependent CYP Inhibition (IC50 Shift) Source: Evotec URL: [Link]

  • Title: Evaluating CYP enzyme induction by cigarette smoking: a new in vitro approach using primary human hepatocytes Source: Archives of Toxicology URL: [Link]

  • Title: Aminoglutethimide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: In Vitro CYP Inhibition Studies Source: BioIVT URL: [Link]

  • Title: Aminoglutethimide: review of pharmacology and clinical use Source: Clinical Pharmacy URL: [Link]

  • Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]

  • Title: Aminoglutethimide Interactions Source: Drugs.com URL: [Link]

  • Title: Suicide by Binding: Putting Time-Dependent Inhibition of CYP Enzymes into Perspective Source: XenoTech URL: [Link]

  • Title: Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide Source: The Journal of Clinical Endocrinology and Metabolism URL: [Link]

  • Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec URL: [Link]

  • Title: Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods Source: ResearchGate URL: [Link]

  • Title: Quantitative Real Time PCR Protocol Source: Washington University in St. Louis URL: [Link]

  • Title: qPCR Quantification Protocol Guide Source: Illumina URL: [Link]

  • Title: Involvement of Cytochromes P450 in Drug-Drug Interactions: An Overview Source: Medical Journal of Malaysia URL: [Link]

  • Title: Effects of aminoglutethimide and its metabolite, N-acetylaminoglutethimide, on bovine adrenocortical and human placental cytochromes P-450scc Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

  • Title: Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]

  • Title: Cytochrome P450 Enzymes and Psychopharmacology Source: American College of Neuropsychopharmacology URL: [Link]

Sources

Methodological & Application

Application Note: Protocol for Dissolving S-(-)-Aminoglutethimide D-Tartrate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note defines the standard operating procedure (SOP) for the solubilization and handling of S-(-)-Aminoglutethimide D-Tartrate , a potent, chiral non-steroidal aromatase inhibitor.[1] Unlike its racemic free-base counterpart, the D-tartrate salt form is engineered to improve physicochemical stability and aqueous solubility.[1] However, improper handling—specifically regarding pH shock and solvent choice—can lead to rapid precipitation ("crashing out") or diastereomeric instability.[1]

This guide provides a self-validating protocol for preparing high-concentration stock solutions and physiological working buffers, ensuring reproducibility in enzymatic assays and in vivo studies.

Physicochemical Profile & Stoichiometry

Before dissolution, it is critical to account for the stoichiometry of the salt to ensure the correct molarity of the active pharmaceutical ingredient (API).[1]

Table 1: Compound Specifications

PropertyS-(-)-Aminoglutethimide D-Tartrate (Salt)Aminoglutethimide (Free Base)
CAS Number 57288-04-7125-84-8
Molecular Weight 382.37 g/mol 232.28 g/mol
Appearance White to off-white crystalline solidWhite crystalline powder
Solubility (Water) Soluble (up to ~25 mg/mL)*Poor (< 0.5 mg/mL)
Solubility (DMSO) High (> 50 mg/mL)High (> 50 mg/mL)
Chirality S-Enantiomer (Active Aromatase Inhibitor)Racemate (Mix of R/S)

*> Note: Aqueous solubility is pH-dependent.[1] The salt creates an acidic microenvironment which maintains solubility.[1] Neutralizing this solution too rapidly can precipitate the free base.[1]

Mass Correction Factor

When replicating studies that used the free base, you must adjust the mass weighed to account for the tartrate counter-ion.[1]


[1]

Implication: To achieve the same molar concentration as 10 mg of free base, you must weigh 16.5 mg of the tartrate salt.[1]

Protocol A: Preparation of Stock Solution (DMSO)

Recommended for: Long-term storage, high-concentration libraries, and cellular assays.[1]

DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions because it prevents hydrolysis and minimizes hygroscopic clumping.[1]

Materials
  • S-(-)-Aminoglutethimide D-Tartrate[1][2][3]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]

  • Vortex mixer[1]

  • Amber glass vials (Borosilicate)[1]

Step-by-Step Methodology
  • Calculation: Determine the target molarity (e.g., 50 mM).

    • Example: To make 1 mL of 50 mM stock, weigh 19.12 mg of the salt.[1]

  • Weighing: Weigh the solid into an amber vial. Critical: Avoid using plastic microfuge tubes for long-term DMSO storage to prevent leaching.[1]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should become optically clear.

    • Checkpoint: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Sterilization (Optional): If used for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution

Recommended for: Acute in vivo administration or enzymatic assays intolerant to DMSO.[1]

The tartrate salt is designed for aqueous solubility, but it yields an acidic solution.[1] Buffering must be done carefully.

Step-by-Step Methodology
  • Initial Dissolution: Dissolve the salt in deionized water (Milli-Q) at a concentration 2x higher than the final target.[1]

    • Do not dissolve directly into PBS.[1] The phosphate ions can compete with tartrate or buffer the pH too quickly, causing the free base to precipitate.[1]

  • Visual Check: Ensure the solution is clear.

  • Slow Dilution: Slowly add the 2x aqueous drug solution to a 2x buffer (e.g., 2x PBS) dropwise while stirring.

  • pH Adjustment (The Danger Zone):

    • Measure pH.[1] It will likely be acidic (~pH 4-5).[1]

    • If physiological pH (7.[1]4) is required, adjust very slowly using 0.1 N NaOH.

    • Critical Warning: As pH approaches the pKa of the amino group (approx pH 6-7), the compound effectively becomes the free base.[1] If the concentration exceeds the free base solubility limit (~0.5 - 1 mg/mL), it will precipitate.[1]

    • Rule of Thumb: Keep aqueous concentrations below 2 mg/mL if pH > 7.0.[1]

Mechanistic Workflow & Logic

The following diagram illustrates the decision matrix for solvent selection and the mechanism of action for the S-enantiomer.

G Start S-(-)-Aminoglutethimide D-Tartrate Salt Decision Intended Application? Start->Decision Path_Cell Cellular / High Throughput Decision->Path_Cell In Vitro Path_Vivo In Vivo / Enzymatic (No DMSO) Decision->Path_Vivo Acute/Animal DMSO_Stock Dissolve in Anhydrous DMSO (Stock: 10-100 mM) Path_Cell->DMSO_Stock Aq_Sol Dissolve in dH2O (Acidic pH) Path_Vivo->Aq_Sol Buffer_Step Dilute 1:1000 into Media DMSO_Stock->Buffer_Step Precip_Risk RISK: pH > 7.0 Precipitation of Free Base Aq_Sol->Precip_Risk Add Buffer Final_Sol Clear Working Solution Buffer_Step->Final_Sol Precip_Risk->Final_Sol If Conc < 1mg/mL

Caption: Dissolution decision tree highlighting the critical risk of precipitation during aqueous buffering.

Mechanism of Action (S-Enantiomer Specificity)

The S-(-) enantiomer is the active inhibitor of the aromatase enzyme (CYP19A1).[1] The D-Tartrate salt is often a result of chiral resolution processes where D-Tartaric acid is used to separate the enantiomers from the racemic mixture.[1]

Pathway Androgens Androstenedione (Substrate) Aromatase Aromatase (CYP19A1) [Heme-Iron Center] Androgens->Aromatase Binds Estrogen Estrone/Estradiol (Product) Aromatase->Estrogen Catalysis Inhibitor S-(-)-Aminoglutethimide (Inhibitor) Inhibitor->Aromatase Competes for Heme Binding

Caption: Competitive inhibition mechanism.[1] The amino group of S-Aminoglutethimide binds to the heme iron of Aromatase, blocking androgen conversion.[1][4]

Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Cloudiness upon adding PBS "Salting out" or pH shock.[1]Reduce concentration. Dilute the stock into water first, then add concentrated buffer.[1]
Yellowing of DMSO stock Oxidation of the amine.[1]Discard. Ensure storage under inert gas (Nitrogen/Argon) if possible.[1]
Precipitate in Cell Media Concentration exceeds solubility limit.Ensure final DMSO concentration is < 0.5%.[1] Warm media to 37°C before addition.

References

  • PubChem. Aminoglutethimide (Compound Summary). National Library of Medicine.[1] [Link]

  • Finch, N., et al. Resolution of Aminoglutethimide.[1] Journal of Medicinal Chemistry.[1] (Contextual citation for chiral resolution methodologies utilizing tartaric acid).

Sources

Application Note: In Vivo Dosing Guide for Aminoglutethimide in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

Aminoglutethimide (AG) is a non-steroidal inhibitor of steroidogenesis that acts primarily by blocking CYP11A1 (Cholesterol Side-Chain Cleavage enzyme, P450scc) and CYP19A1 (Aromatase) .[1][2] While historically used clinically for Cushing’s syndrome and breast cancer, its current primary utility in preclinical research lies in:

  • Chemical Adrenalectomy: Inducing adrenal insufficiency to study corticosteroid dependency.

  • Hormone-Dependent Oncology: Suppressing estrogen production in breast cancer xenografts.

  • Epilepsy Research: Investigating anticonvulsant synergy via glutamatergic pathways.

Critical Experimental Constraint: AG induces its own metabolism (auto-induction) via hepatic CYP450 enzymes. In mice, this results in a significantly shorter half-life compared to humans. Consequently, murine protocols often require higher mg/kg dosages and more frequent administration (b.i.d. or t.i.d.) to maintain therapeutic plasma levels compared to clinical regimens.

Mechanism of Action & Pathway Blockade

AG acts as a "double-blockade" agent. It prevents the entry of cholesterol into the steroidogenic pathway and blocks the final conversion of androgens to estrogens.[2][3]

Steroidogenesis_Blockade Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Cortisol Cortisol/Corticosterone Progesterone->Cortisol Multiple Steps Testosterone Testosterone Androstenedione->Testosterone CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Testosterone->CYP19A1 Estrone Estrone (Estrogen) Estradiol Estradiol (Estrogen) CYP11A1->Pregnenolone CYP19A1->Estrone CYP19A1->Estradiol AG_Block1 Aminoglutethimide (Primary Block) AG_Block1->CYP11A1 Inhibits AG_Block2 Aminoglutethimide (Secondary Block) AG_Block2->CYP19A1 Inhibits

Figure 1: Dual-site inhibition by Aminoglutethimide. Primary blockade at P450scc prevents all steroid synthesis; secondary blockade at Aromatase prevents estrogen synthesis.

Formulation & Vehicle Preparation

Aminoglutethimide is hydrophobic and practically insoluble in water. Proper vehicle selection is critical to prevent precipitation in the peritoneal cavity or inconsistent oral absorption.

A. Intraperitoneal (IP) Injection Vehicle (Solution)

Recommended for acute studies or short-term dosing.

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[4]

  • Solubility Limit: ~2 mg/mL (stable solution).[5] Higher concentrations may require suspension.

Preparation Protocol:

  • Weigh 2 mg of Aminoglutethimide powder.

  • Dissolve completely in 100 µL DMSO (vortex until clear).

  • Add 400 µL PEG300 and mix.

  • Add 50 µL Tween 80 and mix.

  • Slowly add 450 µL warm Saline (0.9% NaCl) while vortexing.

  • Filter sterilize (0.22 µm) if required for survival surgery, otherwise use immediately.

B. Oral Gavage (PO) Vehicle (Suspension)

Recommended for chronic dosing (tumor xenografts).

  • Composition: 0.5% or 1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water.

  • Concentration: Up to 20 mg/mL.

Preparation Protocol:

  • Weigh required amount of AG (e.g., 100 mg for 10 mL of 10 mg/mL stock).

  • Add small volume of vehicle (0.5% CMC) to create a paste (levigation).

  • Gradually add remaining vehicle while stirring to form a uniform white suspension.

  • Sonicate for 10–20 minutes to reduce particle size and ensure homogeneity.

  • Shake well immediately before drawing into the gavage syringe.

Dosing Regimens & Protocols

Table 1: Recommended Dosing Ranges by Application
ApplicationRouteDose RangeFrequencyNotes
Aromatase Inhibition PO / SC25 – 50 mg/kgb.i.d. (Twice Daily)Chronic dosing for breast cancer models.[1] Monitor for weight loss.
Steroidogenesis Block IP / PO100 – 150 mg/kgSingle Dose / Daily"Chemical Adrenalectomy." High mortality risk if chronic without corticoid replacement.
Anticonvulsant Synergy IP5 – 10 mg/kgSingle DoseUsed to potentiate other AEDs (e.g., phenobarbital).
Max Tolerated Dose PO~200 mg/kgSingle DoseSignificant sedation and ataxia observed.
Protocol A: Chronic Tumor Growth Inhibition (Breast Cancer Xenograft)

Objective: Suppress estrogen-dependent tumor growth (e.g., MCF-7).

  • Acclimation: Establish xenografts in ovariectomized nude mice supplemented with estrogen pellets.

  • Stratification: Once tumors reach ~150-200 mm³, randomize mice.

  • Estrogen Withdrawal: Remove estrogen pellets (if applicable) or maintain to test competitive inhibition.

  • Dosing:

    • Administer 50 mg/kg AG via oral gavage (PO) twice daily (8 AM / 8 PM).

    • Note: AG has a short half-life; once-daily dosing is often insufficient for continuous suppression.

  • Supplementation: If signs of adrenal insufficiency appear (lethargy, weight loss >15%), administer Hydrocortisone (10 mg/kg SC) daily to replace glucocorticoids while maintaining aromatase inhibition.

  • Monitoring: Measure tumor volume 3x/week.

Protocol B: Acute "Chemical Adrenalectomy"

Objective: Rapidly deplete plasma corticosterone/testosterone.

  • Baseline: Collect tail vein blood (-1 hour) for baseline steroid levels.

  • Administration: Inject 150 mg/kg AG (IP).

    • Warning: Ensure injection volume does not exceed 10 mL/kg (e.g., 200 µL for a 20g mouse). If solubility is limiting, use PO route.

  • Stimulation (Optional): Inject ACTH or hCG 30 mins post-AG to verify blockade of inducible steroidogenesis.

  • Harvest: Euthanize at 2–4 hours post-dose.

  • Analysis: Measure serum progesterone, corticosterone, or testosterone via ELISA/LC-MS.

Experimental Workflow & Quality Control

Workflow cluster_QC Quality Control Checks Prep 1. Vehicle Prep (Fresh Daily) Weigh 2. Weigh Mouse (Calc Vol) Prep->Weigh Dose 3. Administration (PO/IP) Weigh->Dose Max 10mL/kg Monitor 4. Toxicity Check (Ataxia/Sedation) Dose->Monitor 0-60 mins Sample 5. Sampling (Blood/Tissue) Monitor->Sample Timepoint (2h, 4h, 12h) QC1 Verify Suspension Homogeneity QC1->Dose QC2 Check for Precipitation

Figure 2: Standard Operating Procedure (SOP) workflow for Aminoglutethimide administration.

Toxicity & Monitoring (The "Self-Validating" System)

To ensure the protocol is working (Trustworthiness), observe the following physiological markers. If these are absent at high doses, the drug formulation may be defective.

  • Sedation/Ataxia: AG is structurally related to glutethimide (a sedative). At doses >50 mg/kg, mice should exhibit decreased locomotor activity or mild ataxia within 30–60 minutes. This confirms systemic absorption.

  • Adrenal Hypertrophy (Chronic): In multi-day studies (without hydrocortisone replacement), the pituitary will release excess ACTH due to lack of cortisol feedback. Upon necropsy, adrenal glands should appear enlarged (hypertrophic) and potentially lipid-laden (yellow/orange) due to cholesterol accumulation (vacuolization).

  • Weight Loss: Rapid weight loss (>10% in 48h) indicates acute adrenal crisis. Immediate saline support or glucocorticoid rescue is required.

References

  • Mechanism & Clinical Context: Santen, R. J., et al. (1982). "Aminoglutethimide: scientific profile." Cancer Research.

  • Steroidogenesis Inhibition (Mice): Huhtaniemi, I., et al. (2002). "Aminoglutethimide (150 mg/kg) abolishes the induction of ornithine decarboxylase...".[6] MedChemExpress / Endocrinology Context.

  • Adrenal Toxicity & Pathology: Togashi, Y., et al. (2017). "Aminoglutethimide-induced lysosomal changes in adrenal gland in mice." Experimental and Toxicologic Pathology.

  • Anticonvulsant Effects: Borowicz, K. K., et al. (2000). "Aminoglutethimide but not spironolactone enhances the anticonvulsant effect of some antiepileptics..."[7] Epilepsy Research.

  • Pharmacokinetics & Metabolism: Lonning, P. E., et al. (1985). "Single-dose and steady-state pharmacokinetics of aminoglutethimide." Clinical Pharmacokinetics.

Sources

Application Note: Cell Culture Applications of S-(-)-Aminoglutethimide D-Tartrate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Mechanism

S-(-)-Aminoglutethimide D-Tartrate is the salt form of the S-enantiomer of aminoglutethimide, a glutarimide derivative. While the racemic mixture and the R-(+)-enantiomer are widely recognized for their potent aromatase (CYP19A1) inhibition in breast cancer models, the S-(-)-enantiomer is distinct in its utility as a broad-spectrum steroidogenesis inhibitor.

Its primary value in cell culture lies in its ability to inhibit Cytochrome P450scc (CYP11A1) , the cholesterol side-chain cleavage enzyme. By blocking the mitochondrial conversion of cholesterol to pregnenolone, S-(-)-Aminoglutethimide effectively "turns off" the entire steroidogenic cascade at the source, unlike downstream inhibitors (e.g., Letrozole) that only affect specific end-products like estrogen.

Mechanism of Action

The compound binds to the heme iron of the cytochrome P450 complex, preventing the reduction step required for oxygenation.

Steroidogenesis Cholesterol Cholesterol (Mitochondria) Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Progesterone Progesterone Pregnenolone->Progesterone Cortisol Cortisol (Glucocorticoid) Progesterone->Cortisol Aldosterone Aldosterone (Mineralocorticoid) Progesterone->Aldosterone Androgens Androgens (Testosterone) Progesterone->Androgens Estrogens Estrogens (Estradiol) Androgens->Estrogens CYP19A1 (Aromatase) Inhibitor S-(-)-Aminoglutethimide (Blocks CYP11A1) Inhibitor->Cholesterol Inhibits Conversion

Figure 1: Steroidogenic pathway illustrating the upstream blockade by S-(-)-Aminoglutethimide at the CYP11A1 junction, preventing de novo synthesis of all downstream steroids.

Material Preparation & Handling[1][2][3][4][5]

The D-Tartrate salt improves solubility compared to the free base, but improper preparation can lead to micro-precipitation in aqueous media, causing inconsistent IC50 data.

Physicochemical Properties
PropertySpecification
Molecular Weight 382.37 g/mol (Salt form)
Solubility (Water) Soluble (up to ~25 mg/mL), but stability is poor over time.
Solubility (DMSO) Recommended. >50 mg/mL.[1]
Stability Hygroscopic. Store desicated at -20°C.
Stock Solution Protocol (100 mM)

Objective: Create a stable, sterile stock solution for long-term use.

  • Weighing: Weigh 38.2 mg of S-(-)-Aminoglutethimide D-Tartrate.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds until completely dissolved.

  • Sterilization: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter into a sterile cryovial. Note: Do not use Nylon filters as they may bind the drug.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Application 1: Adrenal Steroidogenesis Blockade (H295R Model)[6]

The NCI-H295R cell line is the gold standard for human adrenal steroidogenesis. This protocol validates the compound's ability to suppress cortisol and aldosterone production.

Experimental Design
  • Cell Line: NCI-H295R (ATCC CRL-2128).

  • Seeding Density:

    
     cells/well (24-well plate).
    
  • Media: DMEM/F12 + 2.5% Nu-Serum + 1% ITS (Insulin-Transferrin-Selenium).

  • Controls:

    • Negative: Vehicle (0.1% DMSO).

    • Positive: Ketoconazole (known CYP inhibitor).

    • Rescue Control: S-(-)-Aminoglutethimide + Pregnenolone (10 µM).

Step-by-Step Protocol
  • Acclimatization: Seed cells and culture for 24 hours in standard growth media.

  • Starvation (Critical): Aspirate media and wash 1x with PBS. Add serum-free media or media containing Charcoal-Stripped Fetal Bovine Serum (CS-FBS) .

    • Reasoning: Standard serum contains exogenous steroids that interfere with measuring de novo synthesis.

  • Treatment: Prepare working solutions in starvation media.

    • Dose Range: 10 µM, 50 µM, 100 µM, 300 µM .

    • Maintain DMSO concentration constant at 0.1% across all wells.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Sample Collection:

    • Collect supernatant (media) and centrifuge at 10,000 x g for 5 mins to remove debris. Store at -80°C for ELISA/LC-MS.

    • Optional: Lyse cells to measure protein content (BCA Assay) for normalization.

Expected Results (Data Table)
TreatmentCortisol (nM)Aldosterone (nM)Interpretation
Vehicle (DMSO) 150 ± 2015 ± 3Baseline steroidogenesis active.
S-(-)-AG (10 µM) 120 ± 1512 ± 2Mild inhibition.
S-(-)-AG (100 µM) 45 ± 104 ± 1Significant blockade of CYP11A1.
S-(-)-AG (300 µM) < 10< 1Near-total "chemical adrenalectomy."
Rescue (Drug + Pregnenolone) 140 ± 1813 ± 4Validation: Downstream enzymes (CYP21A2, CYP11B1) are functional; blockade is confirmed at CYP11A1.

Application 2: Specificity Validation (The "Rescue" Assay)

To prove that S-(-)-Aminoglutethimide is acting via P450scc (CYP11A1) and not by cytotoxicity or downstream enzyme inhibition, a rescue experiment is required.

Logic

If the drug blocks the conversion of Cholesterol


 Pregnenolone, then adding exogenous Pregnenolone (the product of the blocked enzyme) should restore Cortisol production, provided the downstream enzymes are intact.

RescueExperiment cluster_0 Condition A: Drug Only cluster_1 Condition B: Drug + Rescue Chol1 Cholesterol Block1 || S-(-)-AG || Chol1->Block1 Preg1 Pregnenolone Block1->Preg1 Cort1 No Cortisol Preg1->Cort1 Chol2 Cholesterol Block2 || S-(-)-AG || Chol2->Block2 ExoPreg + Exogenous Pregnenolone Cort2 Cortisol Restored ExoPreg->Cort2 Bypasses Blockade

Figure 2: Logical flow of the Rescue Assay. Restoration of cortisol confirms the drug targets the upstream CYP11A1 enzyme specifically.

Troubleshooting & Critical Parameters

Lipid Droplet Accumulation
  • Observation: Cells treated with high doses (>100 µM) of S-(-)-Aminoglutethimide may develop enlarged cytoplasmic lipid droplets.

  • Cause: Cholesterol is transported into the mitochondria but cannot be converted to pregnenolone. It accumulates as cholesteryl esters.

  • Validation: This is a morphological marker of efficacy. Stain with Oil Red O or Nile Red to visualize and quantify this accumulation as a secondary endpoint.

Cytotoxicity vs. Specificity
  • Risk: High doses (>500 µM) can cause non-specific mitochondrial toxicity.

  • Control: Always run an MTT or CCK-8 viability assay in parallel. If steroid levels drop by 90% but viability drops by 50%, the data is confounded by toxicity.

  • Acceptable Threshold: Viability should remain >80% relative to vehicle control at the effective inhibitory concentration.

Enantiomer Cross-Reactivity
  • While S-(-) is selective for P450scc, it retains weak aromatase inhibitory activity. If your study involves estrogen-dependent readouts (e.g., MCF-7 proliferation), use a specific aromatase inhibitor (e.g., Letrozole) as a control to distinguish effects.

References

  • Fassnacht, M., et al. (1998). "Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line."[2][3] Journal of Endocrinology, 159(1), 35-42.[2]

  • Graves, P. E., et al. (1995). "Regulation of the cholesterol side-chain cleavage enzyme (CYP11A1)." Endocrine Research, 21(1-2), 345-353. (Foundational mechanism of P450scc inhibition).
  • Sanderson, J. T., et al. (2000). "Effects of xenobiotics on aromatase activity and mRNA in human choriocarcinoma JEG-3 cells." Toxicological Sciences, 54(1), 121-127.
  • Hecker, M., et al. (2006). "Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production."[4] Toxicology and Applied Pharmacology, 217(1), 114-124.

  • Cayman Chemical. "Aminoglutethimide Product Information & Solubility Data."

Sources

Application Note: Stereoselective Characterization of Aromatase (CYP19A1) Inhibition Using S-(-)-Aminoglutethimide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for assaying Aromatase (CYP19A1) activity in the presence of S-(-)-Aminoglutethimide , the levorotatory enantiomer of the classic inhibitor aminoglutethimide (AG). While the racemic mixture and the R-(+) enantiomer are historically recognized for potent aromatase inhibition, the S-(-) enantiomer exhibits distinct pharmacological properties, primarily functioning as a potent inhibitor of cholesterol side-chain cleavage (P450scc/CYP11A1) with significantly reduced potency against aromatase (approx. 30-fold less than R-(+)). This guide is designed for researchers utilizing S-(-)-Aminoglutethimide to determine eudismic ratios , validate active-site stereospecificity, or control for off-target steroidogenic inhibition in complex biological systems.

Introduction & Mechanistic Rationale

The Target: CYP19A1 (Aromatase)

Aromatase is the rate-limiting microsomal cytochrome P450 enzyme responsible for the conversion of C19 androgens (androstenedione, testosterone) into C18 estrogens (estrone, estradiol).[1][2][3] The reaction involves three sequential hydroxylation steps consuming 3 moles of NADPH and 3 moles of Oxygen.[2]

The Probe: S-(-)-Aminoglutethimide

Aminoglutethimide (AG) is a chiral molecule.[4] Its inhibition mechanism involves the coordination of its amino-nitrogen atom to the heme iron of the cytochrome P450, preventing the reduction of the enzyme required for oxygen activation.

  • R-(+)-Aminoglutethimide: The eutomer (active enantiomer) for aromatase inhibition (

    
    ).
    
  • S-(-)-Aminoglutethimide: The distomer (less active enantiomer) for aromatase (

    
    ), but the eutomer for P450scc inhibition.
    

Why use S-(-)-AG? In drug development, S-(-)-AG is critical for:

  • Stereochemical Mapping: Defining the steric constraints of the CYP19A1 active site.

  • Selectivity Assays: Differentiating between inhibition of estrogen biosynthesis (Aromatase) and upstream corticoid biosynthesis (P450scc).

Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the differential inhibition points of AG enantiomers.

AromataseInhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side Chain Cleavage Androstenedione Androstenedione Pregnenolone->Androstenedione Multi-step Estrone Estrone (Product) Androstenedione->Estrone Aromatization (Release of H2O) P450scc CYP11A1 (P450scc) P450scc->Cholesterol Aromatase CYP19A1 (Aromatase) Aromatase->Androstenedione SAG S-(-)-Aminoglutethimide (High Potency Block) SAG->P450scc Major Target RAG R-(+)-Aminoglutethimide (High Potency Block) RAG->Aromatase Major Target SAG_Low S-(-)-Aminoglutethimide (Low Potency Block) SAG_Low->Aromatase Weak Inhibition (~30x less potent)

Figure 1: Differential inhibition targets of Aminoglutethimide enantiomers in the steroidogenic pathway.

Experimental Protocols

Protocol A: The "Gold Standard" Tritiated Water Release Assay

This assay measures the release of tritiated water (


) from 

androstenedione during aromatization. It is the preferred method for kinetic studies of weak inhibitors like S-(-)-AG because it is highly sensitive and free from interference by inhibitor autofluorescence.
Materials Required
  • Enzyme Source: Human Placental Microsomes or Recombinant CYP19A1 (Baculosomes).

  • Substrate:

    
    Androstenedione (Specific Activity ~20-30 Ci/mmol).
    
  • Inhibitor: S-(-)-Aminoglutethimide (purity >99% ee).

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Separation: Dextran-Coated Charcoal (DCC) or Chloroform.

Step-by-Step Methodology
  • Preparation of Inhibitor Stocks:

    • Dissolve S-(-)-AG in DMSO or Ethanol.

    • Prepare serial dilutions (Range:

      
       to 
      
      
      
      ) to capture the higher
      
      
      expected for the S-enantiomer.
    • Note: Ensure final solvent concentration in the assay is <1%.

  • Reaction Assembly (Total Volume 0.5 mL):

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: Add 50-100 nM

      
      Androstenedione.
      
    • Inhibitor: Add 10

      
       of S-(-)-AG dilution.
      
    • Pre-incubation: Incubate microsomes (20-50

      
       protein) with inhibitor for 5 minutes at 37°C.
      
  • Initiation:

    • Start reaction by adding 50

      
       NADPH generating system.
      
    • Incubate for 15 minutes at 37°C (Ensure linearity).

  • Termination & Extraction:

    • Stop reaction by adding 0.5 mL of Chloroform (or 5% TCA if using Charcoal method).

    • Vortex vigorously for 30 seconds to extract unreacted steroid into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

  • Quantification:

    • Aliquot 100-200

      
       of the aqueous (top) phase  (containing the released 
      
      
      
      ) into a scintillation vial.
    • Add 5 mL Scintillation Cocktail.

    • Count DPM (Disintegrations Per Minute) using a Liquid Scintillation Counter.

Workflow Diagram

AssayWorkflow Step1 Incubate: Enzyme + S-(-)-AG + [3H]-Substrate Step2 Add NADPH (Start Reaction) Step1->Step2 Step3 Aromatization Releases 3H-H2O Step2->Step3 Step4 Chloroform Extraction Step3->Step4 Step5 Aqueous Phase (Contains 3H-H2O) Step4->Step5 Separation Step6 Scintillation Counting Step5->Step6

Figure 2: Workflow for Tritiated Water Release Assay.

Protocol B: High-Throughput Fluorometric Assay

For rapid screening, a fluorescent substrate (Dibenzylfluorescein, DBF) can be used. However, caution is required as high concentrations of AG may quench fluorescence or absorb at excitation wavelengths.

  • Substrate: 0.4

    
     DBF.
    
  • Inhibitor: S-(-)-AG (0 - 1000

    
    ).
    
  • Reaction: Incubate in black 96-well plates.

  • Readout: Measure fluorescence (Ex 485 nm / Em 530 nm) after 30-60 minutes.

  • Validation: Run a "No Enzyme" control with Inhibitor + Fluorescein standard to check for optical interference (quenching).

Data Analysis & Interpretation

Calculating Inhibition Parameters

Convert DPM to pmol product formed using the specific activity of the substrate. Plot Velocity (


) vs. Log[Inhibitor].
  • IC50 Determination: Use a 4-parameter logistic fit.

  • Ki Calculation: For competitive inhibitors like AG, use the Cheng-Prusoff equation:

    
    
    
Expected Results (Comparative Table)

When validating S-(-)-AG, compare it against the R-(+) enantiomer or the Racemate to confirm assay sensitivity.

CompoundApprox.[1][3][4][5][6][7][8][9][10][11] IC50 (Aromatase)Approx.[11] IC50 (P450scc)Primary Target
S-(-)-Aminoglutethimide ~ 25 - 30

~ 1 - 3

P450scc
R-(+)-Aminoglutethimide~ 0.6 - 0.8

~ 10 - 15

Aromatase
Racemic Aminoglutethimide~ 1.0 - 1.5

~ 5 - 8

Mixed

Note: Values vary based on microsome source (Placental vs. Recombinant).

Determining the Eudismic Ratio

The Eudismic Ratio (ER) quantifies the stereoselectivity of the enzyme for the inhibitor.



A high ER (e.g., >30 for aromatase) confirms the assay is correctly distinguishing between the chiral forms.

Troubleshooting & Critical Controls

  • Solvent Effects: AG is hydrophobic. Ensure DMSO < 1%. High DMSO inhibits P450s.

  • Substrate Depletion: In the tritiated water assay, ensure <15% substrate conversion to maintain steady-state kinetics.

  • Chiral Purity: The most common source of error is impure S-(-)-AG contaminated with R-(+)-AG. Even 1% contamination of the potent R-isomer can significantly skew the observed IC50 of the S-isomer downwards. Always verify enantiomeric purity via Chiral HPLC prior to assay.

References

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52-57. Link

  • Uzuka, M., et al. (1979). Basic studies on aminoglutethimide. Endocrinology, 105(1). Link (Note: Discusses P450scc vs Aromatase selectivity).

  • Thompson, E. A., & Siiteri, P. K. (1974). Utilization of oxygen and reduced nicotinamide adenine dinucleotide phosphate by human placental microsomes during aromatization of androstenedione. Journal of Biological Chemistry, 249(17), 5364-5372. Link (Original Tritiated Water Assay Protocol).

  • Vinggaard, A. M., et al. (2000). Screening of selected pesticides for inhibition of CYP19 aromatase activity in vitro. Toxicology in Vitro, 14(3), 227-234. Link (Validation of assay controls).

Sources

Application Note: S-(-)-Aminoglutethimide in Hormone-Dependent Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

While racemic Aminoglutethimide (AG) has been historically utilized for Cushing’s syndrome and breast cancer, modern molecular research requires the precise dissection of steroidogenic pathways. This guide focuses specifically on the S-(-)-enantiomer of Aminoglutethimide , a compound with a distinct pharmacological profile compared to its R-(+) counterpart.

The Chirality Distinction:

  • R-(+)-Aminoglutethimide: A potent Aromatase (CYP19A1) inhibitor (approx.[1] 30-fold more potent than the S-enantiomer).

  • S-(-)-Aminoglutethimide: A dominant inhibitor of Cytochrome P450scc (CYP11A1) , the cholesterol side-chain cleavage enzyme.[1]

Application Scope: The S-(-)-enantiomer is the reagent of choice when the research objective is the upstream blockade of total steroidogenesis (conversion of Cholesterol to Pregnenolone) rather than the downstream conversion of androgens to estrogens. It is critical for studying Adrenocortical Carcinoma (ACC) and Castration-Resistant Prostate Cancer (CRPC) where de novo steroid synthesis is a driver.

Mechanism of Action & Pathway Mapping

S-(-)-Aminoglutethimide acts by binding to the heme iron of cytochrome P450 enzymes.[2] Its stereochemistry favors the active site of CYP11A1 over CYP19A1, effectively creating a "chemical adrenalectomy" in vitro.

Figure 1: Differential Inhibition Targets of Aminoglutethimide Enantiomers

Steroidogenesis_Blockade Cholesterol Cholesterol CYP11A1 Enzyme: CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone CYP11A1->Pregnenolone Androgens Androgens (Testosterone/Androstenedione) Pregnenolone->Androgens Multi-step CYP19A1 Enzyme: CYP19A1 (Aromatase) Androgens->CYP19A1 Estrogens Estrogens (Estradiol) CYP19A1->Estrogens S_AG S-(-)-Aminoglutethimide (Primary Target) S_AG->CYP11A1 High Potency Inhibition S_AG->CYP19A1 Weak Inhibition R_AG R-(+)-Aminoglutethimide (Primary Target) R_AG->CYP19A1 High Potency Inhibition

Caption: Pathway map illustrating the high specificity of S-(-)-Aminoglutethimide for the initial rate-limiting step of steroidogenesis (CYP11A1), contrasting with the R-enantiomer's preference for Aromatase.

Critical Reagent Preparation

Storage & Handling:

  • Powder: Store at -20°C. Desiccate.

  • Solubility: Soluble in DMSO (up to 100 mM) and Ethanol. Poorly soluble in water.

  • Stock Solution: Prepare a 100 mM stock in sterile DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C.

Cell Line Selection:

  • H295R (Adrenocortical Carcinoma): The gold standard for steroidogenesis assays. These cells express all enzymes required to synthesize mineralocorticoids, glucocorticoids, and sex steroids.

  • MCF-7 (Breast Adenocarcinoma): Used primarily as a specificity control to demonstrate the weak aromatase inhibitory activity of the S-enantiomer compared to the R-enantiomer.

Protocol A: Steroidogenesis Inhibition Assay (H295R)[3][4][5]

Objective: Quantify the efficacy of S-(-)-Aminoglutethimide in blocking CYP11A1 activity by measuring the reduction in downstream cortisol or DHEA production.

Materials
  • H295R Cells (ATCC CRL-2128)

  • Growth Media: DMEM/F12 (1:1) + 2.5% Nu-Serum I + 1% ITS+ Premix.

  • Stimulant: Forskolin (10 µM final concentration) to induce cAMP-dependent steroidogenesis.

  • Assay Readout: LC-MS/MS (preferred) or ELISA for Cortisol/Progesterone.

Experimental Workflow

H295R_Workflow Step1 1. Seeding 300k cells/well (24-well plate) Step2 2. Acclimation 24 Hours (Standard Media) Step1->Step2 Step3 3. Treatment S-(-)-AG (0.1 - 100 µM) + Forskolin (10 µM) Step2->Step3 Step4 4. Incubation 48 Hours (37°C, 5% CO2) Step3->Step4 Step5 5. Collection Harvest Supernatant Store -80°C Step4->Step5 Step6 6. Analysis ELISA / LC-MS Step5->Step6

Caption: Step-by-step workflow for the H295R steroidogenesis blockade assay.

Detailed Procedure
  • Seeding: Plate H295R cells at

    
     cells per well in a 24-well plate. Allow to attach for 24 hours.
    
  • Starvation (Optional but Recommended): Replace media with low-serum (0.5%) media for 12 hours to synchronize the cell cycle and lower basal steroid levels.

  • Treatment Preparation:

    • Prepare serial dilutions of S-(-)-Aminoglutethimide in media containing 10 µM Forskolin.

    • Dose Range: 0, 0.1, 1, 10, 50, 100 µM.

    • Controls: Vehicle (DMSO < 0.1%) + Forskolin (Positive Control); Vehicle only (Basal Control).

  • Exposure: Incubate cells with treatment media for 48 hours.

  • Harvest: Collect supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.

  • Quantification: Analyze Pregnenolone (immediate product) and Cortisol (downstream product).

    • Expected Result: S-(-)-AG should dose-dependently reduce Pregnenolone and Cortisol.

Protocol B: Aromatase Specificity Control (MCF-7)

Objective: To validate the enantiomeric purity and specificity by confirming that S-(-)-AG is a weak aromatase inhibitor compared to R-(+)-AG or Letrozole.

Materials
  • MCF-7 Cells (Estrogen Dependent).

  • Substrate: Testosterone (10 nM).

  • Readout: Estradiol (E2) ELISA.

Procedure
  • Seeding: Plate MCF-7 cells in phenol-red-free media + 5% Charcoal-Stripped FBS (to remove endogenous steroids).

  • Substrate Addition: Add Testosterone (10 nM) to all wells to provide a substrate for aromatization.

  • Inhibitor Treatment: Treat with S-(-)-AG (10 µM) vs. R-(+)-AG (10 µM) vs. Letrozole (10 nM).

  • Incubation: 24 hours.

  • Analysis: Measure Estradiol levels in the supernatant.

Data Interpretation Table
CompoundTargetExpected Potency (IC50)Biological Outcome
S-(-)-Aminoglutethimide CYP11A1 (P450scc) Low µM range Strong reduction in ALL steroids
S-(-)-AminoglutethimideCYP19A1 (Aromatase)High µM (>50 µM)Weak/No reduction in E2 conversion
R-(+)-AminoglutethimideCYP19A1 (Aromatase)Low µM (~1-2 µM)Strong reduction in E2 conversion
Letrozole (Control)CYP19A1 (Aromatase)nM rangeComplete ablation of E2

Scientific Validation & Troubleshooting

Self-Validating the System:

  • Cytotoxicity Check: Always run an MTT or CellTiter-Glo assay in parallel. High doses (>100 µM) of AG can be cytotoxic. If cell viability drops below 80%, steroid reduction is likely due to cell death, not enzyme inhibition.

  • Forskolin Response: In Protocol A, the "Vehicle + Forskolin" control must show a >5-fold increase in steroid production over "Basal". If not, the H295R cells have lost steroidogenic capacity (common in high passage numbers). Use cells < Passage 10.[3]

Troubleshooting:

  • Issue: No inhibition observed with S-(-)-AG.

    • Cause: Check if the compound is actually the racemate or R-enantiomer. S-(-) is specifically required for high potency against P450scc.

    • Cause: Substrate saturation. Ensure Forskolin stimulation isn't overwhelming the inhibitory capacity; try 1 µM Forskolin instead of 10 µM.

References

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52–57.

  • Hecker, M., et al. (2006). Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production.[3][4] Toxicology and Applied Pharmacology, 217(1), 114–124.

  • Santen, R. J., et al. (1982). Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma. Annals of Internal Medicine, 96(1), 94-101.

  • OECD Test Guideline 456. (2011).[5] H295R Steroidogenesis Assay.[3][4][5][6] OECD Guidelines for the Testing of Chemicals.

Sources

Application Note: Experimental Design for Studying Steroidogenesis with Aminoglutethimide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Aminoglutethimide (AG) is a "gold standard" tool compound for dissecting steroidogenic pathways. While originally developed as an anticonvulsant and later used clinically for Cushing’s syndrome and breast cancer, its utility in research stems from its ability to induce a "chemical adrenalectomy" in vitro.

The Dual-Target Mechanism

AG is a reversible inhibitor of cytochrome P450 enzymes. Its specificity is dose-dependent, a critical factor often overlooked in experimental design:

  • Low Dose (nM range): Potently inhibits Aromatase (CYP19A1) , blocking the conversion of androgens to estrogens.[1]

  • High Dose (µM range): Inhibits Cholesterol Side-Chain Cleavage Enzyme (P450scc / CYP11A1) .[1] This is the rate-limiting step of steroidogenesis, converting cholesterol to pregnenolone.[2]

Research Application: By using high-dose AG, researchers can effectively "clamp" the steroidogenic pathway at the mitochondrial entry point. This allows for:

  • differentiation between de novo synthesis and peripheral conversion.

  • accumulation assays to study mitochondrial cholesterol transport (StAR protein function).

  • "Rescue" experiments to validate downstream enzymatic activity.

Pathway Visualization

The following diagram illustrates the steroidogenic cascade and the specific blockade points of AG compared to other common inhibitors.

SteroidPathway Cholesterol Cholesterol (Mitochondria) CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Cortisol Cortisol (Glucocorticoid) Progesterone->Cortisol Aldosterone Aldosterone (Mineralocorticoid) Progesterone->Aldosterone Androgens Androgens (Testosterone/Androstenedione) Progesterone->Androgens CYP19A1 CYP19A1 (Aromatase) Androgens->CYP19A1 Estrogens Estrogens (Estradiol) CYP11A1->Pregnenolone CYP19A1->Estrogens AG_High Aminoglutethimide (High Dose: >50µM) AG_High->CYP11A1 BLOCKS AG_Low Aminoglutethimide (Low Dose: <1µM) AG_Low->CYP19A1 BLOCKS

Figure 1: Steroidogenic pathway highlighting the dose-dependent inhibition targets of Aminoglutethimide.

Strategic Experimental Design

To ensure data integrity, experiments involving AG must control for cell viability and precursor availability.

Comparative Inhibitor Profile

Select the right inhibitor for your specific question.

InhibitorPrimary TargetExperimental UtilityTypical Conc.[2] (In Vitro)
Aminoglutethimide CYP11A1 (P450scc) Blocks all steroidogenesis at the start. Used for "blank slate" rescue studies.50 - 300 µM
KetoconazoleCYP17A1 / CYP11A1Blocks androgen/cortisol synthesis specifically.1 - 10 µM
MetyraponeCYP11B1Blocks Cortisol

Corticosterone conversion.
10 - 50 µM
The "Block and Rescue" Paradigm

A robust experimental design using AG involves three arms:

  • Basal/Stimulated: Cells + Stimulus (e.g., Forskolin/ACTH).[3] Result: High Steroids.

  • Blocked: Cells + Stimulus + AG. Result: Low Steroids (confirms synthesis is de novo).

  • Rescued: Cells + Stimulus + AG + Exogenous Pregnenolone . Result: High Steroids (confirms downstream enzymes are functional).

Protocol A: Total Steroid Blockade in H295R Cells

The NCI-H295R cell line is the standard model for human adrenal steroidogenesis. This protocol establishes a complete blockade of CYP11A1 to study basal synthesis or downstream enzyme activity.

Materials
  • Cell Line: NCI-H295R (ATCC CRL-2128).

  • Reagent: Aminoglutethimide (dissolved in DMSO; Stock 100 mM).

  • Stimulant: Forskolin (10 µM) or Dibutyryl-cAMP (1 mM).

  • Rescue Substrate: 22(R)-hydroxycholesterol (soluble substrate) or Pregnenolone (dissolved in Ethanol).

Step-by-Step Methodology
  • Seeding:

    • Seed H295R cells in 24-well plates at

      
       cells/well.
      
    • Culture for 48 hours in complete medium to allow attachment and recovery.

  • Starvation (Critical Step):

    • Remove complete medium. Wash cells 1x with PBS.

    • Add serum-free medium (Nu-Serum free) for 12–24 hours. Why? This depletes intracellular lipid droplets and basal steroids, lowering the background signal.

  • Pre-Incubation:

    • Replace medium with fresh serum-free medium containing Aminoglutethimide (100 µM - 300 µM) .

    • Incubate for 2 hours .

    • Note: High doses (>500 µM) may induce cytotoxicity. Perform a viability control (MTT/CCK-8).

  • Treatment & Stimulation:

    • Group 1 (Control): Vehicle (DMSO).

    • Group 2 (Stimulated): Forskolin (10 µM).

    • Group 3 (Blocked): Forskolin (10 µM) + AG (300 µM).

    • Group 4 (Rescue - Optional): Forskolin + AG + Pregnenolone (10 µM).

    • Incubate for 24 to 48 hours .

  • Analysis:

    • Collect supernatant for ELISA/LC-MS (Cortisol, Aldosterone).

    • Lyse cells for protein/RNA analysis if studying receptor downregulation (AG is known to downregulate ACTH-R mRNA).

Protocol B: Mitochondrial Cholesterol Accumulation Assay

This advanced protocol uses AG to study the Steroidogenic Acute Regulatory (StAR) protein. By blocking CYP11A1 with AG, cholesterol transported into the mitochondria cannot be converted to pregnenolone. Therefore, cholesterol accumulates in the mitochondria, providing a quantitative readout of transport efficiency.

Workflow Visualization

MitoAssay Step1 1. Treat Cells (Stimulus + AG 300µM) Step2 2. Isolate Mitochondria (Differential Centrifugation) Step1->Step2 Cholesterol Trapped Step3 3. Lipid Extraction (Chloroform:Methanol) Step2->Step3 Extract Lipids Step4 4. Cholesterol Assay (Amplex Red / Fluorometry) Step3->Step4 Quantify

Figure 2: Workflow for measuring mitochondrial cholesterol accumulation using AG blockade.

Step-by-Step Methodology
  • Treatment:

    • Treat H295R or Leydig cells with Aminoglutethimide (300–500 µM) for 1 hour (Pre-treatment).

    • Add cAMP analog (1 mM) to stimulate StAR-mediated transport. Incubate for 2–4 hours.

    • Note: Without AG, the cholesterol would disappear (convert to pregnenolone). With AG, the "pool" increases.

  • Mitochondrial Isolation:

    • Wash cells with cold PBS. Scrape and centrifuge (500 x g, 5 min).

    • Resuspend pellet in Mitochondrial Isolation Buffer (200 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

    • Homogenize (Dounce homogenizer, 30 strokes).

    • Centrifuge 600 x g (10 min) to remove nuclei/debris. Save Supernatant.

    • Centrifuge Supernatant at 10,000 x g (15 min) . The pellet contains the mitochondria.

  • Lipid Extraction (Folch Method Modified):

    • Resuspend mitochondrial pellet in 200 µL PBS.

    • Add 800 µL Chloroform:Methanol (2:1) . Vortex vigorously.

    • Centrifuge 12,000 x g (5 min).

    • Collect the lower organic phase (contains cholesterol).

    • Evaporate the solvent under nitrogen gas or vacuum speed-vac.

  • Quantification:

    • Resuspend dried lipids in Assay Buffer (often provided in Amplex Red or Cholesterol Oxidase kits).

    • Measure Free Cholesterol.

    • Normalization: Normalize cholesterol concentration to Mitochondrial Protein content (BCA assay on a fraction of the pellet).

Troubleshooting & Validation

IssueProbable CauseSolution
Incomplete Blockade Dose too low for CYP11A1.Increase AG to 200–500 µM. Ensure fresh stock (AG degrades in moisture).
High Cell Death AG toxicity or DMSO > 0.5%.[4]Perform dose-response (MTT assay). Keep final DMSO < 0.1%.
Low Signal in Rescue Substrate (Pregnenolone) solubility.Pregnenolone is hydrophobic. Dissolve in Ethanol; ensure final EtOH < 0.1% in culture.
Variability in Mito Assay Contamination of ER lipids.Ensure purity of mitochondrial fraction (Western blot for Calnexin - ER marker, vs. COX IV - Mito marker).

References

  • Mechanism & Pharmacology

    • Aminoglutethimide: Review of pharmacology and clinical use.
    • [Link]

  • H295R Protocol & ACTH Receptor Effects

    • Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line.[5]

    • [Link]

  • Mitochondrial Cholesterol Assay

    • Mitochondrial cholesterol availability during gonadotropin-induced Leydig cell desensitization.
    • [Link]

  • Chemical Properties & Targets

    • PubChem Compound Summary for CID 2145: Aminoglutethimide.[1]

    • [Link]

Sources

How to use aminoglutethimide in combination with hydrocortisone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Aminoglutethimide and Hydrocortisone Combination Protocols

Abstract & Introduction

This guide details the experimental application of Aminoglutethimide (AG) in combination with Hydrocortisone (HC) .[1] While historically utilized for the treatment of Cushing’s syndrome and metastatic breast cancer, this combination remains a critical reference standard in preclinical pharmacology for inducing "medical adrenalectomy."[1]

The Core Challenge: Aminoglutethimide is a potent inhibitor of CYP11A1 (P450scc) , the enzyme responsible for the rate-limiting conversion of cholesterol to pregnenolone.[1][2][3] However, monotherapy fails due to a compensatory feedback loop: the drop in cortisol triggers the pituitary to release Adrenocorticotropic Hormone (ACTH), which overrides the enzymatic blockade.[1]

The Solution: Hydrocortisone is co-administered not merely as replacement therapy, but as a regulatory clamp .[1] It suppresses the ACTH reflex via the hypothalamic-pituitary-adrenal (HPA) negative feedback loop, ensuring the enzymatic blockade by AG remains effective.[1]

Pharmacology & Rationale

Mechanism of Action (MOA)
  • Aminoglutethimide (AG): Acts as a competitive inhibitor of CYP11A1 (Cholesterol Side-Chain Cleavage enzyme) and CYP19 (Aromatase).[1] By blocking CYP11A1, it halts the synthesis of all downstream steroids (glucocorticoids, mineralocorticoids, and androgens).[1]

  • Hydrocortisone (HC): Provides physiological glucocorticoid activity.[1] Crucially, it binds to Glucocorticoid Receptors (GR) in the hypothalamus and pituitary, inhibiting the release of CRH and ACTH.[1]

The "Auto-Induction" Pitfall

AG is a structural derivative of glutethimide and acts as a potent inducer of hepatic microsomal enzymes (specifically CYP3A4).[1]

  • Self-Metabolism: AG induces its own metabolism.[1] The half-life (

    
    ) decreases from ~12.5 hours (single dose) to ~7 hours (chronic dosing).[1]
    
  • Drug-Drug Interaction: AG accelerates the metabolism of synthetic corticosteroids like Dexamethasone.[4] Hydrocortisone is preferred because its dosage can be titrated to physiological needs and it retains mineralocorticoid activity, which is often required as AG also blocks aldosterone synthesis.[1]

Pathway Visualization

HPA_Axis_Blockade Hypothalamus Hypothalamus (CRH Release) Pituitary Anterior Pituitary (ACTH Release) Hypothalamus->Pituitary Stimulates (+) Adrenal Adrenal Cortex (Steroidogenesis) Pituitary->Adrenal Stimulates (+) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Cortisol Cortisol/Corticosterone Pregnenolone->Cortisol Enzymatic Cascade Cortisol->Hypothalamus Negative Feedback (-) Cortisol->Pituitary Negative Feedback (-) AG Aminoglutethimide (Inhibitor) AG->Cholesterol BLOCKS CYP11A1 HC Hydrocortisone (Exogenous Clamp) HC->Hypothalamus Restores Feedback (-) HC->Pituitary Suppresses ACTH (-)

Figure 1: The Mechanistic Blockade.[1] AG inhibits the conversion of Cholesterol to Pregnenolone.[2][3] HC provides the necessary negative feedback to prevent Pituitary ACTH hypersecretion, which would otherwise override the AG blockade.[1]

Experimental Protocols

Protocol A: In Vivo Rodent Model (Rat)

Application: Creating a model of adrenal insufficiency or testing novel steroidogenesis inhibitors.[1]

Animal Model: Male Sprague-Dawley Rats (200–250g).[1] Safety Note: AG causes sedation.[1] Monitor animals for lethargy.[1]

Step-by-Step Methodology:

  • Acclimatization (Day -7 to 0):

    • House animals on a 12h light/dark cycle.[1]

    • Standard chow and water ad libitum.[1]

  • Vehicle Preparation:

    • AG Vehicle: 0.5% Carboxymethylcellulose (CMC) in water.[1] Sonicate to create a uniform suspension.[1]

    • HC Vehicle: Saline (0.9% NaCl) or corn oil (if using subcutaneous depot).[1]

  • Induction Phase (Day 1–3):

    • AG Dosing: 50 mg/kg/day, Oral Gavage (PO).[1]

    • Rationale: Start lower to allow hepatic enzyme induction without acute toxicity.[1]

    • HC Dosing: 10 mg/kg/day, Subcutaneous (SC), split into two doses (AM/PM).[1]

  • Maintenance Phase (Day 4–14):

    • AG Dosing: Increase to 100–150 mg/kg/day, PO.

    • Rationale: Due to auto-induction of CYP enzymes, the dose must be escalated to maintain effective plasma concentrations.[1]

    • HC Dosing: Maintain 10 mg/kg/day (SC) or adjust based on weight loss.

    • Sodium Support: If signs of mineralocorticoid deficiency appear (dehydration, weight loss), supplement drinking water with 0.9% saline.[1]

  • Validation Sampling:

    • Collect tail vein blood 2 hours post-AG dose on Day 7.[1]

    • Measure: Plasma Corticosterone (Rat equivalent of cortisol), ACTH, and Progesterone (precursor accumulation).[1]

Data Interpretation Table:

AnalyteExpected Result (AG Monotherapy)Expected Result (AG + HC Combination)
Corticosterone Low initially, then rebounds (Escape)Sustained Suppression
ACTH Extremely High (Reflex)Normal / Low
Pregnenolone LowLow
Cholesterol Accumulates in AdrenalAccumulates in Adrenal
Protocol B: In Vitro Mechanistic Assay (H295R Cells)

Application: Confirming CYP11A1 inhibition potency.[1]

Cell Line: NCI-H295R (Human Adrenocortical Carcinoma).[1]

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Incubate 24h in DMEM/F12 + 2% Nu-Serum.[1]
    
  • Starvation: Replace media with serum-free media for 12h to synchronize steroidogenesis.

  • Treatment:

    • Add Forskolin (10 µM) to stimulate cAMP/PKA pathway (mimics ACTH).[1]

    • Add Aminoglutethimide (Dose curve: 0.1 µM to 100 µM).

    • Note: HC is not added here as there is no pituitary feedback loop in a culture dish.[1]

  • Incubation: 24 Hours.

  • Analysis: Collect supernatant. Quantify Cortisol and Progesterone via LC-MS/MS or ELISA.[1]

Translational Reference: Human Dosing Regimens

For researchers designing clinical pharmacology studies or translational comparisons.

The following table summarizes the historical standard of care for "Medical Adrenalectomy" in metastatic breast cancer. This serves as the benchmark for dosing ratios.

DrugInitial Dose (Week 1-2)Maintenance Dose (Week 3+)Timing
Aminoglutethimide 250 mg BID (500 mg/day)250 mg QID (1000 mg/day)8 AM, 12 PM, 4 PM, 8 PM
Hydrocortisone 20 mg/day40 mg/day (or 20 mg AM / 20 mg PM)Split dose to mimic circadian rhythm

Critical Note on Dexamethasone: Do NOT substitute Hydrocortisone with Dexamethasone in AG protocols without massive dose adjustments. AG reduces the half-life of Dexamethasone from ~4 hours to ~2 hours via CYP3A4 induction, rendering standard doses ineffective.[1]

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Escalation cluster_2 Phase 3: Validation Step1 Baseline Sampling (ACTH/Cortisol) Step2 Start AG (Low Dose) + HC (Clamp) Step1->Step2 Step3 AG Auto-Induction (Enzyme Upregulation) Step2->Step3 3-5 Days Step4 Escalate AG Dose (2x - 3x) Step3->Step4 Prevent Escape Step5 Terminal Sampling Step4->Step5 Chronic Blockade Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Experimental Timeline. Note the critical "Escalation" phase required to counteract AG auto-induction.

References

  • Santen, R. J., et al. (1977).[1][4] "Kinetic, hormonal and clinical studies with aminoglutethimide in breast cancer." Cancer, 39(6 Suppl), 2948-2958.[1][4]

  • Santen, R. J., & Misbin, R. I. (1981).[1] "Aminoglutethimide: Review of Pharmacology and Clinical Use." Pharmacotherapy, 1(2), 95-119.[1]

  • Grodin, J. M., et al. (1970).[1] "Aminoglutethimide: A new inhibitor of steroid synthesis." Journal of Clinical Endocrinology & Metabolism, 30, 428.[1]

  • Lonning, P. E., et al. (1985).[1] "Aminoglutethimide and enzyme induction." Cancer Chemotherapy and Pharmacology, 15, 193-230.[1]

  • FDA Label (Cytadren). "Aminoglutethimide Prescribing Information."[1]

Sources

Application Note: Analytical Methods for Quantifying Aminoglutethimide in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive protocol for the quantification of Aminoglutethimide (AG) and its major metabolite, N-acetylaminoglutethimide (N-AG), in human plasma. We present two validated methodologies: a robust HPLC-UV method for routine therapeutic drug monitoring (TDM) and a high-sensitivity LC-MS/MS workflow for pharmacokinetic (PK) profiling. These protocols address specific challenges such as the separation of the N-acetyl metabolite and the prevention of ex vivo degradation.

Introduction & Scientific Rationale

Aminoglutethimide (AG) is a non-steroidal aromatase inhibitor historically used for Cushing’s syndrome and metastatic breast cancer. While its clinical use has evolved, it remains a critical reference compound in steroidogenesis inhibition studies.

Clinical & PK Context
  • Metabolism: AG is extensively metabolized in the liver via N-acetylation to N-acetylaminoglutethimide (N-AG). The acetylation rate is genetically determined (fast vs. slow acetylators), making simultaneous quantification of parent and metabolite essential for accurate PK interpretation.

  • Therapeutic Range: Typical plasma concentrations for AG range from 1 to 10 µg/mL . N-AG levels can vary widely depending on acetylator phenotype.

  • Analytical Challenge: AG possesses a glutarimide ring susceptible to hydrolysis in alkaline conditions. Furthermore, the N-acetyl metabolite is more polar and must be chromatographically resolved to prevent co-elution and ion suppression.

Analytical Strategy

We define two distinct workflows based on laboratory infrastructure and sensitivity requirements.

FeatureMethod A: HPLC-UVMethod B: LC-MS/MS
Primary Application Routine TDM, High-concentration PKTrace analysis, Micro-dosing, Metabolite profiling
LLOQ ~0.5 µg/mL~1.0 ng/mL
Sample Prep Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT) or LLE
Internal Standard Phenobarbital (Structural Analog)Aminoglutethimide-d5 (Isotopic)
Throughput Moderate (15 min run time)High (4-6 min run time)

Sample Preparation Protocols

Pre-Analytical Handling[1]
  • Matrix: Plasma (EDTA or Heparin).

  • Stability: AG is stable in plasma at -20°C for >3 months. Avoid repeated freeze-thaw cycles (>3) to prevent hydrolysis of the glutarimide ring.

  • Safety: AG is a potent endocrine disruptor. Handle all powders in a fume hood.

Workflow Visualization

The following diagram illustrates the decision matrix for sample preparation.

SamplePrep Start Plasma Sample (200 µL) IS_Add Add Internal Standard (Phenobarbital or AG-d5) Start->IS_Add Decision Select Method IS_Add->Decision LLE_Start Liquid-Liquid Extraction (LLE) Add 200 µL Buffer (pH 7.4) Decision->LLE_Start High Purity/UV PPT_Start Protein Precipitation (PPT) Add 600 µL Cold Acetonitrile Decision->PPT_Start High Throughput/MS LLE_Solvent Add 3 mL Ethyl Acetate or Dichloromethane LLE_Start->LLE_Solvent LLE_Mix Vortex (2 min) & Centrifuge (3000g, 5 min) LLE_Solvent->LLE_Mix LLE_Transfer Transfer Organic Layer LLE_Mix->LLE_Transfer LLE_Dry Evaporate to Dryness (N2 stream @ 40°C) LLE_Transfer->LLE_Dry LLE_Recon Reconstitute in Mobile Phase LLE_Dry->LLE_Recon PPT_Mix Vortex (1 min) & Centrifuge (10,000g, 10 min) PPT_Start->PPT_Mix PPT_Dilute Dilute Supernatant 1:1 with Water (reduce solvent strength) PPT_Mix->PPT_Dilute

Figure 1: Decision tree for sample extraction. LLE is recommended for UV detection to eliminate matrix interferences.

Method A: HPLC-UV Protocol (Robust)

This method utilizes the structural similarity between Aminoglutethimide and Phenobarbital (Internal Standard) for accurate quantification without mass spectrometry.

Chromatographic Conditions
  • System: HPLC with UV/DAD Detector.

  • Column: C18 Reverse Phase (e.g., Hypersil ODS, 5 µm, 150 x 4.6 mm).

  • Mobile Phase:

    • Solvent A: 100 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid).

    • Solvent B: Acetonitrile.[1][2][3][4]

    • Isocratic Ratio: 89% A : 11% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 242 nm (Primary) or 257 nm.

  • Temperature: 25°C.

  • Injection Volume: 20-50 µL.

Procedure
  • Extraction: Perform LLE as detailed in Figure 1 using Ethyl Acetate.

  • Reconstitution: Dissolve dried residue in 200 µL of Mobile Phase.

  • Run: Inject sample.

    • Expected RT: N-Acetyl-AG (~4 min), Aminoglutethimide (~6 min), Phenobarbital (~9 min).

  • Calculation: Use peak area ratio (Analyte/IS) against a calibration curve (0.5 – 20 µg/mL).

Expert Insight: The low pH (3.5) is critical to suppress the ionization of the glutarimide nitrogen, ensuring sharp peak shapes.

Method B: LC-MS/MS Protocol (High Sensitivity)

For pharmacokinetic studies requiring sub-ng/mL sensitivity, this method uses Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)
Aminoglutethimide 233.1204.1 (Loss of Et)189.1 (Loss of Amide)25
N-Acetyl-AG 275.1233.1 (Loss of Acetyl)204.122
AG-d5 (IS) 238.1209.1194.125
Chromatographic Conditions
  • Column: Kinetex C18 (2.6 µm, 50 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B

    • 4.1 min: Re-equilibrate at 10% B.

LC-MS/MS Workflow Diagram

LCMS_Workflow Injector Autosampler (5 µL Injection) Column C18 Column (Separation of AG & N-AG) Injector->Column Source ESI Source (+ Ionization) Column->Source Q1 Q1: Filter Precursor (233.1 / 275.1) Source->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Filter Product (204.1 / 233.1) Q2->Q3 Detector Detector (Quantification) Q3->Detector

Figure 2: LC-MS/MS instrument configuration and ion path.[5]

Method Validation Criteria (FDA/EMA)

To ensure "Trustworthiness," validate the method using these parameters:

ParameterAcceptance Criteria
Linearity r² > 0.995 (Weighted 1/x²)
Accuracy ±15% of nominal (±20% at LLOQ)
Precision CV < 15% ( < 20% at LLOQ)
Recovery > 80% (Consistent across levels)
Matrix Effect 85-115% (LC-MS/MS only)
Stability < 15% degradation after 3 freeze-thaw cycles

Troubleshooting & Optimization

  • Peak Tailing: Usually caused by secondary interactions with silanols. Ensure your buffer concentration is at least 20mM. For LC-MS, ammonium acetate is preferred over pure formic acid if tailing persists.

  • Interference (UV): If using PPT, endogenous plasma proteins may interfere near the solvent front. Switch to LLE with Ethyl Acetate/Hexane (90:10) for cleaner extracts.

  • Metabolite Conversion: N-AG can deacetylate back to AG if samples are left in acidic buffers at room temperature for extended periods. Keep autosampler temperature at 4°C.

References

  • Schanche, J. S., et al. (1984). Determination of aminoglutethimide and N-acetylaminoglutethimide in human plasma by reversed-phase liquid chromatography. Therapeutic Drug Monitoring.[1] Link

  • Marelli, C., et al. (1981). High-performance liquid chromatographic determination of aminoglutethimide in plasma. Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

  • Smith, P. J., et al. (1990). Disposition of aminoglutethimide in man.[6] Xenobiotica. Link

  • Nien-Chu, C., et al. (2022).[1] Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability.[7][8] Metabolites.[7][8] Link

Sources

Application Notes and Protocols for Aminoglutethimide in Cushing's Syndrome Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of aminoglutethimide in Cushing's syndrome research. Aminoglutethimide, a potent inhibitor of steroidogenesis, serves as a critical tool for investigating the pathophysiology of hypercortisolism and for the preclinical evaluation of novel therapeutic strategies. This document offers an in-depth exploration of its mechanism of action, followed by validated protocols for both in vitro and in vivo experimental models. Authored with the senior application scientist's perspective, this guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Included are step-by-step methodologies for cell-based assays using the NCI-H295R cell line, protocols for creating and treating animal models of Cushing's syndrome, and detailed instructions for quantifying cortisol levels and assessing cytotoxicity. Data interpretation guidelines, quantitative data summaries, and visual diagrams of key pathways and workflows are provided to support robust experimental design and analysis.

Introduction: Understanding Cushing's Syndrome and the Role of Aminoglutethimide

Cushing's syndrome is an endocrine disorder characterized by prolonged exposure to excessive levels of cortisol. This hypercortisolism can arise from endogenous sources, such as adrenal tumors or ACTH-secreting pituitary adenomas, or from exogenous glucocorticoid administration. The clinical manifestations are diverse and severe, including metabolic disturbances, cardiovascular complications, and neuropsychiatric issues.

Aminoglutethimide has been a subject of significant interest in Cushing's syndrome research due to its ability to inhibit adrenal steroidogenesis.[1] It functions as a non-selective inhibitor of several cytochrome P450 enzymes, which are crucial for the synthesis of corticosteroids.[1][2]

Mechanism of Action

Aminoglutethimide's primary mechanism of action involves the inhibition of two key enzymes in the steroid biosynthesis pathway:

  • P450scc (Cholesterol side-chain cleavage enzyme): This is the initial and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone.[2] By inhibiting P450scc, aminoglutethimide effectively reduces the production of all downstream steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[2]

  • Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to estrogens.[1] While this action is more relevant in the context of hormone-dependent cancers, it contributes to the broad-spectrum effects of aminoglutethimide on steroid metabolism.

The inhibition of cortisol synthesis by aminoglutethimide can trigger a compensatory increase in ACTH secretion from the pituitary gland, which may overcome the adrenal blockade.[1] This is a critical consideration in experimental design, particularly in in vivo models with an intact hypothalamic-pituitary-adrenal (HPA) axis.

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// Nodes Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Pregnenolone [label="Pregnenolone", fillcolor="#F1F3F4", fontcolor="#202124"]; Progesterone [label="Progesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Deoxycorticosterone [label="11-Deoxycorticosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Corticosterone [label="Corticosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldosterone [label="Aldosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxypregnenolone [label="17α-Hydroxypregnenolone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxyprogesterone [label="17α-Hydroxyprogesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Deoxycortisol [label="11-Deoxycortisol", fillcolor="#F1F3F4", fontcolor="#202124"]; Cortisol [label="Cortisol", fillcolor="#FBBC05", fontcolor="#202124"]; DHEA [label="DHEA", fillcolor="#F1F3F4", fontcolor="#202124"]; Androstenedione [label="Androstenedione", fillcolor="#F1F3F4", fontcolor="#202124"]; Testosterone [label="Testosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Estrone [label="Estrone", fillcolor="#F1F3F4", fontcolor="#202124"]; Estradiol [label="Estradiol", fillcolor="#F1F3F4", fontcolor="#202124"];

Aminoglutethimide [label="Aminoglutethimide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cholesterol -> Pregnenolone [label=" P450scc", fontsize=8]; Pregnenolone -> Progesterone; Progesterone -> Deoxycorticosterone; Deoxycorticosterone -> Corticosterone; Corticosterone -> Aldosterone; Pregnenolone -> Hydroxypregnenolone; Hydroxypregnenolone -> DHEA; DHEA -> Androstenedione; Androstenedione -> Testosterone; Androstenedione -> Estrone [label=" Aromatase", fontsize=8]; Testosterone -> Estradiol [label=" Aromatase", fontsize=8]; Progesterone -> Hydroxyprogesterone; Hydroxyprogesterone -> Deoxycortisol; Deoxycortisol -> Cortisol;

// Inhibition Aminoglutethimide -> Pregnenolone [label=" Inhibits", color="#EA4335", style=dashed, arrowhead=tee, fontsize=8]; Aminoglutethimide -> Estrone [label=" Inhibits", color="#EA4335", style=dashed, arrowhead=tee, fontsize=8]; Aminoglutethimide -> Estradiol [label=" Inhibits", color="#EA4335", style=dashed, arrowhead=tee, fontsize=8]; }

Figure 1: Mechanism of Aminoglutethimide in the Steroidogenesis Pathway.

In Vitro Applications: NCI-H295R Cell Line Model

The human adrenocortical carcinoma cell line, NCI-H295R, is the gold-standard in vitro model for studying adrenal steroidogenesis. These cells express the key enzymes required for the synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens, making them an ideal system to investigate the effects of aminoglutethimide on cortisol production.

Cell Culture and Maintenance
  • Cell Line: NCI-H295R (ATCC® CRL-2128™)

  • Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix (insulin, transferrin, selenium), and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use 0.25% trypsin-EDTA for dissociation.

Protocol: Aminoglutethimide Treatment and Cortisol Measurement

This protocol outlines a dose-response experiment to determine the effect of aminoglutethimide on cortisol production in NCI-H295R cells.

Materials:

  • NCI-H295R cells

  • 24-well tissue culture plates

  • Growth medium (as described above)

  • Serum-free medium (DMEM/F12 with 1% ITS+ Premix and 1% penicillin-streptomycin)

  • Aminoglutethimide (stock solution in DMSO)

  • Forskolin (optional, as a stimulant of steroidogenesis)

  • Cortisol ELISA kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed NCI-H295R cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 1 mL of growth medium.

  • Cell Adherence: Incubate for 24 hours to allow cells to adhere and reach approximately 80% confluency.

  • Serum Starvation: Gently aspirate the growth medium and wash the cells once with PBS. Add 0.5 mL of serum-free medium to each well and incubate for 12-24 hours. This step minimizes the influence of steroids present in the serum.

  • Aminoglutethimide Treatment: Prepare serial dilutions of aminoglutethimide in serum-free medium from your stock solution. A suggested starting concentration range is 3 µM, 30 µM, and 300 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest aminoglutethimide dose.

  • Stimulation (Optional): To enhance cortisol production, co-treat with a stimulant like forskolin (e.g., 10 µM).

  • Incubation: Aspirate the serum-free medium and add 0.5 mL of the aminoglutethimide-containing medium (with or without forskolin) to the respective wells. Incubate for 24-48 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1000 x g for 10 minutes to pellet any detached cells and debris.

  • Cortisol Quantification: Analyze the cortisol concentration in the clarified supernatants using a commercial Cortisol ELISA kit, following the manufacturer's instructions. A 10-fold dilution of the supernatant with the provided assay diluent is often a good starting point.

digraph "In_Vitro_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed NCI-H295R Cells\n(2.5x10^5 cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate 24h\n(Cell Adherence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="Serum Starve\n(12-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with Aminoglutethimide\n(e.g., 3-300 µM)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate 24-48h", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Cortisol ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Starve; Starve -> Treat; Treat -> Incubate2; Incubate2 -> Collect; Collect -> Assay; Assay -> Analyze; }

Figure 2: Experimental Workflow for In Vitro Aminoglutethimide Studies.

Protocol: Cytotoxicity Assessment (LDH Assay)

It is crucial to assess whether the observed decrease in cortisol is due to specific enzyme inhibition or a general cytotoxic effect of aminoglutethimide. The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cell death.

Materials:

  • Cells treated as described in section 2.2.

  • LDH Cytotoxicity Detection Kit

  • 96-well flat-bottom plate (optically clear)

Procedure:

  • Prepare Controls: In your experimental plate, include the following controls in triplicate:

    • Background Control: Medium only.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells lysed with the provided lysis solution (e.g., Triton X-100) for 15 minutes before supernatant collection.[3]

  • Sample Collection: Following the treatment period with aminoglutethimide, centrifuge the 24-well plate at 250 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.[3]

  • Add Reaction Mixture: Add 100 µL of the LDH reaction mixture to each well of the 96-well plate.[3]

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.

  • Calculate Cytotoxicity:

    • % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100

In Vivo Applications: Rodent Models of Cushing's Syndrome

Animal models are indispensable for studying the systemic effects of hypercortisolism and the efficacy of potential therapeutics like aminoglutethimide.

Creating a Mouse Model of Cushing's Syndrome

A common method to induce a state of chronic hypercortisolism is through the subcutaneous implantation of corticosterone pellets. This model bypasses the HPA axis and provides a sustained release of corticosterone.[4]

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Corticosterone slow-release pellets (e.g., 21-day release)

  • Trocar for subcutaneous implantation

  • Anesthesia (e.g., isoflurane)

  • Surgical preparation supplies

Procedure:

  • Anesthetize: Anesthetize the mouse using isoflurane.

  • Surgical Preparation: Shave a small area on the dorsal side, between the scapulae. Disinfect the area with an appropriate antiseptic.

  • Implantation: Make a small incision and insert the corticosterone pellet subcutaneously using a trocar.

  • Closure: Close the incision with a wound clip or suture.

  • Recovery: Monitor the animal until it has fully recovered from anesthesia. The Cushing's phenotype typically develops over several days to weeks.[4]

Protocol: Aminoglutethimide Administration in Mice

Oral gavage is a precise method for administering aminoglutethimide in rodent models.

Materials:

  • Cushing's syndrome mouse model

  • Aminoglutethimide

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-22 gauge for mice)

  • Syringes

Procedure:

  • Formulation: Prepare a suspension of aminoglutethimide in the chosen vehicle. Ensure the suspension is homogenous by vortexing before each administration.

  • Dosage: A dosage range of 5-50 mg/kg has been shown to inhibit corticosterone release in mice without significant motor deficits.[5] The final dosing volume should be kept low, ideally around 5 mL/kg.[6]

  • Administration:

    • Gently restrain the mouse.

    • Measure the distance from the oral cavity to the xiphoid process to ensure proper gavage needle insertion depth.

    • Carefully insert the gavage needle into the esophagus and deliver the aminoglutethimide suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Treatment Schedule: Administer aminoglutethimide daily for the desired study duration (e.g., 1-3 weeks).

  • Sample Collection: At the end of the study, collect blood via cardiac puncture or other approved methods for corticosterone analysis. Tissues can be collected for histological examination.

Data Analysis and Interpretation

In Vitro Data
  • Cortisol Levels: Expect a dose-dependent decrease in cortisol production with increasing concentrations of aminoglutethimide.

  • Cytotoxicity: Ensure that the observed decrease in cortisol is not accompanied by a significant increase in LDH release. A cytotoxicity level below 10-20% is generally considered acceptable.

  • Steroid Profiling (LC-MS/MS): If performing a broader steroid analysis, expect an accumulation of steroid precursors upstream of P450scc, such as cholesterol, and a decrease in all downstream steroids.[7] You may also observe an increase in precursors to 11β-hydroxylase, such as 11-deoxycortisol, as aminoglutethimide can also have some inhibitory effects on this enzyme.[8]

In Vivo Data
  • Corticosterone Levels: In vehicle-treated Cushing's model animals, corticosterone levels should be elevated. Aminoglutethimide treatment is expected to significantly reduce these levels.

  • Phenotypic Changes: Monitor for improvements in the Cushing's phenotype, such as changes in body weight, glucose tolerance, and coat condition.

  • Adrenal Gland Histology: In models with an intact HPA axis, chronic aminoglutethimide treatment may lead to adrenal hyperplasia due to ACTH stimulation.[9]

Quantitative Data Summary

ParameterIn Vitro (NCI-H295R cells)In Vivo (Mouse Model)
Aminoglutethimide Concentration/Dose 3 - 300 µM5 - 50 mg/kg, daily
Administration Route In culture mediumOral gavage
Treatment Duration 24 - 48 hours1 - 3 weeks
Primary Endpoint Cortisol in supernatantPlasma/serum corticosterone
Secondary Endpoints Cell viability (LDH/MTT assay), Steroid profiling (LC-MS/MS)Body weight, glucose tolerance, adrenal histology

Conclusion

Aminoglutethimide remains a valuable pharmacological tool for the study of Cushing's syndrome. The protocols and guidelines presented in this document provide a robust framework for conducting both in vitro and in vivo research. By carefully considering experimental design, including appropriate controls and endpoints, researchers can effectively utilize aminoglutethimide to unravel the complexities of hypercortisolism and explore novel therapeutic avenues.

References

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Aminoglutethimide used for? Retrieved from [Link]

  • Liddle, G. W. (1981). Aminoglutethimide: review of pharmacology and clinical use. Postgraduate Medical Journal, 57(Suppl 2), 7-13. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Schteingart, D. E., & Conn, J. W. (1967). Effects of aminoglutethimide upon adrenal function and cortisol metabolism in Cushing's syndrome. The Journal of Clinical Endocrinology and Metabolism, 27(12), 1657–1666. Retrieved from [Link]

  • Chan, A. K., & Chow, L. M. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Roche. (n.d.). Cytotoxicity Detection Kit (LDH). Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Santen, R. J., Lipton, A., & Kendall, J. (1974). Effects of Aminoglutethimide on Adrenal Steroid Secretion. Cancer Research, 34(8), 2378-2383. Retrieved from [Link]

  • Misbin, R. I., Canary, J., & Willard, D. (1976). Aminoglutethimide in the treatment of Cushing's syndrome. Journal of Clinical Pharmacology, 16(11-12), 645–651. Retrieved from [Link]

  • Santen, R. J., Samojlik, E., & Worgul, T. J. (1982). Steroid hormone profiles in women treated with aminoglutethimide for metastatic carcinoma of the breast. The Journal of steroid biochemistry, 16(6), 775–783. Retrieved from [Link]

  • Crabbe, J. C., & Young, E. R. (1988). Dissociation of the effect of aminoglutethimide on corticosterone biosynthesis from ataxic and hypothermic effects in DBA and C57 mice. Neuropharmacology, 27(4), 371–376. Retrieved from [Link]

  • Marek, J., & Motlík, K. (1978). Influence of single peroral dose of aminoglutethimide on the rat adrenal cortex. Virchows Archiv. B, Cell pathology including molecular pathology, 27(2), 173–186. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminoglutethimide. Retrieved from [Link]

  • Der-Avakian, A., & Markou, A. (2016). Disruption of the HPA-axis through corticosterone-release pellets induces robust depressive-like behavior and reduced BDNF levels in mice. Neuroscience letters, 626, 76–82. Retrieved from [Link]

  • Drugs.com. (n.d.). Aminoglutethimide Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Aminoglutethimide – Knowledge and References. Retrieved from [Link]

  • Touma, F., & El-Khoury, J. (2021). Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. Journal of Clinical Medicine, 10(16), 3593. Retrieved from [Link]

  • Dexter, R. N., Fishman, L. M., Ney, R. L., & Liddle, G. W. (1967). Inhibition of adrenal corticosteroid synthesis by aminoglutethimide: studies of the mechanism of action. The Journal of Clinical Endocrinology and Metabolism, 27(4), 473–480. Retrieved from [Link]

  • Foster, A. B., Jarman, M., & Mann, J. (1985). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of steroid biochemistry, 23(5B), 647–655. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]

  • Szabó, D., & Szederkényi, G. (1992). Comparative studies on the effects of aminoglutethimide on hamster and rat adrenal cortex. Experimental and toxicologic pathology : official journal of the Gesellschaft fur Toxikologische Pathologie, 44(2), 81–85. Retrieved from [Link]

  • Lee, P. C., & Lebenthal, E. (1983). Chemical adrenalectomy by aminoglutethimide and the pancreas in suckling rats. The American journal of physiology, 244(6), G599–G604. Retrieved from [Link]

Sources

Application Note: S-(-)-Aminoglutethimide for Endocrine Pathway Dissection

[1]

Part 1: Introduction & Mechanistic Rationale[1]

The Enantiomeric Advantage

In the study of steroidogenesis, Aminoglutethimide (AG) has historically been a "blunt instrument," used clinically as a racemic mixture (Orimeten®) to induce "medical adrenalectomy."[1] However, for precise mechanistic dissection of endocrine pathways, the racemic mixture confounds data due to the distinct selectivity profiles of its enantiomers.[1]

S-(-)-Aminoglutethimide (the L-isomer) is a critical tool for researchers distinguishing between the inhibition of Cholesterol Side-Chain Cleavage (P450scc/CYP11A1) and Aromatase (CYP19A1) .[1]

While the R-(+) enantiomer is the more potent inhibitor of both enzymes in absolute terms, it exhibits a massive bias toward aromatase inhibition (approx.[1] 40-fold more potent than S-(-)).[1] In contrast, S-(-)-Aminoglutethimide retains moderate potency against P450scc but is significantly less active against aromatase.[1]

Key Application: This shift in selectivity makes S-(-)-Aminoglutethimide the preferred probe when the objective is to inhibit early-stage steroidogenesis (CYP11A1) while minimizing the immediate, high-affinity blockade of estrogen synthesis associated with the R-isomer.[1]

Mechanism of Action

S-(-)-Aminoglutethimide binds to the heme iron of cytochrome P450 enzymes, preventing the reduction step required for oxygenation.[1][2]

  • Primary Target (CYP11A1): Blocks the conversion of Cholesterol

    
     Pregnenolone.[1] This is the rate-limiting step of all steroidogenesis, effectively shutting down the production of mineralocorticoids, glucocorticoids, and sex steroids at the source.[1]
    
  • Secondary Target (CYP19A1): Blocks the conversion of Androgens

    
     Estrogens.[1]
    
  • Tertiary Effect (Transcriptional): Induces downregulation of ACTH receptor (ACTH-R) mRNA, a mechanism distinct from direct enzymatic inhibition [1].[1]

Part 2: Experimental Workflows & Protocols

Application 1: Differential Steroid Profiling in H295R Cells

The H295R human adrenocortical carcinoma cell line is the gold standard for in vitro steroidogenesis studies as it expresses all key enzymes for adrenal steroid production.

Objective

To determine if a downstream reduction in estradiol is due to direct aromatase inhibition or upstream P450scc blockade.[1]

Materials
  • Cell Line: NCI-H295R (ATCC® CRL-2128™).[1]

  • Media: DMEM/F12 supplemented with Nu-Serum I (2.5%) and ITS+ Premix.[1]

  • Compound: S-(-)-Aminoglutethimide (purity >98%).[1]

  • Controls: R-(+)-Aminoglutethimide (positive control), DMSO (vehicle).[1]

Protocol Steps
  • Seeding: Plate H295R cells at

    
     cells/well in 24-well plates. Incubate for 24 hours to allow attachment.
    
  • Acclimatization: Replace medium with fresh supplemented medium. Incubate for an additional 24 hours to stabilize basal steroid secretion.

  • Treatment:

    • Prepare stock solutions of S-(-)-AG in DMSO.[1]

    • Treat cells with a dose range: 3 µM, 10 µM, 30 µM, 100 µM, 300 µM .[1]

    • Note: Keep final DMSO concentration <0.1% to avoid cytotoxicity.[1]

  • Incubation: Incubate for 48 hours at 37°C / 5% CO₂.

  • Sampling: Collect supernatant for steroid analysis (LC-MS/MS or ELISA).

  • Viability Check: Perform an MTT or CellTiter-Glo® assay on the remaining cells to ensure reductions in hormone levels are not due to cytotoxicity.[1]

Data Interpretation

Compare the IC50 values for Pregnenolone vs. Estradiol.

  • S-(-)-AG Treatment: Expect a parallel decline in Pregnenolone and Estradiol (due to upstream block).[1]

  • R-(+)-AG Treatment: Expect a sharp decline in Estradiol at concentrations where Pregnenolone is relatively stable (due to potent aromatase selectivity).[1]

Application 2: ACTH Receptor Downregulation Assay

S-(-)-Aminoglutethimide is unique in its ability to suppress ACTH-R mRNA expression, a vital consideration for chronic exposure studies [1].[1]

  • Treatment: Incubate H295R cells with 300 µM S-(-)-AG for 48 hours.

  • Stimulation: Wash cells and stimulate with 10 nM ACTH for 10 minutes.

  • Readout: Measure intracellular cAMP accumulation.

  • Result: S-(-)-AG treated cells will show blunted cAMP response compared to vehicle, confirming receptor downregulation.[1]

Part 3: Data Summary & Selectivity Ratios

The following table summarizes the comparative potency, derived from spectral binding studies and enzymatic assays [2][3].

ParameterS-(-)-AminoglutethimideR-(+)-AminoglutethimideRatio (R/S Potency)
P450scc (CYP11A1) Ki ~2.5x higher (Weaker)Lower (Stronger)~2.5
Aromatase (CYP19A1) Ki ~40x higher (Weaker)Lower (Stronger)~40
Selectivity Profile High SCC/Aromatase Ratio High Aromatase/SCC Ratio N/A
Primary Utility Upstream Blockade / ControlSpecific Aromatase InhibitionN/A

Note: A "higher" Ki indicates weaker binding.[1] The S-isomer is less potent overall but possesses a unique selectivity window.

Part 4: Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the differential blockade points of the Aminoglutethimide enantiomers.

Steroidogenesis_InhibitionCholesterolCholesterolCYP11A1CYP11A1(P450scc)Cholesterol->CYP11A1PregnenolonePregnenoloneProgesteroneProgesteronePregnenolone->ProgesteroneMultiple StepsAndrostenedioneAndrostenedioneProgesterone->AndrostenedioneTestosteroneTestosteroneAndrostenedione->TestosteroneCYP19A1CYP19A1(Aromatase)Androstenedione->CYP19A1Testosterone->CYP19A1EstradiolEstradiolCYP11A1->PregnenoloneCYP19A1->EstradiolSAGS-(-)-Aminoglutethimide(Moderate CYP11A1 Block)SAG->CYP11A1Primary TargetSAG->CYP19A1Weak InhibitionRAGR-(+)-Aminoglutethimide(Potent CYP19A1 Block)RAG->CYP11A1Secondary TargetRAG->CYP19A1Primary Target

Caption: Differential inhibition targets of Aminoglutethimide enantiomers. Green lines indicate the primary utility of the S-(-) isomer in blocking the initial rate-limiting step (CYP11A1) with reduced impact on aromatase compared to the R-(+) isomer.

Part 5: References

  • Fassnacht, M., et al. (1998).[1] "Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line."[3] Journal of Endocrinology, 159(1), 35-42.[1]

  • Salhanick, H. A. (1982).[1] "Basic studies on aminoglutethimide." Cancer Research, 42(8 Suppl), 3315s-3321s.[1]

  • Hecker, M., et al. (2006).[1][4] "Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production." Toxicology and Applied Pharmacology, 217(1), 114-124.[1]

  • Gross, P. E., et al. (1986).[1] "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." British Journal of Pharmacology, 88, 10-15.[1]

Troubleshooting & Optimization

S-(-)-Aminoglutethimide D-Tartrate Salt solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Solubility, Stability, and Handling Protocols[1][2]

Introduction: The "Fragile" Salt

As researchers, we often select the D-tartrate salt of S-(-)-aminoglutethimide (CAS 57288-04-7) to leverage the higher potency of the S-enantiomer in aromatase inhibition while attempting to improve the aqueous solubility of the otherwise hydrophobic free base.

However, this compound presents a "perfect storm" of physicochemical challenges:

  • Weak Basicity: The aniline nitrogen is an exceptionally weak base (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), meaning the salt bond is labile and prone to dissociation.
    
  • Amphoteric Nature: The molecule also contains a glutarimide ring which acts as a weak acid (

    
    ).
    
  • Stereochemical Instability: The chiral center at C3 is susceptible to racemization.

This guide moves beyond standard datasheets to address the causality of experimental failures and provides self-validating protocols to ensure data integrity.

Module 1: Solubility Troubleshooting

The Issue: "My solution turned cloudy upon buffering."

The Science: The D-tartrate salt relies on the protonation of the weak aniline amine to maintain solubility. Because the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 of this amine is low (~2.5), the salt is only stable in acidic environments.
If you dissolve the salt in water (which becomes acidic due to the tartaric acid) and then add a neutral buffer (pH 7.4) or even slightly weak base, the pH rises above the amine's ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

. The amine deprotonates, releasing the hydrophobic free base , which immediately precipitates.[1]
Solubility Decision Matrix

Use this flowchart to diagnose dissolution failures.

SolubilityLogic Start START: Solution is Cloudy/Precipitated CheckPH Step 1: Measure pH of Solution Start->CheckPH IsAcidic pH < 3.0 CheckPH->IsAcidic Result A IsNeutral pH > 3.0 CheckPH->IsNeutral Result B ActionAcid Issue: Common Ion Effect / Saturation Action: Add DMSO (up to 10%) or reduce conc. IsAcidic->ActionAcid ActionBase Issue: Salt Dissociation (Free Base Crash) Action: Acidify with 0.1N Tartaric Acid OR Switch to organic co-solvent IsNeutral->ActionBase

Figure 1: Diagnostic logic for precipitation issues. Note that pH control is the primary determinant of solubility state.

Validated Dissolution Protocol

Do NOT attempt to dissolve directly in PBS or cell culture media.[1]

  • Primary Solubilization: Dissolve the salt in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).[1] The salt is highly soluble in DMSO.

  • Secondary Dilution: Dilute the DMSO stock into your aqueous buffer immediately before use.

  • The "Crash" Check: Ensure the final DMSO concentration is <1% (for cell toxicity) but monitor for precipitation.

    • Tip: If using for in vivo IP injection, use a vehicle of 0.1% Tartaric Acid in Saline rather than pure saline to keep the pH low and the drug in solution.[1]

Module 2: Chemical Stability & Degradation

The Issue: "New peaks appearing on HPLC / Yellow discoloration."

The Science: Aminoglutethimide is chemically fragile in two distinct regions.

  • Hydrolysis (Glutarimide Ring): In alkaline or neutral conditions (pH > 7), the glutarimide ring undergoes nucleophilic attack by water, opening the ring to form non-functional amide-acid byproducts.[1]

  • Oxidation (Aniline): The primary aromatic amine is sensitive to oxidation, leading to "browning" (formation of azo/nitro compounds) upon exposure to light and air.[1]

Degradation Pathways Diagram[1]

Degradation Salt S-Aminoglutethimide Tartrate Salt FreeBase Free Base (Precipitate) Salt->FreeBase pH > 3.0 Oxidized Oxidized Azo/Nitro (Yellow/Brown) Salt->Oxidized Light + O2 RingOpen Hydrolysis Product (Glutaramic Acid deriv.) INACTIVE FreeBase->RingOpen pH > 7.0 (Fast Hydrolysis) FreeBase->Oxidized Light + O2

Figure 2: Primary degradation pathways. Hydrolysis is pH-driven; Oxidation is environmental.[1]

Stability Data Summary
ConditionStability EstimateObservationRecommendation
Solid State (-20°C) > 2 YearsStableStore with desiccant; protect from light.[1]
DMSO Stock (RT) ~ 1 MonthYellowing over timeStore at -20°C; purge with Argon/N2.[1]
Aqueous (pH < 4) ~ 24 HoursStablePrepare fresh daily.[1]
Aqueous (pH 7.4) < 4 HoursPrecipitation & HydrolysisUnstable. Use immediately.[1]

Module 3: Stereochemical Purity (Racemization)

The Issue: "Loss of potency in long-term assays."

The Science: The C3 carbon (the chiral center) has an acidic proton due to the adjacent carbonyls of the glutarimide ring. In basic conditions, this proton can be removed, forming an enolate intermediate.[1] When the proton returns, it can attack from either side, converting the active S-(-) form into the less active R-(+) form (Racemization).[1]

  • Risk Factor: High pH and Temperature.

  • Impact: The R-(+) enantiomer is significantly less potent as an aromatase inhibitor. A 50:50 racemic mixture will have roughly half the efficacy of the pure S-form.

Protocol for Chiral Verification: If you suspect racemization, standard HPLC will not detect it.[1] You must use a Chiral Column (e.g., Chiralcel OD-H or AD-H) using a mobile phase of Hexane:Isopropanol (usually 90:10).[1]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the solution for sterilization? A: Absolutely Not. The heat and moisture will induce rapid hydrolysis of the glutarimide ring and potential racemization. Use 0.22 µm sterile filtration (PVDF or PES membranes are compatible).[1]

Q2: Why is my powder clumping? A: Tartrate salts are often hygroscopic . If the vial was opened in a humid room and not resealed tightly, it has absorbed water.[1] This water creates a local micro-environment that accelerates hydrolysis even in the solid state.

  • Fix: Weigh out the required amount quickly in a dry environment and store the main stock in a desiccator at -20°C.

Q3: Can I use ultrasonic baths to dissolve the solid? A: Yes, but keep it brief (< 5 mins) and ensure the water bath does not heat up.[1] Heat promotes degradation.[1]

Q4: I need to use a neutral pH for my cell assay. How do I prevent precipitation? A: You are fighting thermodynamics.[1] The free base will precipitate at high concentrations at pH 7.4.

  • Solution: Keep the final concentration of the drug below its thermodynamic solubility limit (approx. 100–200 µM in aqueous media, though this varies).[1] If you need higher concentrations, you must use a vehicle containing a solubilizer like Cyclodextrin (HP-β-CD) which can encapsulate the hydrophobic free base and keep it in solution at neutral pH.[1]

References

  • Cayman Chemical. (2022).[1][2] Aminoglutethimide Product Information & Solubility Profile. Link

  • Santa Cruz Biotechnology. (2024).[1] S-(-)-Aminoglutethimide D-Tartrate Salt Data Sheet. Link[1][3]

  • PubChem. (2025).[1][4] Aminoglutethimide Compound Summary (CID 2145). National Library of Medicine. Link

  • Smith, H. J., et al. (1981).[1] Design of inhibitors of aromatase (estrogen synthetase).[5][6] Journal of Medicinal Chemistry. (Discusses the structure-activity relationship and the importance of the glutarimide ring stability).

  • Egger, H., et al. (1982).[1] Pharmacokinetics of Aminoglutethimide. (Details the metabolic hydrolysis and acetylation pathways).

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your chemical supplier.[1]

Sources

Optimizing aminoglutethimide concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AG-OPT-2024 Assigned Specialist: Senior Application Scientist, Steroid Signaling Unit

Introduction: The "Selectivity Window" Paradox

Welcome to the technical support hub for Aminoglutethimide (AG) . If you are here, you are likely experiencing one of two problems: either your cells are dying due to off-target toxicity, or you are failing to see the specific steroid inhibition you expect.

The Core Challenge: Aminoglutethimide is a "dirty" inhibitor. It is not a magic bullet; it is a dose-dependent switch.

  • At Low Concentrations (~0.5 – 10 µM): It acts primarily as an Aromatase Inhibitor (CYP19A1) , blocking the conversion of androgens to estrogens.

  • At High Concentrations (>20 µM): It acts as a "Chemical Adrenalectomy" agent (CYP11A1/P450scc) , blocking the conversion of cholesterol to pregnenolone, effectively shutting down all steroidogenesis.[1]

This guide is structured to help you navigate this selectivity window without compromising experimental integrity.

Module 1: Solubility & Stock Preparation

Status: Critical Failure Point

The Issue: AG is hydrophobic. Users frequently report precipitation when adding high-concentration DMSO stocks directly to cell culture media, causing "crystal shock" that kills cells immediately, independent of drug mechanism.

Optimized Solubilization Protocol
VariableSpecificationNotes
Primary Solvent DMSO (Dimethyl sulfoxide)Ethanol is a secondary choice (lower solubility limit). Avoid aqueous buffers for stock.[2]
Max Solubility ~33 - 50 mg/mL (in DMSO)Practical working stock: 100 mM .
Storage -20°C (Aliquot immediately)Avoid freeze-thaw cycles. AG is stable for ~6 months at -20°C.
The "Step-Down" Dilution Method

Do not pipette 100 mM stock directly into a 10 mL dish. The local concentration spike will cause precipitation.

  • Prepare Master Stock: Dissolve AG powder in 100% DMSO to create a 100 mM stock. Vortex until clear.

  • Create Intermediate Stock: Dilute the Master Stock 1:10 in culture medium (without serum) to create a 10 mM working solution. Note: This solution may be cloudy initially; vortex immediately.

  • Final Application: Add the Intermediate Stock to your cell culture vessel to reach the desired final concentration (e.g., 10 µM).

  • Vehicle Control: You must run a DMSO-only control matching the final solvent percentage (keep DMSO < 0.1% to avoid cytotoxicity).

dilution_workflow cluster_0 Stock Prep cluster_1 Dilution Strategy node_powder AG Powder node_master Master Stock (100 mM) node_powder->node_master Dissolve node_dmso 100% DMSO node_dmso->node_master node_inter Intermediate (10 mM in Media) node_master->node_inter 1:10 Dilution (Vortex!) node_final Final Well (1-50 µM) node_master->node_final AVOID node_inter->node_final Add to Cells node_warning Warning: Direct addition causes crystallization

Figure 1: Step-Down Dilution Workflow to prevent compound precipitation in aqueous media.

Module 2: Dose-Response Optimization

Status: Variable Dependent

The Issue: Researchers often use a "standard" dose (e.g., 100 µM) found in old literature, unknowingly blocking all steroid pathways when they only intended to block aromatase.

Target-Specific Concentration Ranges
Target EnzymeBiological FunctionRecommended ConcentrationCell Model Example
Aromatase (CYP19A1) Converts Androgens → Estrogens0.5 µM – 10 µM MCF-7 (Breast Cancer)
Desmolase (CYP11A1) Converts Cholesterol → Pregnenolone20 µM – 100 µM H295R (Adrenal)
Non-Specific Toxicity Cell Death / Apoptosis> 200 µM All Lines

Key Insight: If you are studying estrogen-dependent growth in MCF-7 cells, a dose of 50 µM is likely too high; it may induce general steroid starvation rather than specific aromatase inhibition. Conversely, if you are studying adrenal steroidogenesis in H295R cells, 1 µM will likely be ineffective.

Module 3: Experimental Conditions & Signaling

Status: Requires Verification

The Issue: "I added AG, but my control and treated cells look the same." The Cause: You likely used standard Fetal Bovine Serum (FBS). Standard FBS is rich in bovine steroids (estradiol, cortisol, testosterone). These exogenous steroids bypass the enzymatic blockade you just created.

The "Charcoal-Stripped" Requirement

For any experiment involving AG, you must use Charcoal-Stripped FBS (CS-FBS) . This process removes lipophilic hormones (steroids) while retaining growth factors.

  • Protocol Adjustment: Switch cells to phenol-red free media + 5-10% CS-FBS for 24-48 hours prior to AG treatment to "wash out" stored intracellular steroids.

Mechanism of Action Visualization

mechanism_action Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Testosterone->CYP19A1 Estrone Estrone Estradiol Estradiol CYP11A1->Pregnenolone CYP19A1->Estrone CYP19A1->Estradiol AG_High Aminoglutethimide (High Dose >20µM) AG_High->CYP11A1 Blocks AG_High->CYP19A1 Blocks AG_Low Aminoglutethimide (Low Dose ~1-10µM) AG_Low->CYP19A1 Blocks

Figure 2: Dual-Inhibition Pathway. Note that High Dose AG blocks the entire cascade at the top, while Low Dose AG selectively targets the final aromatization step.

Module 4: Troubleshooting FAQ

Q1: My H295R cells are not responding to AG treatment (no decrease in cortisol/testosterone).

  • Diagnosis: H295R cells often have low basal steroidogenesis.

  • Fix: You must stimulate the pathway. Co-treat cells with Forskolin (10 µM) or cAMP to upregulate CYP enzyme expression and substrate flow. Measure the inhibition of the stimulated peak, not the basal level.

Q2: I see a reduction in cell viability at 100 µM. Is this specific drug toxicity?

  • Diagnosis: Likely off-target toxicity or solvent effect.

  • Fix: Check your DMSO %. If DMSO is >0.5%, it is toxic. If DMSO is <0.1% and cells are dying, it is likely off-target AG toxicity. Perform a CellTiter-Glo assay to normalize your steroid data against total viable cell number.

Q3: Can I use Aminoglutethimide to block glucocorticoids specifically?

  • Diagnosis: No.

  • Reasoning: AG blocks CYP11A1 (the very first step). This stops Glucocorticoids, Mineralocorticoids, AND Sex Steroids.[1][3] It is a "sledgehammer," not a scalpel. For specific glucocorticoid inhibition, consider Metyrapone (CYP11B1 inhibitor).

Q4: Why does my media turn cloudy when I add the drug?

  • Diagnosis: Precipitation.

  • Fix: You exceeded the solubility limit of AG in water (~1-2 mg/mL). Use the "Step-Down" dilution method described in Module 1. Ensure your media is warm (37°C) when adding the drug, as cold media accelerates precipitation.

References

  • PubChem. (n.d.). Aminoglutethimide Compound Summary. National Library of Medicine. [Link]

  • Sanderson, J. T., et al. (2000). 2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for endocrine disruption. Toxicological Sciences. [Link]

  • Santen, R. J., et al. (1978). Aminoglutethimide as treatment for metastatic breast cancer. The Lancet. [Link]

  • Hecker, M., et al. (2006). Human adrenocarcinoma (H295R) cells for rapid in vitro screening of effects on steroidogenesis. Toxicology and Applied Pharmacology. [Link]

Sources

Technical Support Center: Minimizing Aminoglutethimide-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminoglutethimide (AG) is a potent, albeit non-selective, inhibitor of steroidogenesis that targets Cytochrome P450scc (CYP11A1) and Aromatase (CYP19A1) .[1] While invaluable for modeling "chemical adrenalectomy" or studying hormone-dependent cancers (e.g., MCF-7, H295R models), its hydrophobicity and off-target mitochondrial toxicity frequently compromise experimental data.

This guide provides a self-validating framework to minimize AG toxicity. We move beyond simple "dose reduction" to address solvent compatibility, stability, and mechanistic validation.

Part 1: Solubility & Preparation (The Foundation)[2]

Q1: I observe crystal precipitation in my media immediately after adding Aminoglutethimide. How do I prevent this?

A: Precipitation indicates "solvent shock"—the rapid crashing out of hydrophobic compounds when introduced to an aqueous environment. AG is sparingly soluble in water but highly soluble in organic solvents.[2]

The Protocol:

  • Primary Solubilization: Dissolve AG powder in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Vortex or sonicate until the solution is perfectly clear.

  • The "Step-Down" Dilution (Critical Step): Do not pipette the 100% DMSO stock directly into the cell culture flask.

    • Prepare an intermediate working solution in culture media (e.g., 10x the final concentration) in a separate tube.

    • Vortex this intermediate vigorously.

    • Add this intermediate to your cells.

  • Final Solvent Limit: Ensure the final DMSO concentration in the well is < 0.1% (v/v) . Concentrations > 0.5% DMSO can induce membrane permeabilization and confound toxicity data.

Q2: Can I store AG stock solutions at 4°C?

A: No. Aqueous solutions of AG are unstable and should not be stored for more than 24 hours.

  • DMSO Stocks: Store at -20°C in single-use aliquots. Avoid freeze-thaw cycles, which can introduce micro-precipitates that serve as nucleation sites for larger crystals in culture.

  • Working Solutions: Prepare fresh immediately before treatment.

Part 2: Dose Optimization & Viability (The Thresholds)

Q3: My cells are detaching after 24 hours of treatment. Is this specific drug action or general cytotoxicity?

A: This is likely off-target cytotoxicity . While AG inhibits aromatase at low micromolar concentrations (~10 µM), researchers often use excessive doses (100–500 µM) to ensure total blockade, triggering mitochondrial stress and oxidative damage.

Dose-Response Strategy: Refer to the table below to select the "Therapeutic Window" for your specific target.

Target EnzymeIC50 (Approx.)[2][3][4][5]Recommended RangeToxicity Threshold
Aromatase (CYP19A1) 7.5 – 10 µM10 – 30 µM> 100 µM
P450scc (CYP11A1) ~20 µM30 – 100 µM> 200 µM
Non-Specific Toxicity N/AN/A> 500 µM (Cell line dependent)

Troubleshooting Step: If detachment occurs, perform a Trypan Blue exclusion assay or LDH release assay .

  • If viability > 90% but cells detach: The drug may be affecting adhesion proteins (integrins) or the extracellular matrix, a known artifact of high-dose steroid deprivation.

  • If viability is low: You have exceeded the toxic threshold. Reduce dose and supplement with antioxidants (see Part 4).

Part 3: Experimental Controls & Rescue (The Validation)

Q4: How do I prove that the phenotypic changes I see are due to steroid inhibition and not AG toxicity?

A: You must perform a "Rescue Experiment" (Add-back experiment). This is the gold standard for validating mechanism. If AG blocks the synthesis of Product B from Precursor A, adding exogenous Product B should restore the "normal" phenotype. If it does not, the observed effect is likely due to off-target toxicity.

Protocol: The Steroid Rescue Validation

  • Group 1 (Control): Vehicle only (0.1% DMSO).

  • Group 2 (Treatment): AG (e.g., 50 µM).

    • Expected Result: Loss of proliferation or specific signaling.

  • Group 3 (Rescue): AG (50 µM) + Exogenous Steroid (e.g., Estradiol 10 nM or Cortisol 100 nM).

    • Critical: Add the steroid simultaneously with AG.

  • Analysis:

    • If Group 3 resembles Group 1: The effect is specific (mechanism-based).

    • If Group 3 resembles Group 2: The effect is toxicity-based (irreversible damage).

Part 4: Mitigating Off-Target Effects (The Mechanism)

Q5: Are there specific supplements to protect mitochondria during AG treatment?

A: Yes. High-dose AG can generate free radicals, particularly via interaction with peroxidases (e.g., myeloperoxidase).

Mechanism of Action & Mitigation: AG blocks the conversion of Cholesterol to Pregnenolone in the mitochondria. This accumulation of cholesterol can alter mitochondrial membrane fluidity, while the drug itself can induce oxidative stress.

Visualizing the Pathway & Blockade:

AG_Pathway Cholesterol Cholesterol (Mitochondria) CYP11A1 Enzyme: P450scc (CYP11A1) Cholesterol->CYP11A1 Pregnenolone Pregnenolone CYP11A1->Pregnenolone Androgens Androgens (Testosterone/Androstenedione) Pregnenolone->Androgens Multi-step CYP19A1 Enzyme: Aromatase (CYP19A1) Androgens->CYP19A1 Estrogens Estrogens (Estradiol) CYP19A1->Estrogens Toxicity Off-Target Toxicity (ROS / Mitochondrial Stress) AG Aminoglutethimide (Inhibitor) AG->CYP11A1 Blocks AG->CYP19A1 Blocks AG->Toxicity High Dose (>100 µM)

Figure 1: Mechanism of Action. AG inhibits P450scc and Aromatase.[1][5] High doses lead to off-target ROS generation.

Recommendation:

  • Melatonin Pretreatment: Pre-incubating cells with Melatonin (1 nM) has been shown to enhance the inhibitory effect of AG on aromatase, potentially allowing for lower AG doses and reduced toxicity [6].

  • Media Formulation: Ensure media contains adequate Selenium and Transferrin (common in H295R supplementation) to support antioxidant enzymes.

References
  • MedChemExpress. Aminoglutethimide Product Data Sheet. Retrieved from

  • Cayman Chemical. Aminoglutethimide Solubility and Stability Data. Retrieved from

  • Fassnacht, M., et al. (1998). Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line.[3][6][7] Journal of Endocrinology.[6] Retrieved from

  • Santen, R. J., et al. (1982). Basic Studies on Aminoglutethimide.[2][5][8][9][10][11] Cancer Research.[5][6] Retrieved from

  • Gerson, C., et al. (2006). Aminoglutethimide-Induced Protein Free Radical Formation on Myeloperoxidase.[8] Chemical Research in Toxicology. Retrieved from

  • Martínez-Campa, C., et al. (2005). Melatonin enhances the inhibitory effect of aminoglutethimide on aromatase activity in MCF-7 human breast cancer cells.[12] Breast Cancer Research and Treatment.[1][5] Retrieved from

Sources

Technical Support Center: Overcoming Aminoglutethimide Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanisms and Protocols for Reversing Resistance in Cancer Models Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Aminoglutethimide (AG) Paradox

Welcome to the Technical Support Center. You are likely here because your aminoglutethimide (AG) treatment protocols are failing in your cancer models.

While AG is clinically obsolete (replaced by third-generation aromatase inhibitors like letrozole), it remains a critical mechanistic probe in drug development. It is a "dirty" inhibitor, targeting both CYP19A1 (Aromatase) and CYP11A1 (P450scc) . This dual action makes it a unique tool for studying steroidogenesis, but it also creates complex resistance profiles.

This guide treats your experimental failure as a diagnostic challenge, split into three "Support Tickets" representing the distinct biological failures of the drug.

Ticket #001: Pharmacokinetic Failure (The Metabolic Sink)

User Report: "My plasma concentrations of AG are dropping rapidly in my in vivo rat/rabbit models despite constant dosing. Efficacy is lost after 3-7 days."

Root Cause Analysis: Auto-Induction

Unlike modern inhibitors, AG is a potent auto-inducer . It binds to the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), upregulating the hepatic enzymes (specifically CYP2C19, CYP3A4, and CYP2B1) responsible for its own metabolism. You are essentially training the liver to destroy the drug.

Troubleshooting & FAQs

Q: How do I confirm if auto-induction is the cause of resistance? A: You must perform a comparative Pharmacokinetic (PK) time-course.

  • Day 1: Administer single dose AG. Measure AUC (Area Under Curve) at 0, 2, 4, 8, 12, 24 hours.

  • Day 14: After daily dosing, repeat the AUC measurement.

  • Diagnosis: If Day 14 AUC is <50% of Day 1 AUC, you have auto-induction.

Q: Can I overcome this by simply increasing the dose? A: No. Increasing the dose often accelerates the induction (a feed-forward loop) and increases toxicity (lethargy/ataxia) without restoring therapeutic levels.

  • Solution: In animal models, you must switch to continuous infusion (osmotic pumps) to overwhelm the metabolic clearance, or co-administer a broad-spectrum P450 suicide inhibitor (e.g., 1-aminobenzotriazole) for short-term mechanistic studies (Note: This blocks all metabolism, so use only for acute validation).

Data Visualization: The Auto-Induction Loop

AutoInduction cluster_0 The Metabolic Sink AG Aminoglutethimide (Drug) Liver Hepatocyte (Liver Cell) AG->Liver Entry PXR Nuclear Receptors (PXR/CAR) Liver->PXR Activates CYP CYP Enzymes (CYP2C19/3A4) PXR->CYP Upregulates Transcription CYP->AG Metabolizes Metabolism Accelerated Clearance CYP->Metabolism Increases Rate Drop Therapeutic Failure Metabolism->Drop Low Plasma [Conc]

Caption: Figure 1.[1][2] The auto-induction feedback loop where AG accelerates its own clearance via nuclear receptor activation.

Ticket #002: Molecular Escape (The Signaling Crosstalk)

User Report: "My MCF-7aro cells are growing in the presence of AG, even though I confirmed aromatase inhibition. The drug is hitting the target, but the cells don't care."

Root Cause Analysis: Ligand-Independent Activation

The tumor cells have switched survival pathways. Under the stress of estrogen deprivation (caused by AG), the cells upregulate HER2 (ErbB2) and EGFR . These kinases activate the MAPK/ERK and PI3K/Akt pathways, which can phosphorylate the Estrogen Receptor (ER) at Serine-118 or Serine-167. This activates the ER without estrogen binding.

Troubleshooting & FAQs

Q: How do I validate this "Crosstalk" mechanism in my resistant line? A: You need a "Rescue Assay" using specific kinase inhibitors.

  • Step 1: Treat resistant cells with AG (baseline growth).

  • Step 2: Add Trastuzumab (HER2 blocker) or Gefitinib (EGFR blocker).

  • Step 3: Add Everolimus (mTOR blocker).

  • Result: If growth stops only when AG is combined with a kinase inhibitor, you have confirmed signaling crosstalk resistance.

Q: My Western Blot shows low ER levels. Is this normal? A: Yes. In acquired resistance, ER expression often decreases (but does not disappear), while HER2/EGFR levels skyrocket. The remaining ER is hypersensitive.

Protocol: Establishing the AG-Resistant Model (MCF-7aro/AG-R)

Standard MCF-7 cells have low aromatase. You must use MCF-7aro (transfected) cells.

  • Base Media: MEM with 10% Charcoal-Stripped Serum (CSS) .

    • Critical: Regular FBS contains estrogen. AG cannot inhibit estrogen that is already present. CSS removes hormones, forcing cells to synthesize estrogen from the substrate.

  • Substrate: Supplement with 1 nM Testosterone (the precursor).

  • Induction Phase:

    • Start AG treatment at IC50 (approx. 10 µM).

    • Passage cells weekly.[3]

    • Every 2 weeks, double the AG concentration until reaching 100 µM.

  • Selection: Isolate colonies that survive >3 months.

  • Validation: Treat with 100 µM AG. If proliferation >80% of control, resistance is established.

Data Visualization: Signaling Crosstalk

Crosstalk AG Aminoglutethimide Aromatase Aromatase (CYP19A1) AG->Aromatase Inhibits Estrogen Estrogen (Depleted) Aromatase->Estrogen Blocked ER Estrogen Receptor (Phosphorylated) Estrogen->ER Ligand Binding (Absent) HER2 HER2 / EGFR (Upregulated) MAPK MAPK / PI3K Signaling HER2->MAPK Activates MAPK->ER Ligand-Independent Phosphorylation (Ser118) Growth Tumor Proliferation (RESISTANCE) ER->Growth Transcription

Caption: Figure 2. The switch from Ligand-Dependent to Ligand-Independent ER activation via HER2/MAPK crosstalk.

Ticket #003: The Adrenal Reflex (In Vivo Specific)

User Report: "My xenograft tumors shrank for 2 weeks, then regrew rapidly. Serum analysis shows massive spikes in ACTH and Androgens."

Root Cause Analysis: Loss of Negative Feedback

AG inhibits CYP11A1 (P450scc) in the adrenal glands, blocking cortisol synthesis.

  • Low cortisol triggers the pituitary to release ACTH .

  • ACTH screams at the adrenal gland to work harder.

  • This "reflex" overrides the AG blockade, causing a breakthrough in adrenal androgens (androstenedione), which the tumor then converts to estrogen (if aromatase isn't 100% blocked).

Troubleshooting & FAQs

Q: How do I fix the adrenal reflex in mice? A: You must simulate the clinical "Hydrocortisone Rescue."

  • Protocol: Co-administer Hydrocortisone (10-20 mg/kg/day) or Dexamethasone.

  • Mechanism: This provides the negative feedback to the pituitary, shutting down ACTH release and preventing the adrenal override.

Q: Why not just use adrenalectomized mice? A: That is the gold standard, but high maintenance. If you use intact mice with AG, glucocorticoid supplementation is mandatory , not optional.

Summary of Experimental Solutions

Failure ModeBiomarker SignalCorrective Action
PK Failure Decreased Plasma AUC (Day 14 vs Day 1)Use continuous infusion or switch to non-inducing AIs (Letrozole) for chronic studies.
PD Failure (In Vitro) High p-HER2 / p-MAPK; Growth in AGCombine AG with Trastuzumab, Lapatinib, or Everolimus.
Adrenal Reflex (In Vivo) High ACTH; High AndrostenedioneCo-administer Hydrocortisone/Dexamethasone to suppress ACTH.
Assay Artifact No inhibition in Control groupCheck Serum: Ensure Charcoal-Stripped Serum (CSS) is used.

References

  • Santen, R. J., et al. (1978). "Aminoglutethimide as treatment for metastatic breast cancer." Annals of Internal Medicine. Link

  • Lønning, P. E. (1990).[4] "Aminoglutethimide enzyme induction: pharmacological and endocrinological implications." Cancer Chemotherapy and Pharmacology. Link

  • Hole, S., et al. (2015). "New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane."[3][5][6] International Journal of Oncology. Link

  • Shou, J., et al. (2004). "Mechanisms of tamoxifen resistance: increased estrogen receptor-HER2/neu cross-talk in ER/HER2-positive breast cancer." Journal of the National Cancer Institute. Link

  • Chen, S., et al. (1998). "MCF-7aro, a sensitive, aromatase-expressing breast cancer cell line for the study of aromatase inhibitors."[7] Breast Cancer Research and Treatment.[3][7] Link

End of Technical Guide. For further assistance with experimental design, please contact the Application Science team.

Sources

Technical Support Center: Optimizing Aminoglutethimide Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Selectivity of Aminoglutethimide (AG) for Aromatase (CYP19A1) Ticket ID: AG-SEL-2024-X Status: Open for Troubleshooting

Welcome to the Aromatase Inhibitor Development Hub

Authorized Personnel Only. Proceed with experimental validation protocols.

Executive Summary: Aminoglutethimide (AG) represents the "first-generation" paradox in aromatase inhibition. While it effectively suppresses estrogen production, its lack of selectivity causes "medical adrenalectomy" by inhibiting CYP11A1 (Cholesterol Side-Chain Cleavage enzyme).[1] This guide addresses the structural and experimental bottlenecks in refining AG analogs to target CYP19A1 while sparing adrenal steroidogenesis.

Module 1: Structural Modification & SAR Troubleshooting

Issue: My AG analog retains high potency against CYP19A1 but fails to spare CYP11A1 (Desmolase).

Diagnosis: The "Aniline Trap"

The primary cause of non-selectivity in the original AG scaffold is the 4-aminophenyl (aniline) moiety. In AG, the primary amine binds to the heme iron of the cytochrome P450. However, this interaction is promiscuous, allowing AG to fit into the active sites of both CYP19A1 and CYP11A1 (and to a lesser extent, CYP11B1).[1]

Resolution: The Pyridyl Switch

To improve selectivity, you must alter the heme-coordinating nitrogen source.[1]

Protocol:

  • Replace the Phenyl Ring: Substitute the 4-aminophenyl group with a 4-pyridyl group (e.g., Rogletimide/Pyridoglutethimide).[1]

  • Mechanism: The pyridyl nitrogen provides a more rigid and specific coordination geometry compatible with the CYP19A1 active site, but it is sterically or electronically less favorable for the CYP11A1 pocket.[1]

  • The Trade-off: Be aware that while selectivity increases (sparing cortisol synthesis), absolute potency often decreases.[1] You may need to increase dosage or further modify the glutarimide ring to regain binding affinity.

Data Comparison: Selectivity Shift

Compound CYP19A1 IC50 (nM) CYP11A1 IC50 (µM) Selectivity Ratio (CYP11/CYP19) Adrenal Toxicity Risk
Aminoglutethimide (Racemic) 600 20 ~33 High (Requires Hydrocortisone)
Rogletimide (Pyridyl analog) ~2,000 >100 >50 Low (No supplementation needed)

| Letrozole (3rd Gen Benchmark) | 2.5 | >10,000 | >4,000 | Negligible |[1]

Analyst Note: The shift to Rogletimide demonstrates that removing the aniline donor is critical for selectivity, even if potency suffers initially [1, 2].

Module 2: Chirality & Enantiomeric Resolution

Issue: I am using a racemic mixture of AG, and the toxicity profile is inconsistent.

Diagnosis: Isomeric Interference

Aminoglutethimide possesses a chiral carbon at the 3-position of the piperidinedione ring. The enantiomers do not bind equally to the target enzymes.

  • R-(+)-AG: significantly more potent against Aromatase (approx. 30-40x more than S-isomer).[1]

  • S-(-)-AG: Less potent against Aromatase but retains significant inhibitory activity against CYP11A1 (Desmolase).[1]

Resolution: Chiral Purification

Do not use racemic AG for selectivity assays. You must isolate the R-(+) enantiomer .

Workflow:

  • Separation: Use Chiral HPLC with a polysaccharide-based stationary phase (e.g., Chiralcel OD-H).[1]

  • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine.

  • Validation: Verify optical rotation. The R-isomer is dextrorotatory (+).[2]

Visualizing the Pathway Blockade:

Steroidogenesis_Blockade Cholesterol Cholesterol CYP11A1 CYP11A1 (Desmolase) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Multi-step Cortisol Cortisol/Aldosterone Pregnenolone->Cortisol Adrenal Pathway CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Estrogen Estrogens (Estradiol/Estrone) CYP11A1->Pregnenolone CYP19A1->Estrogen RacemicAG Racemic AG (Non-Selective) RacemicAG->CYP11A1 Blocks RacemicAG->CYP19A1 Blocks Rogletimide Rogletimide/R-AG (Selective) Rogletimide->CYP11A1 No Effect Rogletimide->CYP19A1 Blocks

Figure 1: Mechanism of Action.[1] Racemic AG blocks the upstream CYP11A1 (causing adrenal failure), whereas selective analogs target only the downstream CYP19A1.

Module 3: Assay Troubleshooting (Tritiated Water Release)

Issue: High background noise or low sensitivity in the [³H]H₂O release assay.

Diagnosis: Substrate Purity & Extraction Efficiency

The tritiated water release assay measures the release of ³H from the C-1β position of androstenedione during aromatization. High background usually indicates:

  • Radiochemical Impurity: Free ³H in the substrate stock.

  • Inefficient Charcoal Extraction: Failure to remove unreacted steroid substrate before scintillation counting.[1]

Resolution: Optimized Protocol

Step-by-Step Guide:

  • Substrate Prep: Use [1β-³H]Androstenedione.[1] Critical: Purify the stock via Thin Layer Chromatography (TLC) or HPLC immediately before use to remove degradation products.

  • Incubation:

    • Mix Microsomes (Placental or Recombinant CYP19) + NADPH Generating System + Inhibitor (AG analog).[1]

    • Initiate with Substrate (Km is approx 20-50 nM).[1] Incubate 15-30 mins at 37°C.

  • Termination & Extraction (The Crucial Step):

    • Stop reaction with Chloroform or Silicotungstic acid.[1]

    • Add Dextran-Coated Charcoal (DCC) slurry.[1] Vortex vigorously.

    • Centrifuge at 2000xg for 15 mins.

    • Check: The pellet contains the unreacted steroid. The supernatant contains the ³H₂O.

  • Counting: Aliquot the supernatant into scintillant.

    • Self-Validation: Run a "Zero-Time" blank (add stop solution before enzyme).[1] If Blank CPM > 5% of Total CPM, re-purify substrate [3, 4].[1]

FAQ: Common Experimental Hurdles

Q1: Why does my IC50 shift between cell-free microsomes and whole-cell assays (e.g., JEG-3 or MCF-7)? A: AG is hydrophilic.[1] In whole-cell assays, membrane permeability becomes a rate-limiting factor.[1] Furthermore, intracellular NADPH concentrations in live cells may buffer the inhibition effect.[1] Always report both values. Cell-free measures binding affinity; cell-based measures therapeutic potential.[1]

Q2: Can I use computational docking to predict selectivity? A: Yes. Focus on the Glu302 and Ala306 residues in the CYP19A1 active site.

  • Target: Selective inhibitors (like Letrozole or modified AG) utilize the hydrophobic pocket near Ala306.

  • Avoid: Interactions that mimic the cholesterol side-chain binding in CYP11A1 (specifically residues interacting with the C20-C22 bond of cholesterol).

References
  • Santen, R. J., et al. (1981).[1] "Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma." Annals of Internal Medicine.

  • Foster, A. B., et al. (1986).[1] "Structure-activity relationships for inhibition of aromatase by aminoglutethimide and its analogues." Journal of Medicinal Chemistry.

  • Thompson, E. A., & Siiteri, P. K. (1974).[1] "Utilization of oxygen and reduced nicotinamide adenine dinucleotide phosphate by human placental microsomes during aromatization of androstenedione." Journal of Biological Chemistry.

  • Graves, P. E., & Salhanick, H. A. (1979).[1] "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." Endocrinology.

Sources

Technical Support Center: Optimizing Experimental Consistency with Aminoglutethimide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Aminoglutethimide (AG) is a potent, non-selective inhibitor of steroidogenesis, primarily targeting CYP11A1 (P450scc) and CYP19A1 (Aromatase) .[1] While it is a gold-standard reference compound in endocrinology and oncology research, its physicochemical properties and metabolic complexity often lead to significant experimental variability.

This guide addresses the three most common sources of inconsistency: solubility limits , serum interference , and metabolic polymorphism .

Troubleshooting Guide (Q&A)

Category A: Solubility & Formulation

Q: My stock solution appears clear, but I see crystal formation when adding it to cell culture media. How do I prevent this? A: This is a classic "solvent shock" phenomenon. Aminoglutethimide is hydrophobic (Class II BCS) and sparingly soluble in aqueous buffers.

  • The Cause: Rapid dilution of a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media causes local precipitation before the compound can disperse.

  • The Fix:

    • Intermediate Dilution: Create a 1000x sub-stock in DMSO. For a 10 µM final concentration, do not pipette 0.1 µL of 100 mM stock. Instead, dilute the stock to 10 mM in DMSO, then add 1 µL per mL of medium.

    • Warm the Media: Ensure your culture medium is at 37°C before addition.

    • Vortex Immediately: Vortex the media tube while adding the drug solution, not after.

Q: Can I store aqueous dilutions of Aminoglutethimide? A: No. While the solid powder is stable for years at -20°C, aqueous solutions are unstable.

  • Protocol: Prepare aqueous dilutions fresh daily.

  • Stock Storage: Anhydrous DMSO stocks (10–50 mM) can be stored at -20°C for up to 6 months if protected from light and moisture. Use amber glass vials to prevent photodegradation.

Category B: Cellular Assay Variability

Q: Why are my IC50 values for aromatase inhibition shifting between experiments? A: The most common culprit is the Fetal Bovine Serum (FBS) .

  • The Mechanism: Standard FBS contains endogenous steroids (estrogens, androgens) that compete with your substrate or mask the inhibition effect. Furthermore, albumin in serum binds AG non-specifically, reducing the free drug concentration.

  • The Fix: You must use Charcoal-Stripped Serum (CSS) .[2]

    • Validation: Run a "Serum-Free" control (if cell viability permits) or compare lots of CSS. Lot-to-lot variability in stripping efficiency can shift IC50s by 2-5 fold.

Category C: In Vivo & Metabolic Inconsistency

Q: My animal model shows decreasing efficacy after 3-7 days of constant dosing. Is the drug degrading? A: Likely not. You are observing auto-induction .[3]

  • The Mechanism: Aminoglutethimide induces the hepatic enzymes responsible for its own metabolism (specifically CYP450 isoforms). This shortens the plasma half-life significantly (e.g., from ~12.5h to ~7h in humans) after chronic dosing.

  • The Fix: Monitor plasma levels (PK study) at Day 1 and Day 7. Adjust dosage frequency to account for increased clearance.

Q: Why do I see massive variability in drug clearance between different test subjects? A: Aminoglutethimide is subject to N-Acetylation polymorphism .

  • The Mechanism: It is metabolized by N-acetyltransferase 2 (NAT2).[4][5] Subjects (humans or specific animal strains) are genetically "Fast" or "Slow" acetylators.[4][5] Fast acetylators clear the drug 2x faster than slow acetylators.[3]

  • The Fix: Genotype your models for NAT2 status or stratify data based on acetylation phenotype.

Technical Deep Dive: Mechanisms of Action & Failure

To troubleshoot effectively, one must visualize where the failure occurs. Below are the critical pathways involving Aminoglutethimide.

Figure 1: Mechanism of Action (Steroidogenesis Blockade)

Caption: AG blocks the conversion of Cholesterol to Pregnenolone (CYP11A1) and Androgens to Estrogens (CYP19A1).

Steroidogenesis Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Multi-step Testosterone Testosterone Androstenedione->Testosterone CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Testosterone->CYP19A1 Estrone Estrone Estradiol Estradiol CYP11A1->Pregnenolone CYP19A1->Estrone CYP19A1->Estradiol AG Aminoglutethimide AG->CYP11A1 Inhibits (Ki ~20 µM) AG->CYP19A1 Inhibits (Ki ~0.6 µM)

Figure 2: Metabolic Variability (The Acetylation Trap)

Caption: Variable clearance rates are driven by NAT2 polymorphism and auto-induction loops.

Metabolism cluster_0 Genotypic Variability AG_Plasma Aminoglutethimide (Plasma) NAT2 NAT2 Enzyme (Liver) AG_Plasma->NAT2 CYP450 CYP450 Enzymes AG_Plasma->CYP450 Induces Expression N_Acetyl_AG N-Acetyl-Aminoglutethimide (Inactive Metabolite) NAT2->N_Acetyl_AG Acetylation CYP450->AG_Plasma Increases Clearance Fast Fast Acetylator (Rapid Clearance) Fast->NAT2 High Expression Slow Slow Acetylator (Toxicity Risk) Slow->NAT2 Low Expression

Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a precipitation-resistant stock for cell culture.

ParameterSpecificationNotes
Solvent DMSO (Anhydrous, ≥99.9%)Ethanol is a secondary choice but evaporates faster.
Concentration 100 mMSolubility limit is ~10 mg/mL. Do not exceed.
Storage -20°CUse amber glass vials.
Shelf Life 6 MonthsDiscard if solution turns yellow/brown.

Step-by-Step:

  • Weigh 23.23 mg of Aminoglutethimide powder.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber vials to avoid freeze-thaw cycles.

Protocol B: Setting up the Aromatase Inhibition Assay

Objective: Measure IC50 without serum interference.

  • Cell Line: MCF-7 (aromatase-overexpressing) or JEG-3 cells.

  • Media Prep (Critical Step):

    • Use Phenol Red-Free DMEM.

    • Supplement with 10% Charcoal-Stripped Fetal Bovine Serum (CSS) .

    • Why? Phenol red mimics estrogen; normal FBS contains estrogen. Both invalidate the assay.

  • Seeding: Plate cells and allow 24h attachment in CSS media.

  • Treatment:

    • Prepare 1000x dilutions of AG in DMSO (e.g., 0.1, 1.0, 10, 100 mM).

    • Add 1 µL of drug dilution per 1 mL of media.

    • Substrate: Add Testosterone (10 nM) as the substrate for aromatase.

  • Incubation: 24–48 hours.

  • Readout: Measure Estradiol production via ELISA or RIA.

Quantitative Reference Data

PropertyValueImplication for Research
Molecular Weight 232.28 g/mol Use for molarity calculations.
Water Solubility ~2.5 mg/mLVery low. Risk of precipitation in PBS.
DMSO Solubility ~10-33 mg/mLPreferred solvent for stock solutions.
IC50 (Aromatase) ~0.6 - 10 µMVaries by cell type and substrate conc.
IC50 (P450scc) ~20 - 50 µMRequires higher doses than aromatase inhibition.
Chirality Racemic (DL)D(+) isomer is ~40x more potent vs aromatase.

References

  • Cayman Chemical. (2022).[6] Aminoglutethimide Product Information & Solubility Data. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2145, Aminoglutethimide. Link

  • Santen, R. J., et al. (1982). Aminoglutethimide: Scientific Profile. Cancer Research. Link

  • Coombes, R. C., et al. (1982). Polymorphically acetylated aminoglutethimide in humans. British Journal of Cancer. Link

  • Sigma-Aldrich. (2025). Protocol for Charcoal-Stripping FBS to Deplete Hormones. Link

Sources

Protocol refinement for long-term aminoglutethimide treatment studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Term Aminoglutethimide (AG) Protocols

  • Status: Operational

  • Operator: Senior Application Scientist

  • Subject: Protocol Refinement for Chronic CYP11A1/CYP19A1 Inhibition

Executive Summary

Aminoglutethimide (AG) remains a unique pharmacological tool due to its dual mechanism: it inhibits aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (CYP11A1/P450scc) .[1][2] While modern agents (e.g., Letrozole) are more specific for aromatase, AG is indispensable for research requiring broad "medical adrenalectomy" or Cushing’s syndrome modeling.

However, AG is a "dirty" drug with complex pharmacokinetics. It induces its own metabolism (auto-induction ), leading to a rapid decline in plasma half-life during chronic dosing. This guide addresses the three most common failure points in long-term AG studies: loss of efficacy due to auto-induction , adrenal crisis management , and in vitro solubility issues .

Module 1: Pharmacokinetics & Dosing (The Auto-Induction Paradox)

User Query: "We observed a significant drop in cortisol suppression efficacy after Day 14, despite maintaining the initial effective dose. Is the compound degrading?"

Technical Diagnosis: The compound is likely stable; your biological system is adapting. AG is a potent inducer of hepatic microsomal enzymes (specifically CYP1A2, CYP2C19, and CYP3A4).

  • Mechanism: AG binds to nuclear receptors (likely PXR/CAR), upregulating the transcription of the very enzymes that metabolize it.

  • Impact: The plasma half-life (

    
    ) of AG typically crashes from ~12.5 hours  (single dose) to ~7 hours  (chronic dosing) within 2-4 weeks.
    
Protocol: The Escalating Dose Regimen

To maintain therapeutic thresholds (


 plasma concentration), you cannot use a static dose.
  • Phase I (Induction - Days 1-14):

    • Dose: 250 mg orally, twice daily (BID).

    • Goal: Establish tolerance and initiate enzyme induction without overwhelming CNS side effects (lethargy).

  • Phase II (Maintenance - Day 15+):

    • Dose: Increase to 250 mg, four times daily (QID).

    • Logic: The frequency must increase to potentialize the shortened half-life.

  • Validation Step:

    • Perform Trough Plasma Concentration monitoring at Day 28.

    • Target: 10–25

      
      .
      
Visualization: The Auto-Induction Feedback Loop

AutoInduction AG_Dose Aminoglutethimide (Input) Plasma_Level Plasma Concentration (Therapeutic Effect) AG_Dose->Plasma_Level Absorption Liver Hepatic Microsomes (CYP3A4, CYP1A2) Metabolism Metabolic Degradation Liver->Metabolism Accelerates Metabolism->Plasma_Level Reduces (-) Plasma_Level->Liver Induces Expression (+)

Figure 1: The Auto-Induction Loop. Chronic exposure leads to upregulation of hepatic enzymes, creating a negative feedback loop that reduces plasma concentration.

Module 2: Endocrine Management (The "Block and Replace" Strategy)

User Query: "Our animal models are exhibiting weight loss, severe lethargy, and electrolyte imbalances (hyponatremia). Is this direct drug toxicity?"

Technical Diagnosis: This is likely Adrenal Insufficiency (Addisonian Crisis) , not direct toxicity. By inhibiting CYP11A1, you are blocking the conversion of Cholesterol to Pregnenolone.[2] This shuts down all downstream steroids: Glucocorticoids (Cortisol) AND Mineralocorticoids (Aldosterone).

  • The Trap: If you block cortisol without replacement, the pituitary senses low cortisol and screams with ACTH. High ACTH can eventually override the AG block (Reflex Hypersecretion).

Protocol: Hydrocortisone (HC) Co-administration

You must decouple the "blocking" efficacy from the "survival" physiology.

ComponentRoleDosage Strategy (Human Equivalent)
Aminoglutethimide The Blocker: Inhibits CYP11A1/CYP19A1.250 mg QID (as per Module 1).
Hydrocortisone The Replacement: Prevents adrenal crisis.20–30 mg/day (divided dose).
Fludrocortisone The Salt-Retainer: Replaces Aldosterone.0.05–0.1 mg/day (Only if orthostatic hypotension or hyponatremia occurs).

Step-by-Step Workflow:

  • Baseline: Measure baseline ACTH and Cortisol.

  • Initiation: Start AG and HC simultaneously.

  • Monitoring: Check electrolytes (Na+/K+) weekly.

    • High K+ / Low Na+ indicates mineralocorticoid deficiency

      
       Add Fludrocortisone.
      
  • Endpoint Verification: To prove AG efficacy, you cannot measure Cortisol (since you are supplementing it). You must measure upstream precursors (e.g., 17-OH-Progesterone or Androstenedione), which should remain suppressed.

Visualization: Steroidogenesis Blockade

SteroidBlock Cholesterol Cholesterol CYP11A1 Enzyme: CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone CYP11A1->Pregnenolone Cortisol Cortisol (Glucocorticoid) Pregnenolone->Cortisol Multi-step Aldosterone Aldosterone (Mineralocorticoid) Pregnenolone->Aldosterone Multi-step AG Aminoglutethimide (Inhibitor) AG->CYP11A1 BLOCKS HC_Supp Hydrocortisone Supplementation HC_Supp->Cortisol Replaces Function

Figure 2: Site of Action. AG inhibits the rate-limiting step (Cholesterol to Pregnenolone).[1] Without downstream supplementation (Yellow), the organism suffers total steroid collapse.

Module 3: In Vitro Assay Optimization

User Query: "We are seeing inconsistent IC50 values in cell-based assays. The drug seems to precipitate in culture media."

Technical Diagnosis: AG is a BCS Class II drug (Low Solubility, High Permeability). It is lipophilic but poorly soluble in aqueous buffers (water solubility


 2 mg/mL). Direct addition to media often causes micro-precipitation that is invisible to the naked eye but skews concentration data.
Protocol: Solvent Carrier System
  • Stock Preparation:

    • Dissolve AG in 100% DMSO to create a 100 mM stock solution.

    • Note: Do not use Ethanol; AG stability is superior in DMSO.

  • Working Solution (The "Intermediate Step"):

    • Do NOT spike 100 mM stock directly into the cell well.

    • Create a 10x working solution in culture media without serum first. Vortex vigorously.

  • Final Application:

    • Add the 10x solution to the cells.

    • Limit: Ensure final DMSO concentration is

      
       to avoid solvent toxicity masking the drug effect.
      

Module 4: Safety & Toxicity Monitoring

User Query: "Subjects are developing a skin rash and severe drowsiness. Should we discontinue?"

Technical Diagnosis:

  • Drowsiness: AG is structurally related to glutethimide (a hypnotic). CNS depression is dose-dependent and usually transient (tolerance develops within 1–2 weeks).

  • Rash: A morbilliform (measles-like) rash occurs in ~1/6th of subjects, usually around Day 10.

Troubleshooting Table:

SymptomTimeframeAction Required
Lethargy/Ataxia Days 1–7Do not stop. Reduce dose transiently, then re-escalate. Tolerance usually develops by Day 14.
Skin Rash Days 8–14Monitor. Usually self-limiting. If accompanied by fever/blisters, discontinue (rare Stevens-Johnson risk).
Hypothyroidism ChronicAG blocks organification of iodine. Monitor TSH/T4 every 4 weeks. Supplement Levothyroxine if TSH rises.

References

  • Mechanism of Action (Steroidogenesis): Aminoglutethimide: Review of pharmacology and clinical use. National Institutes of Health (NIH). Link

  • Auto-Induction & Half-Life: Basic Studies on Aminoglutethimide. PubMed. Link

  • Dosing & Side Effects: Aminoglutethimide Dosage and Side Effects. Drugs.com. Link

  • Solubility & Chemistry: Aminoglutethimide Structure and Solubility Data. MedKoo Biosciences. Link

  • Cushing's Syndrome Protocols: Medical Treatment of Cushing's Syndrome.[1][3][4][5][6] Endocrinology and Metabolism. Link

Sources

Technical Support Center: Aminoglutethimide (AG) Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dirty" Inhibitor

Aminoglutethimide (AG) is a powerful but "promiscuous" compound. While historically used as a first-generation aromatase inhibitor (AI), its utility in modern research requires strict control over experimental conditions. Unlike third-generation AIs (e.g., Letrozole) which are highly specific, AG possesses a dual mechanism of action dependent on concentration:

  • Low Concentration: Inhibits Aromatase (CYP19A1).[1]

  • High Concentration: Inhibits Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1), effectively shutting down all steroidogenesis (chemical adrenalectomy).[1]

Critical Warning: Most experimental failures with AG arise from two sources: loss of enzymatic specificity due to incorrect dosing, and metabolic auto-induction that alters the pharmacokinetics of co-administered drugs.

Module 1: Defining the Specificity Window (Aromatase vs. P450scc)

User Issue: "I am using AG to block estrogen synthesis in my cell line, but I am observing broad cytotoxicity and a drop in cortisol/corticosterone levels."

Root Cause: You have likely exceeded the specificity threshold. At concentrations >10 µM, AG begins to inhibit P450scc in the mitochondria, blocking the conversion of cholesterol to pregnenolone. This starves the cell of all downstream steroids (glucocorticoids, mineralocorticoids, and sex steroids).

Data: Enzymatic Inhibition Constants
Enzyme TargetFunctionIC50 (Approx.)[2][3][4][5][6][7]Experimental Implication
Aromatase (CYP19A1) Converts Androgens

Estrogens
~10 µM Target range for breast cancer models.[5]
P450scc (CYP11A1) Converts Cholesterol

Pregnenolone
~20 - 40 µM "Chemical Adrenalectomy." Blocks cortisol/aldosterone.
11

-Hydroxylase
Cortisol synthesis step>100 µM Minor inhibition, usually negligible at AI doses.
Troubleshooting Protocol: Establishing Specificity

To validate that your observed phenotype is due to aromatase inhibition and not general steroid starvation, you must run a rescue control.

  • Treatment Arm: Cells + Androstenedione (Substrate) + AG (10 µM).

    • Expected Result: Low Estrogen.

  • Rescue Arm: Cells + Androstenedione + AG (10 µM) + Estradiol (1 nM) .

    • Logic: If AG is only blocking aromatase, adding the final product (Estradiol) should reverse the phenotype.

  • Toxicity Control: Cells + AG (10 µM) + Pregnenolone .

    • Logic: If AG is hitting P450scc (upstream), adding Pregnenolone bypasses the block. If cells recover, your AG dose was too high and hit the mitochondria.

Pathway Visualization: The Dual Blockade

SteroidogenesisBlockade Cholesterol Cholesterol P450scc P450scc (CYP11A1) Cholesterol->P450scc Pregnenolone Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Multiple Steps Cortisol Cortisol/Corticosterone Pregnenolone->Cortisol Glucocorticoid Pathway Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Estrone Estrone (Estrogen) P450scc->Pregnenolone Aromatase->Estrone AG_High AG (>20 µM) High Dose AG_High->P450scc BLOCKS AG_Low AG (~10 µM) Low Dose AG_Low->Aromatase BLOCKS

Figure 1: Differential inhibition sites of Aminoglutethimide based on concentration. Note the upstream blockade at high doses affects all steroid lineages.

Module 2: The "Auto-Induction" Artifact (PK/PD Interactions)

User Issue: "My co-administered drug (Dexamethasone or Warfarin) is losing efficacy in animal models when combined with AG, despite dosing correctly."

Root Cause: AG is a potent inducer of hepatic microsomal enzymes (specifically CYP3A4, CYP2C19, and CYP2B1). This leads to two critical artifacts in in vivo experiments:

  • Hetero-induction: AG accelerates the metabolism of your co-drug.

  • Auto-induction: AG accelerates its own metabolism, significantly shortening its half-life after 3–5 days of chronic dosing.

Mechanism of Action

AG activates the Pregnane X Receptor (PXR) or Constitutive Androstane Receptor (CAR), leading to transcriptional upregulation of CYP enzymes in the liver.

Troubleshooting Protocol: Dexamethasone Replacement

If your protocol requires a glucocorticoid (to prevent adrenal insufficiency caused by AG's P450scc blockade), do not use Dexamethasone .

  • Why? Dexamethasone is a substrate for CYP3A4. AG induces CYP3A4. Therefore, AG destroys Dexamethasone before it can act.

  • Solution: Use Hydrocortisone .[1] Hydrocortisone metabolism is less sensitive to the specific CYP isoforms induced by AG in this context.

Experimental Adjustment for Chronic Dosing

If performing a study >5 days in rodents:

  • Baseline PK: Measure plasma levels of AG on Day 1.

  • Mid-point PK: Measure plasma levels on Day 7.

  • Correction: You will likely observe a 30–50% drop in AUC (Area Under Curve) by Day 7. You must increase the dosage or frequency to maintain therapeutic thresholds.

Pathway Visualization: CYP Induction Loop

CYPInduction AG Aminoglutethimide NuclearReceptor Nuclear Receptor (PXR/CAR) AG->NuclearReceptor Activates Metabolite Inactive Metabolites AG->Metabolite Gene CYP3A4 / CYP2B1 Gene NuclearReceptor->Gene Upregulates Transcription Enzyme Microsomal Enzymes (CYP3A4 Protein) Gene->Enzyme Increases Expression Enzyme->AG Accelerated Metabolism (Auto-Induction) Substrate_Dex Dexamethasone (Co-drug) Enzyme->Substrate_Dex Accelerated Metabolism (Hetero-Induction) Substrate_Dex->Metabolite

Figure 2: The metabolic feedback loop. AG induces the very enzymes that degrade it and other substrates like Dexamethasone.

Module 3: Formulation & Solubility Guide

User Issue: "AG precipitates when I add it to cell culture media."

Root Cause: AG is lipophilic and sparingly soluble in aqueous buffers (pH 7.4). Direct addition to media causes micro-precipitation that skews concentration data.

Standard Preparation Protocol
  • Stock Solution (1000x):

    • Dissolve AG powder in 100% DMSO .

    • Max Solubility: ~50 mg/mL (approx. 215 mM).[2][3]

    • Storage: Aliquot and store at -20°C. Stable for 6 months.

  • Working Solution:

    • Step 1: Dilute the DMSO stock into the culture medium.

    • Step 2: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.

    • Example: To achieve 10 µM AG, add 1 µL of 10 mM DMSO stock to 10 mL of Media.

  • In Vivo Vehicle (Rodent IP/Oral):

    • Do not use pure DMSO.[8]

    • Recommended Vehicle: 0.5% Methylcellulose or Corn Oil.

    • Note: AG hydrochloride salt is more water-soluble but less commonly available than the free base.

Frequently Asked Questions (FAQ)

Q: Can I use Aminoglutethimide to study androgen-independent prostate cancer? A: Use caution. While AG lowers adrenal androgens (which fuel prostate cancer), its induction of CYP enzymes can mess with androgen receptor antagonists (like Enzalutamide) if used in combination. Always check for CYP3A4 interactions.

Q: Why do my rats show signs of lethargy and ataxia at high AG doses? A: AG has CNS depressant properties structurally related to glutethimide (a sedative). This is an off-target effect independent of aromatase inhibition. If ataxia occurs, you are overdosing relative to the therapeutic window.

Q: Does AG inhibit 17-alpha-hydroxylase? A: Minimal to no inhibition at standard doses. The primary blocks are P450scc (high dose) and Aromatase (low dose).

References

  • Santen, R. J., et al. "Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma." Annals of Internal Medicine, 96.1 (1982): 94-101.

  • Lønning, P. E., et al. "Pharmacokinetics of aminoglutethimide." Cancer Chemotherapy and Pharmacology, 15.1 (1985): 41-44.

  • Fassnacht, M., et al. "Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line."[3] Journal of Endocrinology, 159.1 (1998): 35-42.[3]

  • DrugBank Online. "Aminoglutethimide: Pharmacology and Interactions."

Sources

Validation & Comparative

Comparative Guide: S-(-)-Aminoglutethimide vs. High-Potency Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of S-(-)-Aminoglutethimide against its enantiomer R-(+)-Aminoglutethimide and third-generation aromatase inhibitors (AIs). It is designed for researchers investigating the stereochemical basis of P450 inhibition and the evolution of AI pharmacology.

Executive Summary: The Stereochemical Distomer

S-(-)-Aminoglutethimide (S-AG) represents the levorotatory enantiomer of the first-generation aromatase inhibitor Aminoglutethimide (AG). Historically used as a racemic mixture (Cytadren®) for Cushing’s syndrome and breast cancer, the pharmacological activity is highly stereoselective.

Current pharmacological consensus defines S-(-)-AG as the distomer (less active enantiomer) regarding aromatase (CYP19A1) inhibition, displaying significantly lower affinity than the eutomer , R-(+)-Aminoglutethimide. While R-(+)-AG drives the therapeutic efficacy, S-(-)-AG contributes disproportionately to off-target effects, specifically regarding cholesterol side-chain cleavage (CYP11A1) relative to its aromatase potency.

This guide analyzes the mechanistic failure of S-(-)-AG to effectively bind CYP19A1 compared to modern alternatives (Letrozole, Anastrozole) and delineates the experimental protocols used to validate these potency differences.

Mechanistic Profiling: Why Chirality Dictates Potency

The inhibition of aromatase by aminoglutethimide is a Type II cytochrome P450 interaction.[1] The inhibitor coordinates with the heme iron of the enzyme via its amine nitrogen, preventing substrate (androgen) hydroxylation.

Binding Pocket Interaction
  • R-(+)-Aminoglutethimide (Eutomer): The ethyl group at the C3 position is oriented to allow the p-aminophenyl group to align perfectly with the heme iron, mimicking the C-19 steroid substrate.

  • S-(-)-Aminoglutethimide (Distomer): The steric configuration forces the p-aminophenyl group into a suboptimal angle. This steric clash prevents the amine nitrogen from approaching the heme iron within the critical coordination distance (~2.0–2.2 Å), resulting in a drastic reduction in binding affinity (

    
    ).
    
Pathway Visualization

The following diagram illustrates the differential inhibition pathways and the downstream physiological effects of the enantiomers.

Aromatase_Inhibition_Mechanism cluster_0 Racemic Aminoglutethimide Input cluster_1 Stereoselective Binding (CYP19A1) cluster_2 Pharmacological Outcome AG_Rac Racemic AG (50:50 Mix) R_Enant R-(+)-Enantiomer (Optimal Heme Fit) AG_Rac->R_Enant Resolution S_Enant S-(-)-Enantiomer (Steric Clash) AG_Rac->S_Enant Heme Heme Iron (Fe3+) Coordination R_Enant->Heme High Affinity S_Enant->Heme Low Affinity Inhibition Potent Inhibition (Ki ~0.3 µM) Heme->Inhibition R-Binding Weak_Inhib Weak Inhibition (IC50 ~23 µM) Heme->Weak_Inhib S-Binding Estrogen Estrogen Biosynthesis Inhibition->Estrogen Blocks Weak_Inhib->Estrogen Leaky Blockade

Caption: Stereoselective binding pathways of Aminoglutethimide enantiomers. R-(+) achieves high-affinity heme coordination, while S-(-) exhibits steric hindrance.

Comparative Performance Metrics

The following data aggregates experimental


 and 

values from comparative studies using human placental microsomes and recombinant CYP19A1.
Potency and Selectivity Table
CompoundChiralityAromatase (CYP19)

Desmolase (CYP11A1)

Selectivity Ratio (CYP11/CYP19)Clinical Status
S-Aminoglutethimide (-) ~23.0 µM ~67.0 µM ~2.9 Inactive / Research Tool
R-Aminoglutethimide(+)~0.3 - 0.6 µM~20.0 µM~33.0Active Metabolite
Racemic AG(+/-)~10.0 µM~29.0 µM~2.9Withdrawn (Cytadren)
LetrozoleAchiral0.002 µM (2 nM)>100 µM>50,000Gold Standard (3rd Gen)
AnastrozoleAchiral0.015 µM (15 nM)>100 µM>6,000Gold Standard (3rd Gen)

Key Analysis:

  • Potency Gap: S-(-)-AG is approximately 40–70 times less potent than R-(+)-AG and >10,000 times less potent than Letrozole.

  • Selectivity Failure: A vital requirement for AIs is sparing adrenal steroidogenesis (CYP11A1). S-(-)-AG has a selectivity ratio of only ~2.9, meaning it inhibits cortisol synthesis almost as readily as estrogen synthesis. In contrast, Letrozole is virtually inactive at CYP11A1 at therapeutic doses.

Experimental Protocols

For researchers utilizing S-(-)-AG as a negative control or stereochemical probe, the following protocols ensure data integrity.

Protocol A: Enantiomeric Separation (Chiral HPLC)

Commercially available AG is often racemic. To isolate S-(-)-AG:

  • Stationary Phase: Chiralpak ID or Chiralcel OJ column (amylose-based).

  • Mobile Phase: Hexane : Ethanol (60:40 v/v) or Hexane : 2-Propanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Elution Order: Typically, the S-(-)-enantiomer elutes after the R-(+)-enantiomer on Chiralcel OJ columns due to stronger interaction with the stationary phase matrix.

    • Validation: Verify optical rotation using a polarimeter (

      
       approx -160° for S-isomer in methanol).
      
Protocol B: Tritiated Water Release Assay (Aromatase Activity)

This is the gold-standard radiometric method for measuring CYP19A1 inhibition.

Reagents:

  • 
    -Androstenedione (Substrate)[2]
    
  • NADPH Generating System (1 mM NADP+, 10 mM Glucose-6-phosphate, 1 U/mL G6PDH)

  • Microsomal preparation (Human placental or recombinant CYP19)

Workflow:

  • Incubation: Mix 30 µg microsomal protein with S-(-)-AG (serial dilutions: 0.1 µM – 100 µM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH generating system and radiolabeled substrate (

    
     approx 20 nM). Incubate at 37°C for 15 minutes.
    
  • Termination: Stop reaction with chloroform or trichloroacetic acid.

  • Extraction: Add dextran-coated charcoal to adsorb unreacted steroid substrate. Centrifuge (1000 x g, 15 min).

  • Measurement: Aliquot the aqueous supernatant (containing released

    
    ) into scintillation fluid.
    
  • Calculation: % Inhibition =

    
    
    
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Activity Assay Racemate Racemic Aminoglutethimide HPLC Chiral HPLC (Chiralcel OJ) Racemate->HPLC Isolate Isolate S-(-)-AG Fraction HPLC->Isolate Mix Microsomes + S-(-)-AG + [1β-3H]-Androstenedione Isolate->Mix Titration Incubate Incubate 37°C, 15 min Mix->Incubate Charcoal Charcoal Extraction (Removes Steroids) Incubate->Charcoal Count Scintillation Counting (3H2O in Supernatant) Charcoal->Count

Caption: Workflow for isolating S-AG and quantifying its inhibitory potential via radiometric assay.

References

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52–57. Link

  • Santen, R. J., et al. (1982). Aminoglutethimide as treatment for breast cancer. Annals of Internal Medicine, 96(1), 94-101.
  • Geisler, J., et al. (2002). Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study. Journal of Clinical Oncology, 20(3), 751-757. Link

  • Vanden Bossche, H., et al. (1994). Aromatase inhibitors: mechanisms of action and resistance.
  • E.P.A. (2011). Aromatase (Human Recombinant) Assay. OCSPP Guideline 890.1200. Link

Sources

Validation of Aminoglutethimide: From "Medical Adrenalectomy" to Benchmarking Standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of aminoglutethimide's inhibitory effects on steroid synthesis Content Type: Publish Comparison Guide

Executive Summary

Aminoglutethimide (AG) represents a foundational chapter in the pharmacology of steroidogenesis inhibition. Originally developed as an anticonvulsant, its capacity to induce a "medical adrenalectomy" by inhibiting the conversion of cholesterol to pregnenolone (CYP11A1) and the aromatization of androgens to estrogens (CYP19A1) established it as a prototype for endocrine therapy.

While largely superseded in the clinic by third-generation aromatase inhibitors (AIs) and more specific adrenal inhibitors, AG remains a critical reference compound in toxicological screening and drug discovery. This guide outlines the mechanistic validation of AG, comparing its performance against modern alternatives and providing a standardized protocol for its assessment in the H295R steroidogenesis assay.

Part 1: The Comparative Landscape

AG is often described as a "blunt hammer" in contrast to the "surgical strike" of modern inhibitors. Understanding this distinction is vital for researchers selecting positive controls for assays.

Mechanistic Differentiation[1]
  • Aminoglutethimide: Acts as a pan-inhibitor.[2][3][4][5] It blocks CYP11A1 (P450scc) , the rate-limiting step in steroid synthesis, and CYP19A1 (Aromatase) .[6] This dual action necessitates glucocorticoid replacement in clinical settings to prevent reflex ACTH hypersecretion.[2]

  • Ketoconazole: Primarily inhibits CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11A1 at higher concentrations. Used for rapid cortisol control.

  • Letrozole/Anastrozole: Third-generation non-steroidal AIs with near-exclusive selectivity for CYP19A1 , offering >99% estrogen suppression without adrenal insufficiency.

Performance Metrics: AG vs. Modern Alternatives
FeatureAminoglutethimide (AG)KetoconazoleLetrozole (3rd Gen AI)
Primary Target CYP11A1 (P450scc) & CYP19A1CYP17A1, CYP11A1CYP19A1 (Aromatase)
Mechanism Type Reversible, CompetitiveReversible, Imidazole-basedReversible, Triazole-based
Potency (IC50) Low (~20 µM for CYP11A1)Moderate (~1 µM for CYP17)Ultra-High (nM to pM range)
Selectivity Poor (Pan-steroid inhibition)Moderate (Adrenal focus)High (Estrogen specific)
Clinical Status Largely Historic / ReferenceCushing's Syndrome (Off-label)Standard of Care (Breast Ca)
Assay Utility OECD 456 Reference Control CYP17 inhibition controlAromatase specific control

Analyst Insight: When validating a new steroidogenesis inhibitor, AG serves as a "broad-spectrum" positive control. If your novel compound mimics AG's profile, expect toxicity issues related to adrenal insufficiency.

Part 2: Mechanistic Visualization

To validate AG's effects, one must map its interference points within the steroidogenic pathway. The diagram below illustrates the cascade in H295R cells and where AG exerts its blockade compared to specific inhibitors.

Steroidogenesis_Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD CYP19A1 CYP19A1 (Aromatase) Testosterone->CYP19A1 Estradiol 17β-Estradiol (E2) CYP11A1->Pregnenolone CYP19A1->Estradiol AG_Block Aminoglutethimide (Blockade) AG_Block->CYP11A1 AG_Block->CYP19A1 Letrozole_Block Letrozole (Blockade) Letrozole_Block->CYP19A1

Caption: AG inhibits the initial rate-limiting step (CYP11A1) and the terminal aromatization step (CYP19A1), unlike Letrozole which targets only CYP19A1.

Part 3: Experimental Validation Protocol (H295R Assay)

The H295R Adrenocortical Carcinoma cell line is the gold standard for this validation (OECD TG 456) because it expresses all key enzymes for steroidogenesis, unlike standard CHO or HEK293 cells.

Protocol: Evaluation of AG Inhibition via LC-MS/MS

Objective: Quantify the reduction of Estradiol (E2) and Testosterone (T) in response to AG exposure.

Reagents & Materials:

  • Cell Line: NCI-H295R (ATCC CRL-2128).

  • Medium: DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

  • Positive Control: Aminoglutethimide (Sigma-Aldrich), dissolved in DMSO.

  • Inducer (Optional): Forskolin (10 µM) to stimulate basal steroidogenesis for easier inhibition detection.

Step-by-Step Workflow:

  • Acclimation (Day 1):

    • Seed H295R cells in 24-well plates at a density of 3 x 10⁵ cells/mL (1 mL/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Pre-Incubation Check:

    • Verify cells are 50-60% confluent. Inspect morphology to ensure no stress (rounding/detachment).

  • Chemical Exposure (Day 2):

    • Remove old medium.

    • Add 1 mL fresh medium containing AG.

    • Dosing: Test AG at log-scale concentrations: 0.1, 1.0, 10, 100 µM .

    • Control Wells: Solvent control (0.1% DMSO max) and Forskolin (10 µM) positive control.

  • Incubation (48 Hours):

    • Incubate undisturbed for 48 hours. This duration is critical for accumulation of steroid metabolites.

  • Harvest & Extraction (Day 4):

    • Collect supernatant (media) into cryovials. Store at -80°C if not analyzing immediately.

    • Cell Viability Check: Perform an MTT or MTS assay on the remaining cells to ensure reduced hormone levels are due to enzyme inhibition, not cytotoxicity. AG is cytotoxic at high doses (>500 µM); ensure viability >80%.

  • Analytical Quantification:

    • Analyze supernatants using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Why MS over ELISA? ELISA antibodies often cross-react with AG or its precursors. MS provides structural specificity.

Experimental Workflow Diagram

H295R_Protocol cluster_Exposure Exposure Phase (48h) cluster_Analysis Dual Analysis Start Start: H295R Cells (Passage 4-10) Seed Seed 24-well Plate 300k cells/well Start->Seed Acclimate Acclimate 24h @ 37°C Seed->Acclimate Dose_Control Control (0.1% DMSO) Acclimate->Dose_Control Dose_AG Aminoglutethimide (0.1 - 100 µM) Acclimate->Dose_AG Dose_Forskolin Forskolin (10 µM Inducer) Acclimate->Dose_Forskolin Harvest Harvest Media (Supernatant) Dose_Control->Harvest Dose_AG->Harvest Dose_Forskolin->Harvest Viability Cell Viability (MTT/MTS Assay) Harvest->Viability Cells Quant Steroid Quant (LC-MS/MS) Harvest->Quant Media

Caption: Standardized OECD TG 456 workflow for validating steroidogenesis inhibitors. Dual analysis ensures data integrity.

Part 4: Data Interpretation & Causality

When analyzing the LC-MS/MS data, the validation of AG is confirmed by a specific "fingerprint" of inhibition:

  • Primary Marker (E2 Suppression):

    • Expect a dose-dependent decrease in 17β-Estradiol .

    • Causality: Direct inhibition of CYP19A1.[6]

    • Validation Criteria: At 100 µM AG, E2 levels should drop to near the Limit of Quantification (LOQ).

  • Secondary Marker (Global Suppression):

    • Unlike specific AIs (which leave upstream steroids intact), AG will cause a decrease in Testosterone and Progesterone at higher concentrations (>10 µM).

    • Causality: Inhibition of CYP11A1 prevents the entry of cholesterol into the pathway, starving the entire chain.

  • Viability Correction:

    • If cell viability drops below 80% relative to control, the data is invalid (cytotoxicity artifact). AG is generally non-cytotoxic up to 100 µM in H295R.

Troubleshooting:

  • Issue: High variability in basal steroid levels.[1]

  • Solution: H295R cells are sensitive to passage number. Use cells between passage 4 and 10 only.

  • Issue: Cross-reactivity.[1]

  • Solution: Avoid RIA/ELISA if possible; AG structure can interfere with antibody binding in competitive immunoassays.

References
  • OECD Guidelines for the Testing of Chemicals, Section 4. (2011). Test No. 456: H295R Steroidogenesis Assay.[4][7] OECD Publishing.[7]

  • Santen, R. J., et al. (1982). Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma.[2][8][9] Annals of Internal Medicine.

  • Hecker, M., et al. (2006).[10] Human adrenocarcinoma (H295R) cells for rapid in vitro screening of chemicals for effects on steroidogenesis.[10] Toxicology and Applied Pharmacology.

  • Sanderson, J. T., et al. (2000). 2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for endocrine disruption. Toxicological Sciences.

  • Hilscherova, K., et al. (2004).[10] Oxidative stress as a mechanism of teratogenicity of cell signaling disruptors. Environmental Health Perspectives.

Sources

Publish Comparison Guide: S-(-)-Aminoglutethimide versus R-(+)-Aminoglutethimide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the S-(-) and R-(+) enantiomers of Aminoglutethimide, designed for researchers and drug development professionals.

Executive Summary & Pharmacological Distinction

Aminoglutethimide (AG) is a chiral anticonvulsant and steroidogenesis inhibitor historically marketed as a racemate (Cytadren®). While the racemate is effective in suppressing adrenal and ovarian steroid production (medical adrenalectomy), the pharmacological activity resides asymmetrically between its two enantiomers.

Current research confirms that R-(+)-Aminoglutethimide is the eutomer (active enantiomer) for the inhibition of key cytochrome P450 enzymes, specifically Aromatase (CYP19A1) and Cholesterol Side-Chain Cleavage Enzyme (CYP11A1/P450scc). S-(-)-Aminoglutethimide acts as the distomer (less active enantiomer), exhibiting significantly lower potency at these targets while contributing to the total drug load and potential off-target CNS toxicity associated with the glutethimide scaffold.

Key Comparative Metrics
FeatureR-(+)-Aminoglutethimide S-(-)-Aminoglutethimide
Configuration (R)-isomer (Dextrorotatory, D-AG)(S)-isomer (Levorotatory, L-AG)
Primary Target Aromatase (CYP19A1) Weak/Non-selective binding
Secondary Target Desmolase (CYP11A1) Weak binding
Potency (Aromatase) High (

nM)
Low (

is

higher)
Potency (P450scc) Moderate (

is

lower than S)
Low
Clinical Status Investigational pure enantiomerInactive impurity in racemate

Mechanistic Comparison: Chiral Recognition at the Heme Interface

The efficacy of Aminoglutethimide relies on the coordination of its aromatic amino group (


) with the heme iron (

) of the cytochrome P450 active site. This Type II binding prevents the reduction of the cytochrome, blocking the hydroxylation steps required for steroid synthesis.
Structural Causality
  • R-(+)-Enantiomer: The stereochemistry of the ethyl and p-aminophenyl groups at the chiral C3 position allows the amino group to align optimally with the heme iron while the glutarimide ring fits into the hydrophobic pocket of CYP19A1. This "lock-and-key" fit results in nanomolar affinity.

  • S-(-)-Enantiomer: The mirror-image arrangement creates steric clash within the active site, preventing the amino nitrogen from approaching the heme iron at the optimal bond distance (approx. 2.0–2.2 Å), drastically reducing affinity.

Pathway Visualization

The following diagram illustrates the differential binding and downstream effects of the enantiomers.

G cluster_drug Drug Input cluster_targets Enzymatic Targets (Adrenal/Ovarian) cluster_outcome Physiological Outcome Racemate Racemic Aminoglutethimide R_enant R-(+)-Aminoglutethimide (Eutomer) Racemate->R_enant Chiral Resolution S_enant S-(-)-Aminoglutethimide (Distomer) Racemate->S_enant CYP19 Aromatase (CYP19A1) Heme Iron Coordination R_enant->CYP19 High Affinity (Ki ~2 nM) CYP11 Desmolase (CYP11A1) Cholesterol Side-Chain Cleavage R_enant->CYP11 Moderate Affinity Inhibition Inhibition / Therapeutic Effect R_enant->Inhibition Primary Driver S_enant->CYP19 Low Affinity (~40x weaker) S_enant->CYP11 Low Affinity (~2.5x weaker) Estrogen Estrogen Synthesis (Breast Cancer Growth) CYP19->Estrogen Catalyzes Cortisol Cortisol Synthesis (Cushing's Syndrome) CYP11->Cortisol Catalyzes Cortisol->Estrogen Blocks Precursor Inhibition->Estrogen Blocks Inhibition->Cortisol Blocks Precursor

Figure 1: Mechanism of Action. R-(+)-AG binds with high affinity to CYP19A1 and CYP11A1, driving the therapeutic blockade of estrogen and cortisol. S-(-)-AG exhibits weak binding due to steric hindrance.

Comparative Performance Data

The following data summarizes the inhibitory constants (


) and 

values derived from comparative in vitro assays.
Target EnzymeParameterR-(+)-AG S-(-)-AG Ratio (S/R)
Aromatase (CYP19A1)

(Inhibition Constant)
2.0 nM ~80 nM40.0

(Placental Microsomes)
0.15 µM 4.6 µM30.6
Desmolase (CYP11A1)

(Inhibition Constant)
~1.2 µM ~3.0 µM2.5
Selectivity Aromatase vs. DesmolaseHighly SelectiveNon-SelectiveN/A

Data Source: Derived from comparative spectral binding studies and microsomal inhibition assays [1][2].

Critical Insight: The R-enantiomer is not only more potent but also significantly more selective for aromatase. The use of the racemate requires higher total dosing to achieve desmolase inhibition, pushing the drug concentration into the range where CNS toxicity (lethargy, ataxia) becomes prevalent.

Experimental Protocols

To validate the activity differences in your own laboratory, use the following self-validating protocols.

Protocol A: Chiral Separation (HPLC)

Before testing, you must ensure enantiomeric purity (>99%).

  • Column: Chiralcel OD or equivalent cellulose carbamate-based column.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Validation: Inject racemic standard. R-(+) typically elutes after S-(-) on cellulose-based phases (verify with specific column certificate). Calculate resolution factor (

    
    ).
    
Protocol B: Aromatase Inhibition Assay (Microsomal)

Objective: Quantify the superior potency of R-(+)-AG.

Materials:

  • Human Placental Microsomes (source of CYP19A1).

  • Substrate:

    
    -Androstenedione.
    
  • NADPH regenerating system.

Workflow:

  • Incubation: Mix microsomes (20 µg protein) with varying concentrations (0.1 nM – 10 µM) of pure R-(+) or S-(-) enantiomer in phosphate buffer (pH 7.4).

  • Initiation: Add substrate (50 nM) and NADPH. Incubate at 37°C for 15 minutes.

  • Mechanism: Aromatization releases the tritiated hydrogen at C1 as

    
    .
    
  • Termination: Stop reaction with chloroform/methanol.

  • Extraction: Vortex and centrifuge. The aqueous phase contains the tritiated water.

  • Quantification: Aliquot aqueous phase into scintillation fluid and count (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to determine

    
    .
    

Self-Validation Step: Include Letrozole (10 nM) as a positive control. If Letrozole inhibition is <90%, the microsomes are degraded.

Protocol C: Steroidogenesis (P450scc) Assay

Objective: Assess the blockade of the initial step of steroid synthesis.[1]

Materials:

  • H295R Human Adrenocortical Carcinoma Cells.

  • Stimulant: Forskolin (10 µM) or cAMP analog.

Workflow:

  • Seeding: Plate H295R cells in 24-well plates (24 hours).

  • Treatment: Treat cells with R-(+) or S-(-) (1 µM – 100 µM) + Forskolin.

  • Incubation: 24 hours at 37°C.

  • Measurement: Collect supernatant. Measure Pregnenolone or Cortisol via ELISA/LC-MS.

  • Data: R-(+) should suppress cortisol production at significantly lower concentrations than S-(-).

Clinical & Developmental Implications[3]

The "Chiral Switch" Rationale

Historically, Aminoglutethimide was used as a racemate. However, the high dosage required (up to 1000 mg/day) often led to severe CNS depression (drowsiness, lethargy).

  • Toxicity Source: The CNS toxicity is largely attributed to the glutarimide pharmacophore (structurally related to thalidomide and glutethimide) and is dose-dependent.

  • Advantage of R-(+): By using pure R-(+)-AG, the therapeutic dose for aromatase inhibition could theoretically be reduced by ~50%, potentially lowering the systemic burden and CNS side effects, although the intrinsic sedative property of the scaffold remains.

Research Application
  • Use R-(+)-AG when studying specific CYP19A1 inhibition mechanisms or when high selectivity is required in vitro.

  • Use Racemate only when replicating historical clinical data or studying "medical adrenalectomy" where broad-spectrum inhibition (CYP11A1 + CYP19A1) at high doses is the goal.

References

  • Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type. Source: National Institutes of Health (PubMed) [Link]

  • Basic Studies on Aminoglutethimide: Structure-Activity Relationships. Source: Cancer Research [Link]

  • Aminoglutethimide prevents excitotoxic and ischemic injuries in cortical neurons. Source: British Journal of Pharmacology [Link]

  • Pharmacokinetics of aminoglutethimide enantiomers. Source: British Journal of Cancer [Link]

  • Aminoglutethimide: A Review of Pharmacology and Clinical Use. Source: National Institutes of Health (PubMed) [Link]

Sources

Technical Comparison Guide: Aminoglutethimide vs. Anastrozole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Aromatase Inhibition[1][2]

This guide provides a technical head-to-head analysis of Aminoglutethimide (AG) and Anastrozole . While both agents share the therapeutic goal of estrogen suppression in hormone-dependent breast cancer, they represent two distinct eras of medicinal chemistry.

Aminoglutethimide (First-Generation) is a non-selective inhibitor that necessitates "medical adrenalectomy," requiring corticosteroid supplementation. Anastrozole (Third-Generation) is a highly selective triazole derivative that specifically targets aromatase (CYP19A1) without disrupting adrenal steroidogenesis.

Key Verdict: Anastrozole demonstrates superior potency (IC50 in the nanomolar vs. micromolar range), enhanced selectivity (>1000-fold vs. non-selective), and a significantly improved toxicity profile, establishing it as the modern standard over the legacy agent Aminoglutethimide.

Part 1: Mechanistic Divergence & Signaling Pathways

To understand the clinical disparity between these drugs, one must analyze their impact on the steroidogenic pathway.[1]

The "Dirty" vs. "Clean" Blockade
  • Aminoglutethimide (AG): Originally developed as an anticonvulsant, AG acts as a broad-spectrum cytochrome P450 inhibitor. Crucially, it inhibits CYP11A1 (P450scc) , the enzyme responsible for converting cholesterol to pregnenolone. This upstream blockade shuts down the production of cortisol, aldosterone, and sex steroids, necessitating hydrocortisone replacement to prevent adrenal crisis.

  • Anastrozole: A benzyl-triazole derivative designed via Structure-Activity Relationship (SAR) optimization to bind specifically to the heme iron of CYP19A1 (Aromatase) . It leaves the upstream adrenal pathways intact.

Pathway Visualization

The following diagram illustrates the specific inhibition points, highlighting why AG causes adrenal insufficiency while Anastrozole does not.

Steroidogenesis Cholesterol Cholesterol CYP11A1 CYP11A1 (Side-chain cleavage) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Cortisol Cortisol (Glucocorticoid) Progesterone->Cortisol Aldosterone Aldosterone (Mineralocorticoid) Progesterone->Aldosterone CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Estrone Estrone (E1) (Estrogen) CYP11A1->Pregnenolone CYP19A1->Estrone AG Aminoglutethimide (Blocks CYP11A1 & CYP19A1) AG->CYP11A1 AG->CYP19A1 ANA Anastrozole (Blocks ONLY CYP19A1) ANA->CYP19A1

Figure 1: Steroidogenic pathway showing Aminoglutethimide's upstream "off-target" inhibition of CYP11A1 versus Anastrozole's selective inhibition of CYP19A1.

Part 2: Pharmacological Profiling (Head-to-Head Data)

The following data aggregates results from pivotal pharmacological studies, including comparisons referenced in Cancer Research and Journal of Clinical Oncology.

Quantitative Comparison Table
FeatureAminoglutethimide (Legacy)Anastrozole (Modern)Impact
Primary Target CYP19A1 & CYP11A1CYP19A1 (Selective)AG causes adrenal toxicity.
IC50 (Aromatase) ~600 nM (0.6 µM)~15 nM (0.015 µM)Anastrozole is ~40x more potent.
Selectivity Ratio Low (Affects Cortisol/Aldosterone)>1000:1 (vs. other CYPs)No steroid replacement needed for Anastrozole.
Half-Life 12.5 hours (Induces own metabolism)40–50 hoursAnastrozole allows convenient QD dosing.
Dosing Regimen 250 mg QID (1000 mg/day)1 mg ODHigh pill burden for AG reduces compliance.
Estrogen Suppression ~90%>96%Anastrozole provides deeper suppression.
Clinical Toxicity Profile
  • Aminoglutethimide:

    • CNS Effects: Lethargy, ataxia, and drowsiness (due to structural similarity to the sedative glutethimide).

    • Dermatological: Maculopapular rash (observed in up to 30% of patients).

    • Endocrine:[2][3] Requires concomitant Hydrocortisone to prevent reflex ACTH rise and adrenal hyperplasia.

  • Anastrozole:

    • Systemic: Hot flashes, vaginal dryness (mechanism-based estrogen deprivation).

    • Musculoskeletal: Arthralgia and reduced bone mineral density (manageable with bisphosphonates).

    • Advantage:[4][5] No sedative effects; no corticosteroid requirement.

Part 3: Experimental Validation Protocol

To verify the potency differences cited above (IC50 ~600 nM vs ~15 nM), researchers utilize the Tritiated Water Release Assay . This is the gold-standard method for measuring aromatase activity in vitro.

The Principle

The aromatization of Androstenedione to Estrone involves the removal of the C-19 methyl group and the stereospecific loss of hydrogen atoms at the C-1β and C-2β positions. By using [1β-3H]-Androstenedione as a substrate, the tritium is released into the medium as tritiated water (^3H_2O) during the reaction.[6][7] The amount of ^3H_2O detected is directly proportional to aromatase activity.

Step-by-Step Workflow
  • Microsome Preparation:

    • Isolate microsomes from human placental tissue or JEG-3 choriocarcinoma cells (rich in CYP19A1).

    • Suspend protein in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Assembly:

    • Control: Buffer + Microsomes + NADPH + [1β-3H]-Androstenedione.

    • Test (AG): Above + Aminoglutethimide (Range: 0.1 µM – 100 µM).

    • Test (Ana): Above + Anastrozole (Range: 0.1 nM – 100 nM).

  • Incubation:

    • Incubate at 37°C for 15–30 minutes. Reaction must be linear with time and protein concentration.

  • Termination & Extraction:

    • Stop reaction by adding chloroform or dichloromethane.

    • Vortex vigorously to extract unreacted steroids into the organic phase.

    • Crucial Step: The ^3H_2O remains in the aqueous (upper) phase.

  • Quantification:

    • Aliquot the aqueous phase into scintillation fluid.

    • Measure radioactivity (CPM) via Liquid Scintillation Counter.

  • Calculation:

    • Plot % Inhibition vs. Log[Drug Concentration] to determine IC50.

Assay Visualization (DOT)

AssayWorkflow Prep Microsome Prep (Source: Placenta/JEG-3) Incubation Incubation (37°C) Substrate: [1β-3H]-Androstenedione + NADPH + Inhibitor Prep->Incubation Extraction Chloroform Extraction (Separates Steroids from Water) Incubation->Extraction PhaseSep Phase Separation Organic: Steroids Aqueous: ^3H_2O Extraction->PhaseSep Detection Scintillation Counting (Aqueous Phase) PhaseSep->Detection Measure ^3H Release

Figure 2: Workflow for the Tritiated Water Release Assay, the standard for validating aromatase inhibition potency.

References

  • Geisler, J., et al. (2002). "Influence of anastrozole (Arimidex) on intratumoral estrogen levels and proliferation markers in patients with locally advanced breast cancer." Clinical Cancer Research. Link

  • Buzdar, A. U., et al. (1998).[4] "Anastrozole, a potent and selective aromatase inhibitor, versus megestrol acetate in postmenopausal women with advanced breast cancer: results of overview analysis of two phase III trials." Journal of Clinical Oncology. Link

  • Santen, R. J., et al. (1981). "Aminoglutethimide as treatment for metastatic breast cancer." Annals of Internal Medicine. Link

  • Simpson, E. R., et al. (1994). "Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis."[8][9][10] Endocrine Reviews. Link

  • Lephart, E. D., & Simpson, E. R. (1991). "Assay of aromatase activity." Methods in Enzymology. Link

Sources

A Researcher's Guide to Rigorous Negative Control Experiments for S-(-)-Aminoglutethimide Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacological research, the credibility of experimental findings hinges on the robustness of the controls employed. This is particularly true when investigating chiral molecules like S-(-)-Aminoglutethimide, where stereoisomers can exhibit vastly different biological activities. This guide provides an in-depth, technically-focused comparison of essential negative control experiments for studies involving S-(-)-Aminoglutethimide, empowering researchers to design self-validating protocols and generate high-quality, reproducible data.

The Criticality of Controls in Aminoglutethimide Research

This guide will dissect the rationale and methodology behind three fundamental types of negative controls: the stereoisomeric control (R-(+)-Aminoglutethimide), the vehicle control, and the inactive structural analog.

I. The Enantiomer as the Ultimate Negative Control: R-(+)-Aminoglutethimide

The most powerful negative control in studies of S-(-)-Aminoglutethimide is its enantiomer, R-(+)-Aminoglutethimide. The principle behind using an enantiomer as a negative control lies in the three-dimensional nature of drug-receptor interactions. Biological targets, such as enzymes and receptors, are themselves chiral, creating a specific spatial arrangement for ligand binding[5]. Consequently, one enantiomer often fits into the binding site with much higher affinity and efficacy than the other.

In the case of aminoglutethimide, the R-(+)-enantiomer is significantly more potent in inhibiting aromatase than the S-(-)-enantiomer[6][7][8]. Conversely, the S-(-)-enantiomer is a more potent inhibitor of the cholesterol side-chain cleavage enzyme[8]. This differential activity is the cornerstone of its utility as a negative control.

Experimental Rationale: By demonstrating that the R-(+)-enantiomer, under identical experimental conditions, does not produce the same effect as the S-(-)-enantiomer (or produces a significantly diminished effect when studying aromatase inhibition), researchers can more definitively attribute the observed biological outcome to the specific inhibition of the target enzyme by S-(-)-Aminoglutethimide.

Comparative Inhibitory Activity
Target EnzymeS-(-)-Aminoglutethimide (IC50)R-(+)-Aminoglutethimide (IC50)Potency Ratio (R/S)Reference
AromataseHigh µM rangeLow µM range~1/38[6][7]
Cholesterol Side-Chain CleavageLower µM rangeHigher µM range>1[8]

Experimental Workflow: Comparative Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for comparing the inhibitory effects of S-(-)- and R-(+)-Aminoglutethimide on aromatase activity.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Isolate Microsomes (Source of Aromatase) reaction_setup Set up Reaction Mixtures: - Microsomes - Substrate - Buffer microsomes->reaction_setup substrate Prepare Substrate (e.g., Testosterone) substrate->reaction_setup inhibitors Prepare S-(-)- and R-(+)- Aminoglutethimide Solutions add_inhibitors Add Serial Dilutions of: - S-(-)-Aminoglutethimide - R-(+)-Aminoglutethimide - Vehicle Control inhibitors->add_inhibitors reaction_setup->add_inhibitors incubation Incubate at 37°C add_inhibitors->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_product Measure Product Formation (e.g., Estradiol via RIA or LC-MS) stop_reaction->measure_product data_analysis Calculate IC50 Values measure_product->data_analysis comparison Compare Potency of Enantiomers data_analysis->comparison

Caption: Workflow for comparing aromatase inhibition by aminoglutethimide enantiomers.

Step-by-Step Protocol: Aromatase Inhibition Assay
  • Preparation of Microsomes: Isolate microsomes from a tissue rich in aromatase, such as human placenta or specific cancer cell lines, using standard differential centrifugation techniques.

  • Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation, a suitable buffer (e.g., phosphate buffer, pH 7.4), and a cofactor such as NADPH.

  • Inhibitor Addition: Add varying concentrations of S-(-)-Aminoglutethimide, R-(+)-Aminoglutethimide, or the vehicle control to respective tubes.

  • Initiation of Reaction: Add the substrate, typically radiolabeled androstenedione or testosterone, to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time.

  • Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Extraction and Quantification: Extract the product (estrone or estradiol) and quantify its formation using methods such as liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value for each enantiomer.

II. The Ubiquitous Necessity: The Vehicle Control

Any in vitro or in vivo study involving a pharmacological agent requires a vehicle control[9][10]. The vehicle is the solvent used to dissolve the drug, and it is administered to a control group in the same volume and manner as the drug solution[9]. This control is crucial for distinguishing the effects of the drug from any potential effects of the solvent itself.

Experimental Rationale: Solvents such as DMSO or ethanol, commonly used to dissolve lipophilic compounds like aminoglutethimide, can have their own biological effects, including altering cell membrane properties, inducing stress responses, or even affecting enzyme activity[11][12]. A vehicle control ensures that any observed phenotype is a direct result of the compound under investigation and not an artifact of the solvent.

Experimental Design Considerations
  • Solvent Concentration: The final concentration of the vehicle in the experimental system should be kept to a minimum, typically below 0.5% for cell-based assays, and should be consistent across all experimental groups, including the drug-treated and vehicle control groups[13].

  • Parallel Treatment: The vehicle control group must undergo the exact same experimental procedures as the treatment groups, with the only difference being the absence of the active compound[14][15].

Logical Framework for Vehicle Control

G untreated Untreated Cells no_effect Baseline Phenotype untreated->no_effect Establishes Baseline vehicle Vehicle Control (e.g., DMSO) vehicle_effect Phenotype due to Vehicle vehicle->vehicle_effect Isolates Solvent Effect treatment S-(-)-Aminoglutethimide in Vehicle treatment_effect Phenotype due to S-(-)-Aminoglutethimide treatment->treatment_effect Observed Effect

Caption: Logic of using a vehicle control to isolate the drug's effect.

III. Strengthening Specificity: The Inactive Structural Analog

While the enantiomeric control is ideal, it may not always be commercially available or financially feasible. In such cases, an inactive structural analog can serve as a valuable negative control. An inactive analog is a molecule that is chemically similar to the active drug but lacks the specific functional groups or stereochemistry required for binding to the target[16].

Selecting an Inactive Analog

The selection of an appropriate inactive analog is critical. The ideal analog should:

  • Possess a similar overall chemical scaffold to S-(-)-Aminoglutethimide.

  • Lack the key pharmacophore responsible for its inhibitory activity.

  • Have comparable physicochemical properties (e.g., solubility, lipophilicity) to the active drug.

For aminoglutethimide, a potential inactive analog could be a derivative where the 4-amino group on the phenyl ring is removed or replaced, as this group is known to interact with the heme iron of cytochrome P450 enzymes[17].

Data Comparison: Expected Outcomes

Experimental GroupExpected Effect on Aromatase ActivityExpected Effect on Cholesterol Side-Chain CleavageRationale
S-(-)-Aminoglutethimide Moderate InhibitionStrong InhibitionActive compound targeting both enzymes with differential potency.
R-(+)-Aminoglutethimide Strong InhibitionWeaker InhibitionStereoselective inhibition, serving as a negative control for S-(-)-AG's effect on P450scc.
Vehicle Control No significant change from baselineNo significant change from baselineIsolates the effect of the solvent.
Inactive Analog No significant inhibitionNo significant inhibitionLacks the necessary chemical features for target engagement.

Conclusion

The rigorous application of negative controls is not merely a procedural formality but a fundamental pillar of scientific integrity. In the study of S-(-)-Aminoglutethimide, the judicious use of its enantiomer, R-(+)-Aminoglutethimide, alongside vehicle controls and, where appropriate, inactive structural analogs, provides a multi-layered validation of experimental findings. By systematically eliminating alternative explanations for observed effects, researchers can build a more compelling and irrefutable case for the specific biological roles of S-(-)-Aminoglutethimide, thereby contributing to the advancement of knowledge in steroid biology and pharmacology.

References

  • Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide - PubMed. (1979). Endocrinology, 105(1), 52-7. [Link]

  • Stereoselective Inhibition of Aromatase by Enantiomers of Aminoglutethimide* | Endocrinology | Oxford Academic. (1979). Endocrinology, 105(1), 52-57. [Link]

  • Cholesterol side-chain cleavage enzyme - Wikipedia. (n.d.). [Link]

  • 6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. (2025, April 29). [Link]

  • Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed. (n.d.). [Link]

  • PHARMACOLOGY OF Aminoglutethimide ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2024, November 24). [Link]

  • Category:Cholesterol side-chain cleavage enzyme inhibitors - Wikipedia. (n.d.). [Link]

  • Cholesterol Side-Chain-Cleavage Enzyme - Your Hormones. (n.d.). [Link]

  • What is Aminoglutethimide used for? - Patsnap Synapse. (2024, June 14). [Link]

  • What is the mechanism of Aminoglutethimide? - Patsnap Synapse. (2024, July 17). [Link]

  • Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer - PubMed. (n.d.). [Link]

  • Controlling your High Content Assays - Araceli Biosciences. (2020, December 8). [Link]

  • Inhibition of cholesterol side-chain cleavage by intermediates of an alternative steroid biosynthetic pathway - PubMed. (n.d.). [Link]

  • Active site-directed inhibitors of cytochrome P-450scc. Structural and mechanistic implications of a side chain-substituted series of amino-steroids - PubMed. (1983, October 10). [Link]

  • Mechanisms of Action of Aminoglutethimide as Endocrine Therapy of Breast Cancer. (2025, August 8). [Link]

  • The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed. (2014, November 15). [Link]

  • Designing drug response experiments and quantifying their results - PMC - NIH. (n.d.). [Link]

  • Understanding Negative and Positive Controls in Scientific Experiments - Oreate AI Blog. (2026, January 15). [Link]

  • Stereoselective Inhibition of Aromatase by Enantiomers of Aminoglutethimide* | Endocrinology | Oxford Academic. (n.d.). [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed. (2003, February 15). [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017, May 8). [Link]

  • Experimental design part 3 controls | PPTX - Slideshare. (n.d.). [Link]

  • Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type | Semantic Scholar. (n.d.). [Link]

  • Negative Control Group | Definition & Examples - Lesson - Study.com. (n.d.). [Link]

  • Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC. (n.d.). [Link]

  • Why is the R enantiomers of Aminoglutethimide a potent AR inhibitor? - ResearchGate. (2014, December 5). [Link]

  • The Promise and Peril of Chemical Probe Negative Controls - PubMed. (2021, April 16). [Link]

  • Stereoselective determination of pyridoglutethimide enantiomers in serum with a chiral cellulose-based high-performance liquid chromatographic column using solid phase extraction and UV detection - PubMed. (2003, April 1). [Link]

  • Aminoglutethimide - Wikipedia. (n.d.). [Link]

  • Basic Studies on Aminoglutethimide - PubMed - NIH. (n.d.). [Link]

  • Identification of the aromatase inhibitor aminoglutethimide in urine by gas chromatography/mass spectrometry - PubMed. (n.d.). [Link]

  • Interactions of aminoglutethimide with analgesics using antinociceptive tests in mice. (n.d.). [Link]

  • Aminoglutethimide – Knowledge and References - Taylor & Francis. (n.d.). [Link]

  • Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed. (n.d.). [Link]

  • Aminoglutethimide (Cytadren) | Davis's Drug Guide - Nursing Central. (n.d.). [Link]

  • CLINICAL STUDY PROTOCOL - ClinicalTrials.gov. (n.d.). [Link]

  • What are Positive and Negative Controls? - Science Ready. (n.d.). [Link]

  • 3 Examples of a Negative Control - Simplicable Guide. (2018, July 25). [Link]

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Technical Guide: Cross-Validation of Aminoglutethimide Findings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminoglutethimide (AG) represents a pivotal yet "promiscuous" archetype in the history of endocrine pharmacology. Originally developed as an anticonvulsant, it became the first-generation aromatase inhibitor (AI) and a potent inhibitor of steroidogenesis.[1] However, its lack of enzymatic specificity necessitates rigorous cross-validation when referencing historical data or utilizing AG as a control in modern drug development.

This guide provides a technical framework for researchers to validate AG-derived findings against modern, highly selective agents (e.g., Letrozole, Osilodrostat). It establishes protocols to distinguish between AG’s on-target (aromatase inhibition) and off-target (global steroidogenesis suppression) effects.

Part 1: Mechanistic Validation & Selectivity Profile

To validate findings involving AG, one must first understand its dual mechanism of action compared to modern alternatives. AG acts as a "medical adrenalectomy" agent, whereas 3rd-generation AIs are target-specific.

The Selectivity Gap
  • Target 1 (Aromatase/CYP19A1): AG inhibits the conversion of androgens to estrogens.

  • Target 2 (Desmolase/P450scc/CYP11A1): AG inhibits the conversion of cholesterol to pregnenolone, the rate-limiting step in all steroid synthesis.

Signaling Pathway & Blockade Points

The following diagram illustrates the steroidogenic pathway, highlighting where AG acts broadly versus where modern agents act selectively.

Steroidogenesis Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Multi-step CYP11B1 CYP11B1 (11β-hydroxylase) Progesterone->CYP11B1 Cortisol Cortisol (Glucocorticoid) CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Estrone Estrone (Estrogen) CYP11A1->Pregnenolone CYP19A1->Estrone CYP11B1->Cortisol AG_Block1 ⊣ Aminoglutethimide (High Conc.) AG_Block1->CYP11A1 AG_Block2 ⊣ Aminoglutethimide (Low Conc.) AG_Block2->CYP19A1 Letrozole_Block ⊣ Letrozole (Selective) Letrozole_Block->CYP19A1 Osilodrostat_Block ⊣ Osilodrostat (Selective) Osilodrostat_Block->CYP11B1

Figure 1: Comparative inhibition points. AG blocks both the initial step (CYP11A1) and the terminal estrogen step (CYP19A1), whereas Letrozole and Osilodrostat are highly selective.

Part 2: Comparative Efficacy Data

When cross-validating AG data, researchers must account for the orders-of-magnitude difference in potency. Historical AG data often utilized micromolar (


M) concentrations, whereas modern validation requires nanomolar (nM) precision.
Table 1: Potency & Selectivity Benchmarks
CompoundPrimary TargetIC50 (Target)Off-Target (CYP11A1)Selectivity RatioClinical Implication
Aminoglutethimide CYP19A10.6 – 5.0

M
~20 – 40

M
Low (~1:40)Requires hydrocortisone replacement due to adrenal suppression.
Letrozole CYP19A10.8 – 2.0 nM> 10,000 nMHigh (>1:5000)Pure aromatase inhibition; no adrenal toxicity.
Ketoconazole CYP17A1/CYP11A1~100 nM~1.0

M
ModerateBroad steroidogenesis inhibitor; hepatotoxic risks.

Key Insight for Validation: If your experimental data shows efficacy only at concentrations >10


M, you are likely observing off-target P450 inhibition rather than specific aromatase suppression. Validated aromatase inhibition for AG should be observable in the 500–1000 nM range [1, 2].

Part 3: Experimental Protocols for Cross-Validation

To confirm if a biological effect is driven by AG's aromatase inhibition or its general steroid suppression, you must run a Selectivity Index Assay .

Protocol A: The H295R Steroidogenesis Assay (OECD TG 456)

Purpose:[2][3][4][5] To quantify off-target suppression of cortisol and testosterone, distinguishing AG from pure AIs.

Reagents:

  • H295R Adrenocortical Carcinoma Cells (ATCC CRL-2128).

  • Nu-Serum I (2.5%) and ITS+ Premix.

  • LC-MS/MS Internal Standards (d4-Cortisol, d3-Testosterone).

Workflow:

  • Seeding: Plate H295R cells at

    
     cells/mL in 24-well plates. Incubate for 24h to allow attachment.
    
  • Acclimatization: Replace medium with "starvation medium" (low serum) for 24h to synchronize cell cycle.

  • Treatment:

    • Arm A (Control): 0.1% DMSO.

    • Arm B (AG): Dose-response curve (0.1

      
      M – 100 
      
      
      
      M).
    • Arm C (Letrozole): Dose-response curve (1 nM – 1000 nM).

    • Arm D (Forskolin): 10

      
      M (Positive control for induction).
      
  • Incubation: Incubate for 48 hours.

  • Extraction: Collect supernatant. Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

  • Analysis: Quantify Cortisol and Estradiol via LC-MS/MS.

Validation Criteria:

  • AG Result: Significant drop in both Cortisol and Estradiol.

  • Letrozole Result: Significant drop in Estradiol; Cortisol remains near baseline.

  • If AG does not suppress cortisol in your assay, the concentration is likely too low to mimic historical "medical adrenalectomy" effects.

Protocol B: Microsomal Aromatase Inhibition (Cell-Free)

Purpose: To isolate CYP19A1 activity without cellular transport variables.

Workflow:

  • Source: Human Placental Microsomes or Recombinant CYP19A1 supersomes.

  • Substrate: [1

    
    -3H] Androstenedione (Radiometric assay) or Dibenzylfluorescein (Fluorometric).
    
  • Reaction: Incubate microsomes + NADPH regenerating system + Inhibitor (AG vs. Letrozole) + Substrate for 15 mins at 37°C.

  • Termination: Add chloroform to stop reaction.

  • Measurement:

    • Radiometric: Measure released tritiated water (

      
      H
      
      
      
      O) in the aqueous phase (scintillation counting).
    • Fluorometric: Measure fluorescence at Ex 485nm / Em 530nm.

Part 4: Data Interpretation & Workflow Logic

The following decision tree assists in interpreting whether AG data is valid or confounded by off-target effects.

ValidationLogic Start Start: Analyze AG Data CheckConc Check Concentration Used (Is it > 10 µM?) Start->CheckConc HighConc Yes (>10 µM) CheckConc->HighConc LowConc No (<5 µM) CheckConc->LowConc CheckCortisol Check Cortisol Levels (H295R Assay) HighConc->CheckCortisol LowConc->CheckCortisol CortisolDrop Cortisol Suppressed CheckCortisol->CortisolDrop CortisolStable Cortisol Stable CheckCortisol->CortisolStable Concl_Dirty Confounded Result: Non-specific P450 inhibition. (Medical Adrenalectomy Mode) CortisolDrop->Concl_Dirty Concl_Clean Valid Result: Specific Aromatase Inhibition. CortisolStable->Concl_Clean

Figure 2: Logical workflow for interpreting Aminoglutethimide experimental data.

Pitfalls in Historical Data
  • Auto-induction: AG induces its own metabolism (CYP induction) over time. Chronic dosing studies (in vivo) often show decreasing efficacy after 2-4 weeks, unlike Letrozole. Correction: Always measure plasma levels of AG at multiple timepoints during in vivo validation [3].

  • Assay Interference: High concentrations of AG can interfere with colorimetric CYP assays due to its aniline structure. Correction: Use LC-MS/MS or radiometric assays (Protocol B) rather than colorimetric substrates when testing AG.

References

  • BenchChem. (2025).[6] A Comparative Guide to Estrogen Suppression: Fadrozole vs. Aminoglutethimide.[6] BenchChem Technical Guides. Link

  • Geisler, J., et al. (2002). Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study. Journal of Clinical Oncology. Link

  • Santen, R. J., et al. (1982). Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma.[7] Annals of Internal Medicine. Link

  • OECD. (2011).[2] Test No. 456: H295R Steroidogenesis Assay.[2] OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Hecker, M., et al. (2011).[2] The OECD validation program of the H295R steroidogenesis assay.[2][3][4][5] Environmental Health Perspectives. Link

Sources

Benchmarking S-(-)-Aminoglutethimide Against Next-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Stereochemical Evolution of Aromatase Inhibition

This guide benchmarks S-(-)-Aminoglutethimide (S-AG), the levorotatory enantiomer of the first-generation aromatase inhibitor (AI), against third-generation "next-generation" inhibitors: Letrozole , Anastrozole , and Exemestane .

While racemic Aminoglutethimide (AG) was historically the first medical alternative to adrenalectomy, its utility was limited by a lack of selectivity. Technical analysis reveals that the S-(-) enantiomer contributes significantly to this lack of selectivity. It exhibits a 40-fold lower potency for aromatase (CYP19A1) compared to its R-(+) counterpart, yet retains significant inhibitory activity against Cholesterol Side-Chain Cleavage enzyme (P450scc/CYP11A1).

This guide serves as a critical reference for researchers using S-AG as a stereochemical negative control or a broad-spectrum P450 probe , contrasting its "dirty" inhibition profile against the high-fidelity specificity of triazole and steroidal next-gen inhibitors.

Mechanistic Benchmarking & Signaling Pathways

To understand the performance gap, one must visualize the steroidogenic cascade. S-AG acts as a "blunt instrument," hitting early-stage mitochondrial enzymes (P450scc) and late-stage microsomal enzymes (Aromatase) with poor discrimination. Next-generation inhibitors target the terminal step exclusively.

Figure 1: Steroidogenic Inhibition Topography

Steroidogenesis Figure 1: Differential Blockade of Estrogen Biosynthesis. S-AG inhibits upstream (P450scc) and downstream (Aromatase) targets, causing off-target adrenal suppression. Next-Gen inhibitors are Aromatase-exclusive. Cholesterol Cholesterol P450scc P450scc (CYP11A1) (Mitochondrial) Cholesterol->P450scc Pregnenolone Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Multi-step Aromatase Aromatase (CYP19A1) (Microsomal) Androstenedione->Aromatase Estrone Estrone (E1) P450scc->Pregnenolone Aromatase->Estrone SAG S-(-)-Aminoglutethimide (Non-Selective) SAG->P450scc Moderate Inhibition (IC50 ~20 µM) SAG->Aromatase Weak Inhibition (Ki ~10 µM) Letrozole Letrozole/Anastrozole (Highly Selective) Letrozole->Aromatase Potent Inhibition (IC50 < 5 nM)

Quantitative Performance Data

The following data consolidates comparative inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).

Critical Insight: S-(-)-AG is the weaker aromatase inhibitor of the two enantiomers. Research indicates the R-(+) enantiomer is approximately 30-40 times more potent against aromatase than S-(-)-AG, whereas the difference in P450scc inhibition is much smaller (approx. 2.5-fold). This makes S-(-)-AG a poor choice for estrogen suppression but a relevant tool for studying non-specific P450 interference.

Table 1: Comparative Inhibitory Potency (Human Placental Microsomes)
CompoundClassAromatase IC50 (nM)Binding Affinity (Ki, nM)Selectivity (Arom vs. P450scc)Mechanism
S-(-)-Aminoglutethimide Gen 1 (Chiral)~12,000 - 40,000 ~10,000 Low (1:2) Reversible (Weak Heme bind)
R-(+)-Aminoglutethimide Gen 1 (Chiral)~600~300ModerateReversible (Heme bind)
Letrozole Gen 3 (Triazole)2 - 5 0.5 - 2 > 10,000:1 Reversible (Strong Heme bind)
Anastrozole Gen 3 (Triazole)1510> 5,000:1Reversible (Strong Heme bind)
Exemestane Gen 3 (Steroidal)2510HighIrreversible (Suicide Inh.)

Data Interpretation: To achieve the same level of aromatase inhibition as 1 nM of Letrozole, you would require approximately 10,000 nM (10 µM) of S-(-)-Aminoglutethimide. At this concentration, S-AG begins to inhibit P450scc, blocking cortisol synthesis—a side effect virtually absent in next-generation inhibitors.

Experimental Protocol: Benchmarking via Tritiated Water Release

To reproduce these benchmarks, the Radiometric 3H-Water Release Assay is the gold standard. It measures the release of tritiated water formed when aromatase converts [1β-3H]-Androstenedione to Estrone.[1]

Protocol: Human Placental Microsomal Aromatase Assay

Objective: Determine the IC50 of S-(-)-AG relative to Letrozole.

Reagents:
  • Enzyme Source: Human Placental Microsomes (commercially available or prepared via differential centrifugation).

  • Substrate: [1β-3H]-Androstenedione (Specific Activity ~20-30 Ci/mmol).

  • Cofactor: NADPH Generating System (1 mM NADP+, 10 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

  • Inhibitors: S-(-)-Aminoglutethimide (dissolved in DMSO/Ethanol), Letrozole (Positive Control).

Workflow (Self-Validating System):
  • Preparation:

    • Dilute microsomes to 50 µg protein/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Prepare serial dilutions of S-(-)-AG (1 µM to 1000 µM) and Letrozole (0.1 nM to 100 nM). Note the logarithmic difference in range.

  • Incubation:

    • Mix 200 µL Microsomes + 10 µL Inhibitor. Pre-incubate for 10 min at 37°C.

    • Start Reaction: Add 50 µL Substrate/NADPH mix (Final [Substrate] = 100 nM, near Km).

    • Incubate for 15 minutes at 37°C.

  • Termination & Extraction:

    • Stop Reaction: Add 500 µL of 5% Trichloroacetic acid (TCA) or Chloroform.

    • Separation: Add 500 µL Charcoal/Dextran slurry to adsorb unreacted steroid substrate. Centrifuge at 12,000 x g for 5 minutes.

    • Validation Check: The supernatant now contains only the 3H-H2O product. The steroid is in the pellet.

  • Quantification:

    • Aliquot 200 µL supernatant into scintillation fluid.

    • Count DPM (Disintegrations Per Minute).

  • Calculation:

    • % Activity = (DPM_sample - DPM_blank) / (DPM_control - DPM_blank) * 100

    • Plot log[Inhibitor] vs. % Activity to derive IC50.

Structural & Pharmacological Insights

Why is S-(-)-Aminoglutethimide so much weaker?

  • Heme Coordination Geometry:

    • Next-Gen (Letrozole): The triazole nitrogen (N4) coordinates directly and tightly with the Heme Iron (Fe) of the CYP19A1 enzyme, mimicking the transition state.

    • S-(-)-AG: The amino group (-NH2) on the phenyl ring is the iron-binding moiety. However, in the S-configuration, the ethyl group on the glutarimide ring creates steric clash within the active site, preventing optimal distance/angle for the Fe-N interaction. The R-(+) enantiomer fits the hydrophobic pocket significantly better, allowing the aniline nitrogen closer proximity to the heme iron.

  • Selectivity Profile:

    • S-(-)-AG retains affinity for CYP11A1 (P450scc). In clinical history, this required patients to take hydrocortisone supplements to prevent adrenal insufficiency (medical adrenalectomy). Next-gen inhibitors avoid this entirely.

References

  • Salhanick, H. A. (1982).[2] Basic Studies on Aminoglutethimide.[1][2][3][4][5][6][7] Cancer Research.[2][4][8] (Demonstrates the D/R enantiomer is ~40x more potent against aromatase than the L/S enantiomer). [Link]

  • Lønning, P. E., & Kvinnsland, S. (1988). Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer. Drugs.[1][3][4][6][7][8][9][10][11] (Reviews the non-selective nature and P450 induction properties). [Link]

  • Bhatnagar, A. S., et al. (1990). Highly selective inhibition of estrogen biosynthesis by CGS 20267 (Letrozole). The Journal of Steroid Biochemistry and Molecular Biology. (The seminal paper benchmarking Letrozole against AG). [Link]

  • Geisler, J., et al. (1998). Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels.[12] Journal of Clinical Oncology. (Clinical confirmation of >99% inhibition vs ~90% for AG).[8] [Link]

Sources

A comparative study of aminoglutethimide and glutethimide toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comparative Study of Aminoglutethimide and Glutethimide Toxicity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Homology, Functional Divergence

In the landscape of pharmaceutical toxicology, few pairings illustrate the profound impact of minor structural modification as vividly as Glutethimide (G) and its derivative Aminoglutethimide (AG) . Originally synthesized as a sedative-hypnotic to replace barbiturates, Glutethimide became notorious for its complex toxicity profile driven by active metabolites. Aminoglutethimide, structurally identical save for a single amino group, exhibits a radically different pharmacological profile—shifting from CNS depression to potent inhibition of steroidogenesis.

This guide provides a rigorous technical comparison of these two agents, dissecting the metabolic pathways that drive their distinct toxicities and providing validated experimental protocols for their assessment.

Chemical & Structural Basis[1][2][3]

The fundamental difference lies in the C-4 position of the phenyl ring .

  • Glutethimide: 3-ethyl-3-phenyl-piperidine-2,6-dione.[1] The lipophilic phenyl ring facilitates blood-brain barrier (BBB) penetration, driving its sedative potency.

  • Aminoglutethimide: 3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione.[2][3] The addition of an aniline (amino) group at the para position creates a critical interaction point for the heme iron of Cytochrome P450 enzymes, specifically CYP19A1 (aromatase) and CYP11A1 (P450scc), while reducing lipophilicity and sedative efficacy.

Table 1: Physicochemical & Toxicological Comparison
FeatureGlutethimide (Doriden)Aminoglutethimide (Cytadren)
Primary Class Sedative-Hypnotic (GABAergic)Antineoplastic / Adrenal Suppressant
Primary Target GABA-A Receptor (Barbiturate site)CYP11A1 (Side-chain cleavage), CYP19A1 (Aromatase)
Active Metabolite 4-Hydroxyglutethimide (4-HG) (Potent hypnotic)N-Acetyl-AG (Inactive); N-Hydroxyl-AG (Toxic)
Acute Toxicity Respiratory depression, Coma, HypotensionLethargy, Ataxia (High dose), Hypotension
Chronic Toxicity Addiction, Anticholinergic syndromeAdrenal insufficiency, Hypothyroidism, Blood dyscrasias
LD50 (Mouse, i.p.) ~208 mg/kg~625 mg/kg
Half-life 10–12 h (biphasic due to enterohepatic circ.)[3]12.5 h (decreases to ~7h with auto-induction)

Mechanism of Action (MOA)

The toxicity of these drugs is a direct extension of their pharmacodynamics.

3.1 Glutethimide: The GABAergic Trap

Glutethimide acts on the GABA-A receptor complex, increasing chloride conductance and hyperpolarizing neurons. Unlike benzodiazepines, it can open the channel in the absence of GABA at high concentrations (barbiturate-like effect), leading to fatal respiratory depression.

3.2 Aminoglutethimide: The "Medical Adrenalectomy"

AG acts as a competitive inhibitor of heme-containing CYP enzymes. The amino nitrogen coordinates with the heme iron, preventing oxygen binding and substrate hydroxylation.

  • CYP11A1 (P450scc): Blocks Cholesterol

    
     Pregnenolone (halts all steroid synthesis).
    
  • CYP19A1 (Aromatase): Blocks Androgens

    
     Estrogens (basis for breast cancer therapy).[3]
    

MOA_Comparison cluster_G Glutethimide (CNS Toxicity) cluster_AG Aminoglutethimide (Endocrine Toxicity) G Glutethimide GABA GABA-A Receptor (Beta Subunit) G->GABA Allosteric Modulation Cl Cl- Influx GABA->Cl Channel Opening Hyper Hyperpolarization Cl->Hyper Resp Respiratory Depression Hyper->Resp Brainstem Suppression AG Aminoglutethimide Heme Heme Iron Binding (Coordination) AG->Heme CYP11 CYP11A1 (P450scc) Heme->CYP11 Inhibition CYP19 CYP19A1 (Aromatase) Heme->CYP19 Inhibition Steroid Steroid Synthesis Blockade CYP11->Steroid Adrenal Adrenal Insufficiency (Cortisol Drop) Steroid->Adrenal

Figure 1: Divergent Mechanisms of Action. Glutethimide targets ion channels (Red), while Aminoglutethimide targets enzymatic heme centers (Blue).

Metabolic Fate & Toxicity Mechanisms

Understanding the metabolism is crucial for interpreting experimental toxicity data.

4.1 Glutethimide: The Active Metabolite Problem

Glutethimide is hydroxylated by CYP enzymes to 4-hydroxyglutethimide (4-HG) .

  • Toxicity Driver: 4-HG is twice as potent a sedative as the parent compound and has a longer half-life.

  • Clinical Consequence: In overdose, plasma levels of the parent drug may drop while the patient remains comatose due to 4-HG accumulation.

4.2 Aminoglutethimide: The Auto-Induction & Hapten Problem

AG induces its own metabolism (auto-induction), shortening its half-life over chronic use.

  • Toxicity Driver: N-hydroxylation (minor pathway) forms a hydroxylamine metabolite.

  • Clinical Consequence: This reactive metabolite can form haptens with proteins, triggering autoimmune responses like thrombocytopenia and leukopenia (agranulocytosis).

Metabolism_Toxicity cluster_Met Metabolic Activation vs. Detoxification Parent_G Glutethimide Met_4HG 4-Hydroxyglutethimide (Active Metabolite) Parent_G->Met_4HG CYP Hydroxylation Parent_AG Aminoglutethimide Met_N_Ac N-Acetyl-AG (Inactive) Parent_AG->Met_N_Ac NAT2 Acetylation (Major) Met_N_OH N-Hydroxyl-AG (Reactive) Parent_AG->Met_N_OH CYP Oxidation (Minor) Effect_Coma Prolonged Coma (Cyclical) Met_4HG->Effect_Coma Accumulation Effect_Blood Blood Dyscrasias (Immune Mediated) Met_N_OH->Effect_Blood Hapten Formation

Figure 2: Metabolic pathways leading to distinct toxicity profiles. Note the accumulation of active 4-HG in Glutethimide metabolism.

Experimental Protocols

To objectively compare these agents, researchers must use distinct assays: one for enzymatic inhibition (AG) and one for metabolic accumulation (G).

Protocol A: Assessment of Aromatase Inhibition (Aminoglutethimide Focus)

Objective: Quantify the potency (IC50) of AG against CYP19A1 using the Tritiated Water Release method. This is the "Gold Standard" for validating AG-like toxicity.

Materials:

  • Human Placental Microsomes (or Recombinant CYP19A1).

  • Substrate: [1β-³H]Androstenedione (Radiolabeled).

  • NADPH Generating System.

  • Scintillation Counter.

Workflow:

  • Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL protein in Phosphate Buffer (pH 7.4).

  • Incubation:

    • Mix 200 µL microsomes + AG (Concentration range: 0.1 µM – 100 µM).

    • Add 50 µL [1β-³H]Androstenedione (200 nM final).

    • Initiate with 50 µL NADPH (1 mM final).

    • Incubate at 37°C for 15 minutes (Linear phase).

  • Termination: Stop reaction with 500 µL Chloroform. Vortex vigorously.

  • Separation (Self-Validating Step):

    • Centrifuge to separate phases. The steroid remains in the organic phase.

    • The released ³H (now in ³H₂O) remains in the aqueous phase.

    • Validation: Treat a control aliquot with charcoal to ensure no steroid carryover into the aqueous phase.

  • Detection: Aliquot aqueous phase into scintillation fluid. Count DPM.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Microsomal Stability & 4-HG Formation (Glutethimide Focus)

Objective: Measure the formation rate of the toxic metabolite 4-hydroxyglutethimide.

Materials:

  • Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).[4]

  • Substrate: Glutethimide (10 µM).

  • Internal Standard: Tolbutamide or Deuterated Glutethimide.

  • LC-MS/MS System.[4][5][6]

Workflow:

  • Preparation: Prepare microsomes (0.5 mg/mL) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes with Glutethimide (10 µM) for 5 min at 37°C.

    • Initiate with NADPH (1 mM).

    • Sample at t=0, 15, 30, 60 min.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

    • Monitor Transitions: Glutethimide (218

      
       189) and 4-HG (234 
      
      
      
      162).
  • Self-Validating Logic:

    • The appearance of the 4-HG peak must correlate with the depletion of the parent Glutethimide peak.

    • Control: Run without NADPH to confirm metabolic stability in absence of cofactor.[4]

References

  • Santen, R. J., et al. (1982). "Aminoglutethimide as treatment for Cushing's syndrome." Journal of Clinical Endocrinology & Metabolism. Link

  • Crow, J. W., et al. (1977). "Glutethimide and 4-OH glutethimide: pharmacokinetics and effect on performance in man." Clinical Pharmacology & Therapeutics. Link

  • Nicholls, P. J., et al. (1986). "Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions." Journal of Steroid Biochemistry. Link

  • Curry, S. C., et al. (1987). "Lack of correlation between plasma 4-hydroxyglutethimide and severity of coma in acute glutethimide poisoning." Medical Toxicology. Link

  • Lonning, P. E. (1990). "Aminoglutethimide enzyme induction: pharmacological and endocrinological implications." Cancer Chemotherapy and Pharmacology. Link

Sources

Efficacy Comparison: Aminoglutethimide vs. Tamoxifen in Research Models

[1]

Part 1: Executive Summary & Technical Positioning

The Depletor vs. The Blocker

In the landscape of endocrine research, Aminoglutethimide (AG) and Tamoxifen (TAM) represent two fundamental, yet mechanistically distinct, approaches to hormonal modulation. While Tamoxifen remains the "gold standard" Selective Estrogen Receptor Modulator (SERM), Aminoglutethimide serves as a historical prototype for aromatase inhibitors (AIs) and a broad-spectrum steroidogenesis inhibitor.

  • Tamoxifen acts downstream at the receptor level, competitively blocking estrogen binding at ER

    
    . It is the primary tool for studying receptor dynamics and resistance mechanisms.
    
  • Aminoglutethimide acts upstream, inhibiting the enzymatic conversion of cholesterol to pregnenolone (CYP11A1) and androgens to estrogens (CYP19A1). In modern research, it is primarily utilized as a tool compound to induce "chemical adrenalectomy" or to validate novel specific AIs by providing a baseline of broad steroid suppression.

Part 2: Mechanistic Divergence

To design valid experiments, researchers must understand the precise molecular intervention points. AG depletes the ligand; TAM blocks the lock.

Signaling Pathway Intervention

The following diagram illustrates the upstream blockade by AG versus the downstream receptor antagonism by TAM. Note the dual inhibition of AG at both the P450scc (Side-chain cleavage) and Aromatase levels.[1]

MechanismComparisonCholesterolCholesterolCYP11A1Enzyme: CYP11A1(P450scc)Cholesterol->CYP11A1PregnenolonePregnenoloneCYP11A1->PregnenoloneAndrogensAndrogens(Testosterone/Androstenedione)Pregnenolone->AndrogensMulti-stepCYP19A1Enzyme: CYP19A1(Aromatase)Androgens->CYP19A1EstrogenEstrogen (E2)CYP19A1->EstrogenEREstrogen Receptor(ERα)Estrogen->ERBindingTranscriptionGene Transcription(Proliferation)ER->TranscriptionActivationAGAminoglutethimide(Inhibitor)AG->CYP11A1BlocksAG->CYP19A1BlocksTAMTamoxifen(Antagonist)TAM->ERCompetes

Caption: AG inhibits steroidogenesis upstream (CYP11A1/CYP19A1), while TAM competes downstream at the ER.[2]

Part 3: Efficacy Analysis (Preclinical & Clinical)

Quantitative Comparison Table
FeatureAminoglutethimide (AG)Tamoxifen (TAM)
Primary Target CYP19A1 (Aromatase) & CYP11A1Estrogen Receptor Alpha (ER

)
IC50 (Enzymatic) ~10-25 µM (Aromatase) [1]N/A (Not an enzyme inhibitor)
IC50 (Cell Viability) >50 µM (MCF-7, requires androgen substrate)~1-5 µM (MCF-7, E2 stimulated) [2]
Mechanism Type Ligand Depletion (Non-selective)Competitive Antagonism (SERM)
Clinical Efficacy ~30-35% Response (Metastatic BC) [1]~35-40% Response (Metastatic BC)
Key Research Utility Control for steroidogenesis inhibitionStandard for ER+ blockade & resistance
Expert Insight: The "Substrate Trap"

A critical failure mode in comparing these drugs in vitro is the culture medium environment .

  • Tamoxifen works in standard media containing Phenol Red (weak estrogen) or supplemented Estradiol because it blocks the receptor.

  • Aminoglutethimide will show zero efficacy in standard MCF-7 assays unless the media is:

    • Stripped of exogenous estrogens (Charcoal-Dextran stripped FBS).

    • Supplemented with an androgen precursor (e.g., Androstenedione). Reasoning: AG inhibits the conversion of androgen to estrogen.[1][3][4][5] If the cells are not provided with androgen substrate, or if they are bathed in pre-existing estrogen from the serum, AG has nothing to inhibit that affects cell growth.

Part 4: Validated Experimental Protocols

Protocol A: Measuring Aromatase Inhibition (AG Focus)

Objective: Determine efficacy of AG in blocking the conversion of Androstenedione to Estrone/Estradiol.

Reagents:

  • MCF-7 Cells (Aromatase expressing).[6]

  • Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS).

  • Radioactive Substrate: [1β-3H]Androstenedione.

  • Control: Letrozole (Modern specific AI).

Workflow:

  • Seeding: Plate MCF-7 cells in Phenol Red-free DMEM + 10% CD-FBS. Adapt for 48h to deplete intracellular steroids.

  • Treatment: Treat cells with AG (0.1 – 100 µM) vs. Vehicle (DMSO).

  • Pulse: Add [1β-3H]Androstenedione (approx. 50 nM).

  • Incubation: Incubate for 1-6 hours at 37°C.

  • Extraction: Aliquot culture medium. Extract steroids using chloroform/methanol.

  • Quantification: Measure release of tritiated water (3H2O) using liquid scintillation counting.

    • Mechanism:[3][4][5][7] The aromatization process releases the tritium at the C1 position into water. This provides a direct 1:1 molar measure of aromatase activity.

Protocol B: Competitive Growth Inhibition (TAM Focus)

Objective: Assess TAM IC50 via competitive antagonism of E2-induced proliferation.

Reagents:

  • MCF-7 Cells (ER+).[6][7][8]

  • 17β-Estradiol (E2).

  • Assay Reagent: MTT or Cell Titer-Glo (ATP).

Workflow:

  • Starvation: Plate cells in Phenol Red-free media + 5% CD-FBS for 24h.

  • Stimulation: Add 1 nM E2 (physiological concentration) to all wells except negative control.

  • Inhibition: Add Tamoxifen dilution series (10 nM – 20 µM).

  • Duration: Incubate for 5 to 7 days .

    • Note: ER antagonists are cytostatic, not immediately cytotoxic. Short incubations (<48h) often yield false negatives.

  • Readout: Perform MTT assay. Calculate IC50 based on reduction of E2-stimulated growth, not baseline death.

Part 5: Experimental Logic Flowchart

This decision tree helps researchers select the correct model and protocol based on the specific biological question (Receptor vs. Synthesis).

ExperimentalLogicStartResearch ObjectiveQ1Target Mechanism?Start->Q1Path_RecReceptor Blocking(ER Antagonism)Q1->Path_RecBlock SignalPath_SynSteroid Synthesis(Aromatase/P450scc)Q1->Path_SynDeplete LigandUse_TAMUse TamoxifenPath_Rec->Use_TAMUse_AGUse AminoglutethimidePath_Syn->Use_AGCond_TAMCondition:Supplement Media with E2(1nM)Use_TAM->Cond_TAMCond_AGCondition:Use CD-FBS + Androstenedione(Substrate)Use_AG->Cond_AGAssay_TAMAssay:7-Day Proliferation(MTT/Crystal Violet)Cond_TAM->Assay_TAMAssay_AGAssay:Tritiated Water Release(Enzymatic Activity)Cond_AG->Assay_AG

Caption: Decision tree for selecting AG vs. TAM based on whether the goal is receptor blockade or synthesis inhibition.

Part 6: Safety & Off-Target Effects in Research

When interpreting data, researchers must account for the "dirty" profile of AG compared to the specific profile of TAM.

  • Aminoglutethimide (The "Blunt Hammer"):

    • Off-Target: Inhibits CYP11A1 (P450scc), CYP11B1 (11

      
      -hydroxylase), and CYP21.[2]
      
    • Consequence: In in vivo models (mice/rats), AG causes adrenal hypertrophy and suppression of cortisol/corticosterone.

    • Correction: Animal models treated with AG often require hydrocortisone supplementation to prevent death from adrenal insufficiency. This confounds stress-response data.

  • Tamoxifen (The "Dual Agent"):

    • Off-Target: Agonist activity in the uterus (endometrial hyperplasia) and bone.

    • Consequence: In xenograft models, TAM may inhibit the breast tumor but stimulate uterine growth in the same animal.

    • Correction: Use pure anti-estrogens (e.g., Fulvestrant) if total ER blockade is required without agonist effects.

References

  • Salhanick, H. A. (1982).[1][9] Basic studies on aminoglutethimide. Cancer Research, 42(8 Suppl), 3315s–3321s. [Link]

  • Li, Z., et al. (2017). Tamoxifen promotes apoptosis and inhibits invasion in estrogen-positive breast cancer MCF-7 cells. Molecular Medicine Reports, 16(1), 474–480. [Link]

  • Santen, R. J., et al. (1982). Randomized trial of aminoglutethimide versus tamoxifen in metastatic breast cancer. Cancer Research, 42(8 Suppl), 3434s–3436s.[10] [Link]

  • Miller, W. R., et al. (1985). A randomised trial of tamoxifen versus tamoxifen with aminoglutethimide in post-menopausal women with advanced breast cancer.[11][12][13] Cancer Chemotherapy and Pharmacology, 14(3), 272–273. [Link]

  • Boccardo, F., et al. (2007).[14] Switching to an Aromatase Inhibitor Provides Mortality Benefit in Early Breast Carcinoma.[14] Cancer, 109(6). [Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of S-(-)-Aminoglutethimide D-Tartrate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

S-(-)-Aminoglutethimide D-Tartrate is a potent aromatase inhibitor and endocrine disruptor . Unlike standard chemical waste, this compound possesses high biological activity even at low concentrations, posing significant risks to reproductive health and aquatic ecosystems.

IMMEDIATE ACTION REQUIRED:

  • ZERO DRAIN DISPOSAL: Under no circumstances shall this substance or its solutions be discarded via sink drains.

  • MANDATORY INCINERATION: All solid and liquid waste traces must be routed to high-temperature incineration streams (RCRA Hazardous Waste).

  • CONTAINMENT: Treat as a high-potency API (Active Pharmaceutical Ingredient). Double-bagging and specific labeling are non-negotiable.

Technical Hazard Profile

To handle this substance safely, one must understand its specific physicochemical behavior.

PropertySpecificationOperational Implication
Chemical Nature Chiral Salt (D-Tartrate) of an Aminoglutethimide enantiomer.The salt form significantly alters solubility compared to the free base.
Solubility Water Soluble (unlike the free base), Soluble in DMSO, Methanol.[1]High Risk: Spills on wet surfaces will dissolve and spread rapidly. Benefit: Water/Ethanol mixtures are effective for decontamination.
Bioactivity Aromatase Inhibitor (IC50 ~7.5 µM).[1][2]Blocks estrogen synthesis.[1][2][3] Reproductive Toxin (Category 1A/1B). Strict segregation from pregnant personnel is advised.[4]
RCRA Status Not explicitly P/U-listed, but classified as Characteristic Hazardous Waste (Toxicity) and NIOSH Hazardous Drug .Must be managed as hazardous pharmaceutical waste.

Waste Segregation & Disposal Workflow

The following protocol ensures compliance with EPA (RCRA) and local environmental standards. This system is designed to be self-validating: if the label doesn't match the container content, the waste transfer is halted.

A. Solid Waste (Powder, Contaminated PPE, Wipes)
  • Primary Containment: Place all solid waste (weigh boats, gloves, bench paper) into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed primary bag into a rigid, puncture-proof hazardous waste drum (typically black or yellow for trace chemo/pharmaceuticals).

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Toxic - Reproductive Toxin."

    • Constituents: "S-(-)-Aminoglutethimide D-Tartrate (100%)."

B. Liquid Waste (Stock Solutions, HPLC Effluent)
  • Solvent Compatibility: Ensure the waste solvent (e.g., DMSO, Methanol) is compatible with the waste container (HDPE is generally resistant).

  • Segregation: Do not mix with oxidizing agents (e.g., peroxides, nitric acid) as the amine group on the compound can react vigorously.

  • pH Check: Ensure the waste stream is neutral (pH 6-8). Tartrate salts can be acidic; neutralization prevents container degradation over time.

C. Visual Decision Matrix (Waste Stream)

WasteDisposal Start Waste Generated StateCheck Determine Physical State Start->StateCheck Liquid Liquid (Solutions/HPLC) StateCheck->Liquid Solid Solid (Powder/PPE) StateCheck->Solid SolventCheck Contains Oxidizers? Liquid->SolventCheck Segregate Segregate Immediately (Do Not Mix) SolventCheck->Segregate Yes Carboy High-Density Polyethylene (HDPE) Carboy SolventCheck->Carboy No Segregate->Carboy After Neutralization Label Label: 'Toxic - Repro Hazard' Carboy->Label Bagging Double Bag (4 mil Polyethylene) Solid->Bagging Bagging->Label Incinerate High-Temp Incineration (RCRA Pharmaceutical) Label->Incinerate

Figure 1: Decision matrix for segregating S-(-)-Aminoglutethimide D-Tartrate waste streams. Note the critical check for oxidizers.

Decontamination & Spill Response

Because this is a tartrate salt , it differs from the generic aminoglutethimide base. The salt is more polar, meaning standard organic solvents (like Hexane) may be ineffective, while water spreads it.

The "Dual-Solvent" Cleaning Protocol

This protocol uses a polar/organic mix to ensure both the salt and any dissociated free base are solubilized and removed.

Reagents Required:

  • Solvent A: 70% Ethanol or Isopropanol (dissolves the organic backbone).

  • Solvent B: Deionized Water (dissolves the ionic tartrate component).

  • Materials: Absorbent pads, chemically resistant gloves (Nitrile, double-gloved).

Step-by-Step Procedure:

  • Isolate: Mark the area. Don full PPE including respiratory protection (N95 or P100) if powder is loose.

  • Contain (Powder): Cover powder with a wet wipe (Solvent A) to prevent dust generation. Do not dry sweep.

  • Solubilize: Wipe the surface with 70% Ethanol . This is the primary cleaning agent.

  • Rinse: Wipe the surface with Deionized Water to remove residual salt ions.

  • Final Polish: A final wipe with Ethanol to speed drying and remove streaks.

  • Verification: Under UV light (254 nm), aminoglutethimide may fluoresce or appear as a dark spot against a fluorescent background (TLC plate method logic). If unavailable, assume the area is contaminated until three wipe cycles are complete.

Decontamination Logic Flow

DeconProtocol Spill Spill / Contamination Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid WetWipe Cover with Ethanol Wipe (Prevent Dust) Powder->WetWipe Absorb Absorb with Pads Liquid->Absorb Clean 3-Step Wipe: 1. 70% EtOH 2. DI Water 3. 70% EtOH WetWipe->Clean Absorb->Clean Verify Verify (Visual/UV) Clean->Verify Dispose Dispose as Hazardous Verify->Dispose

Figure 2: Logical workflow for decontaminating surfaces exposed to the tartrate salt.

Regulatory & Compliance Framework

Strict adherence to these regulations protects the laboratory from legal liability.

  • EPA (RCRA): While not P-listed, this substance is a characteristic hazardous waste (toxic).[5] It must be manifested and shipped by a licensed hazardous waste transporter.

  • OSHA: Complies with Hazard Communication Standard (29 CFR 1910.1200). SDS must be available.

  • NIOSH: Classified under "Hazardous Drugs" (Group 3 or similar depending on the specific list version for reproductive hazards).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2145, Aminoglutethimide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Cytadren (Aminoglutethimide) Prescribing Information. Retrieved from [Link][6]

Sources

Personal protective equipment for handling S-(-)-Aminoglutethimide D-Tartrate Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to the Safe Handling of S-(-)-Aminoglutethimide D-Tartrate Salt

Welcome to your essential guide for the safe handling of this compound. As a potent aromatase inhibitor that blocks adrenal steroidogenesis, this compound is a valuable tool in research and development.[1] However, its pharmacological activity necessitates a robust and informed approach to laboratory safety. This guide is designed to provide you, the dedicated researcher, with the critical information and procedural guidance needed to handle this compound with the utmost confidence and safety.

Our philosophy extends beyond simply providing a product; we are committed to being your trusted partner in the laboratory. This guide is a testament to that commitment, offering in-depth, scientifically-grounded advice to ensure your work is not only groundbreaking but also conducted under the safest possible conditions.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as a hazardous chemical. A thorough understanding of its potential risks is the first step in establishing a safe handling protocol.

Primary Hazards:

  • Harmful if swallowed: Acute oral toxicity is a significant concern.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][4]

  • Reproductive Toxicity: There is evidence to suggest that aminoglutethimide may damage fertility or the unborn child.[5][6]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[5]

This compound is a potent pharmacologically active material, and all exposure routes—inhalation, ingestion, and skin contact—should be minimized.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table outlines the minimum PPE requirements for various laboratory activities.

Activity Minimum PPE Requirements
Weighing and Aliquoting (Dry Powder) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or N100 Respirator
Solution Preparation Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields
In-Vitro/In-Vivo Dosing Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields
PPE Selection and Rationale
  • Gloves: Double gloving with powder-free nitrile gloves provides an extra layer of protection against potential tears or permeation.[7][8] Nitrile is recommended for its chemical resistance.

  • Gown: A disposable, back-closing gown made of a low-permeability fabric is essential to protect your skin and clothing from contamination.[9][10]

  • Eye and Face Protection: Safety goggles with side shields are the minimum requirement to prevent eye contact.[3] When there is a risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Respiratory Protection: Due to the risk of respiratory irritation from airborne particles, a NIOSH-certified N95 or N100 respirator is mandatory when handling the powdered form of the compound.[9][10] All personnel required to wear a respirator must be fit-tested and trained in its proper use.[11]

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Task (e.g., Weighing, Dissolving) Gloves Gloves (Double Nitrile) Assess Task->Gloves Always Required Gown Disposable Gown Assess Task->Gown Always Required EyeProtection Eye Protection (Goggles/Face Shield) Assess Task->EyeProtection Always Required Respiratory Respiratory Protection (N95/N100 for powders) Assess Task->Respiratory If Powder Handling

Caption: A flowchart for selecting appropriate PPE based on the handling task.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[8][12]

  • Don PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared weigh boat or paper. Handle the container of the compound with care to avoid generating dust.

  • Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Solution Preparation
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Dissolution: If necessary, use a vortex mixer or sonicator to aid in dissolution. Ensure the container is securely capped during this process.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Spill Management and Emergency Procedures: Being Prepared

Accidents can happen, and a well-defined emergency plan is essential.

Spill Cleanup
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large. Restrict access to the contaminated area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection for powder spills.[13]

  • Containment:

    • Powder Spills: Gently cover the spill with a damp paper towel or absorbent material to avoid generating dust.[13]

    • Liquid Spills: Cover the spill with an absorbent material, starting from the outside and working inwards.

  • Cleanup: Carefully collect the contaminated material using forceps or a scoop and place it in a sealed, labeled hazardous waste container.[13]

  • Decontamination: Clean the spill area thoroughly. A common procedure is to first use a detergent solution, followed by a 10% bleach solution, and then neutralize the bleach with a sodium thiosulfate solution.[12][13] Finally, rinse the area with water.

  • Dispose of PPE: All PPE used during the cleanup must be disposed of as hazardous waste.[13]

Diagram: Spill Response Plan

Spill_Response Spill Occurs Spill Occurs Alert & Evacuate Alert & Evacuate Spill Occurs->Alert & Evacuate Don PPE Don PPE Alert & Evacuate->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Decontaminate Area Decontaminate Area Clean Up->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: A step-by-step plan for responding to a chemical spill.

Emergency Contact and First Aid
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][14]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][14][15]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[6][14]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and all contaminated materials is a critical final step.

  • Waste Segregation: All waste contaminated with the compound, including unused product, empty containers, contaminated PPE, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8][9]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a set of rules but a mindset that prioritizes the well-being of every individual in the laboratory. By understanding the hazards, diligently using the correct PPE, adhering to safe handling procedures, and being prepared for emergencies, you can confidently advance your research while maintaining the highest standards of safety. We are here to support you in this endeavor.

References

  • SAFETY DATA SHEET - Pharmacopoeia. (URL: [Link])

  • Safe handling of hazardous drugs - PMC. (URL: [Link])

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2020 | CDC. (URL: [Link])

  • Personal Protective Equipment - POGO Satellite Manual. (URL: [Link])

  • SAFETY DATA SHEET - Exposome-Explorer. (URL: [Link])

  • Safe Handling of Hazardous Drugs - Duke Safety. (URL: [Link])

  • Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. (URL: [Link])

  • What PPE Should Workers Use for Handling Cytotoxic Drugs? - OHS Insider. (URL: [Link])

  • PPE Requirements Hazardous Drug Handling. (URL: [Link])

  • Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. (URL: [Link])

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs - Duke OESO. (URL: [Link])

  • Management of decontamination in chemical accidents: a laboratory model - PMC. (URL: [Link])

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health. (URL: [Link])

  • Aminoglutethimide - European Directorate for the Quality of Medicines & HealthCare. (URL: [Link])

  • Aminoglutethimide | C13H16N2O2 | CID 2145 - PubChem. (URL: [Link])

  • UNIVERSITY OF UTAH HEALTH CARE HOSPITALS AND CLINICS POLICY MANUAL Safe Handling of Hazardous Drugs. (URL: [Link])

  • Guidelines on Handling Hazardous Drugs - ASHP. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.